1,8-Diazacyclotetradecane-2,9-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-diazacyclotetradecane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSSAVMHCMYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204974 | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-09-9 | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56403-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056403099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diazacyclotetradecane-2,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIAZACYCLOTETRADECANE-2,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ968E05S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,8-Diazacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,8-diazacyclotetradecane-2,9-dione, a significant macrocyclic diamide. The information presented herein is intended to support research, development, and application activities involving this compound.
Introduction
This compound, also widely known as the cyclic dimer of ε-caprolactam, is a notable compound in the fields of polymer chemistry and materials science.[1] Its discovery is rooted in the industrial production of nylon-6, where it was identified as a cyclic oligomer.[1] The molecule's 14-membered ring structure, incorporating two amide functionalities, provides a unique platform for hydrogen bonding and further chemical modifications, making it a versatile scaffold in supramolecular chemistry.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| CAS Number | 56403-09-9 | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 341 °C | [3] |
| Boiling Point | 497.8±38.0 °C (Predicted) | [1] |
| Density | 0.969±0.06 g/cm³ (Predicted) | [1] |
| pKa (Predicted) | 16.05 ± 0.20 | [4] |
| Solubility | Slightly soluble in DMSO and methanol (B129727) (with heating).[1] Aggregates in water.[] | [1][] |
| InChI | InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | [6] |
| InChIKey | HERSSAVMHCMYSQ-UHFFFAOYSA-N | [6] |
| SMILES | C1CCC(=O)NCCCCCC(=O)NCC1 | [6] |
Polymorphism
Synthesis
A prominent laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid.[1] This method is favored for producing a high-purity product.
Experimental Protocol: Synthesis from 6-Aminocaproic Acid
This protocol details a multi-step synthesis to yield this compound.[1][]
Step 1: Initial Reaction
-
React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of sodium hydroxide (B78521) (NaOH).
-
Maintain the reaction temperature between 0-20°C for 4 hours.
Step 2: First Cyclization Step
-
Cool the reaction mixture to 0°C.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.
-
Allow the reaction to proceed for 24 hours.
Step 3: Workup
-
At 20°C, add aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) to the mixture.
-
Continue the reaction for 5 hours.
Step 4: Second Cyclization Step
-
Adjust the concentration to 90% and maintain a temperature of 0-20°C.
-
Add DCC in dimethylformamide (DMF).
-
Let the reaction proceed for 3 hours.
Step 5: Acid Treatment
-
Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
Step 6: Final Cyclization
-
Add pyridine (B92270) in dimethylformamide (DMF).
-
Heat the reaction mixture to 60°C for 4 hours to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification
Purification of the crude product is essential to obtain this compound with high purity for research and development purposes. Common purification techniques include recrystallization and column chromatography.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general procedure for the purification of a solid compound by recrystallization. The choice of solvent is critical and should be determined based on the solubility of this compound (sparingly soluble in a cold solvent and highly soluble in the hot solvent).
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., methanol, ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of the appropriate hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic methods is employed for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure in solution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in search results |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply a drop to the plate, and allow the solvent to evaporate.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Frequency (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~2930, ~2860 | C-H stretching (alkane) |
| ~1650 | C=O stretching (amide I) |
| ~1550 | N-H bending and C-N stretching (amide II) |
Note: These are expected ranges and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be to start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV is a common method. Scan a mass range of m/z 40-500.
Expected Mass Spectral Data:
| m/z | Assignment |
| 226 | Molecular ion [M]⁺ |
| 114, 198, 55 | Major fragment ions[6] |
Note: A detailed fragmentation analysis is recommended for full structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized compound.
Experimental Protocol: Purity Analysis by HPLC
-
Method Development: Select a suitable column (e.g., C18 reversed-phase) and develop a mobile phase system (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
Analysis: Inject a blank, a standard solution of known purity, and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Structural Characterization Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 56403-09-9 [smolecule.com]
- 4. This compound | Materials | Material Hub [materialhub.de]
- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 56403-09-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione
CAS Number: 56403-09-9
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,9-dione (CAS 56403-09-9), a macrocyclic diamide. Also known as the cyclic dimer of caprolactam, this compound is a significant oligomer in the industrial production of Nylon-6 and a versatile building block in chemical synthesis.[1] This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, discusses its current and potential applications in material science and medicinal chemistry, and outlines essential safety and handling information. The information is structured to support advanced research and development activities.
Chemical and Physical Properties
This compound is a stable organic compound with a unique 14-membered ring structure containing two amide functional groups.[2] Its defined conformational framework and hydrogen bonding capabilities make it a valuable scaffold in supramolecular chemistry.[1] The compound exists in at least two polymorphic forms, α and β, which can interconvert under certain conditions, such as in methanol (B129727) or caprolactam solutions.[]
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoic acid cyclic dimer, Nylon 6 cyclic dimer | [2][][5] |
| CAS Number | 56403-09-9 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][5] |
| Molecular Weight | 226.32 g/mol | [1][2][4] |
| Canonical SMILES | C1CCC(=O)NCCCCCC(=O)NCC1 | [2][] |
| InChI Key | HERSSAVMHCMYSQ-UHFFFAOYSA-N | [1][2][] |
Physical and Chemical Data
| Property | Value | Reference(s) |
| Appearance | Powder | [5] |
| Melting Point | 341 °C / 347 °C | [2][6] |
| Boiling Point | 497.8 ± 38.0 °C (Predicted) | [1][7] |
| Density | 0.969 g/cm³ | [7] |
| Flash Point | 204.1 °C | [7] |
| LogP | 1.90500 | [7] |
Spectroscopic Data
| Technique | Value | Reference(s) |
| Kovats Retention Index | 2196 (Normal alkane RI, non-polar column) | [4][8] |
| Spectra Availability | MS (GC) and NMR data are available in spectral databases. | [9] |
Experimental Protocols
The most prominently documented synthesis of this compound is the multi-step cyclization of 6-Aminocaproic Acid.[][10]
Synthesis from 6-Aminocaproic Acid
This laboratory-scale method is favored for producing a high-purity product.[10]
Reagents and Solvents:
-
6-Aminocaproic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Hydrobromic acid (HBr) in acetic acid (33% solution)
Methodology:
-
Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with 4 molar equivalents of NaOH. The reaction is maintained at a temperature of 0-20°C for 4 hours.[][10]
-
First Cyclization Step: The reaction mixture is cooled to 0°C. Dicyclohexylcarbodiimide (DCC) dissolved in dioxane is added, and the reaction proceeds for 24 hours at this temperature.[][10]
-
Workup: The mixture is brought to 20°C. Aqueous NaHCO₃ and 1,2-dimethoxyethane are added, and the reaction continues for 5 hours.[][10]
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added. This reaction step proceeds for 3 hours.[][10]
-
Acid Treatment: The mixture is treated with a 33% solution of HBr in acetic acid at 20°C for 2 hours.[][10]
-
Final Cyclization: The final product is yielded by adding pyridine in DMF at 60°C for 4 hours.[][10]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural features of this macrocycle position it as a compound of interest in several scientific and industrial domains.
Polymer and Materials Science
The primary relevance of this compound is in polymer chemistry.[1]
-
Nylon Production: As the cyclic dimer of ε-caprolactam, it is an important component in the production of Nylon 6. Its presence can influence the properties of polyamide fibers, including crystallization kinetics.[2]
-
Supramolecular Assemblies: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular structures.[2]
-
Metal-Organic Frameworks (MOFs): The nitrogen and carbonyl groups allow it to act as a ligand, forming stable complexes with metal ions. This property is being explored for creating MOFs with potential applications in gas storage, separation, and catalysis.[1][2]
Medicinal Chemistry and Drug Development
The macrocyclic scaffold is being investigated for various therapeutic applications.
-
Drug Scaffolding: The 14-membered ring provides a rigid framework for designing new drug candidates.[2]
-
Antimicrobial Activity: Some studies have indicated that derivatives of the compound exhibit antibacterial and antifungal properties.[2]
-
Drug Delivery: It has been proposed as a potential drug carrier to enhance the solubility, stability, and targeting of medications.[]
-
Bioimaging: The compound and its metal ion complexes have been suggested for use as MRI contrast agents.[]
Caption: Logical relationships in potential drug development applications.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[11]
Note: Some suppliers report that the chemical does not meet GHS hazard criteria, indicating conflicting classifications. Users should consult the specific SDS from their vendor.[4]
Recommended Precautions
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses and face shield).[11]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]
-
Skin: Wash off with soap and plenty of water.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11][12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]
-
-
Storage: Store in a cool, dry place between 10°C - 25°C.[6]
Conclusion
This compound is a well-characterized macrocyclic compound with established importance in polymer science and emerging potential in medicinal chemistry and materials science. Its robust synthesis protocols and unique chemical structure provide a solid foundation for further innovation. This guide serves as a centralized resource to facilitate its application in advanced research and development projects.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 56403-09-9 [smolecule.com]
- 4. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 56403-09-9: this compound [cymitquimica.com]
- 6. 1,8-Diaza-2,9-diketocyclotetradecane | 56403-09-9 | GCA40309 [biosynth.com]
- 7. This compound | CAS#:56403-09-9 | Chemsrc [chemsrc.com]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. aaronchem.com [aaronchem.com]
- 12. guidechem.com [guidechem.com]
Molecular structure of 1,8-Diazacyclotetradecane-2,9-dione
An In-depth Technical Guide on the Molecular Structure of 1,8-Diazacyclotetradecane-2,9-dione
Abstract
This compound is a macrocyclic diamide (B1670390) notable for its unique 14-membered ring structure.[1] Historically identified as a cyclic dimer of ε-caprolactam, it is a significant compound in the industrial production of nylon-6.[1] Beyond its role in polymer chemistry, its distinct architecture makes it a versatile building block in supramolecular chemistry, a scaffold in medicinal chemistry, and a multidentate ligand in catalysis.[1][][3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and diverse applications for researchers, scientists, and drug development professionals.
Introduction
The initial scientific interest in this compound arose from its identification as a cyclic oligomer or by-product in the large-scale manufacturing of nylon-6 from its monomer, caprolactam.[1] Its formation and properties were studied to optimize the polymerization process.[1] Structurally, it is a macrocyclic lactam with a 14-membered ring containing two amide groups, which provide sites for hydrogen bonding and further chemical modification.[1] This has positioned the compound as a valuable scaffold in supramolecular chemistry and for designing complex molecular architectures.[1][3] Current research has expanded its relevance into materials science for creating metal-organic frameworks (MOFs), and into medicinal chemistry as a potential drug carrier and a scaffold for novel therapeutics.[][3]
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₁₂H₂₂N₂O₂.[][3] Its structure consists of a 14-membered ring containing two nitrogen atoms and two carbonyl groups, classifying it as a diamide.[1][4] This structure allows it to act as a multi-dentate ligand, forming stable complexes with various metal ions.[][4] The compound is known to exist in at least two polymorphic forms, α and β.[1][] The α-form can dissolve and rapidly transform into the more stable β-form in solvents like methanol.[] In aqueous solutions, these dimers can aggregate to form multi-slice layers and other compact structures.[1][]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[][5][6] |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate Cyclic Dimer, Nylon-6 cyclic oligomer[][4][5] |
| CAS Number | 56403-09-9[][6][7] |
| Molecular Formula | C₁₂H₂₂N₂O₂[][3][7][8] |
| Molecular Weight | 226.32 g/mol [][3][7] |
| InChI | InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)[][6][8] |
| InChIKey | HERSSAVMHCMYSQ-UHFFFAOYSA-N[1][][3][8] |
| Canonical SMILES | C1CCC(=O)NCCCCCC(=O)NCC1[][3][6] |
Table 2: Physicochemical and Predicted Properties
| Property | Value | Source |
| Melting Point | 341 °C | [3] |
| Crystal System | Triclinic (one form) | [1] |
| Predicted XLogP3 | 0.6 | [9] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis and Experimental Protocols
The most prominently documented synthesis of this compound is achieved through the multi-step cyclization of 6-aminocaproic acid.[3][5] This laboratory-scale method is favored for yielding a high-purity product.[5] Other reported methods include reactions involving diketones and amines under controlled conditions.[3]
Detailed Experimental Protocol: Cyclization of 6-Aminocaproic Acid[5][7]
A detailed, multi-step protocol for the synthesis is outlined below:
-
Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with four molar equivalents of sodium hydroxide (B78521) (NaOH). The reaction is maintained at a temperature of 0-20°C for 4 hours.[5][7]
-
First Cyclization Step: The mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is introduced. This reaction proceeds for 24 hours.[5][7]
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added, with the reaction continuing for 5 hours.[][5]
-
Second Cyclization Step: At a 90% concentration and a temperature range of 0-20°C, DCC in dimethylformamide (DMF) is added. This step proceeds for 3 hours.[][5][7]
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[][5][7]
-
Final Cyclization: The final product is yielded by adding pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours.[][5][7]
Spectroscopic and Crystallographic Data
Characterization of this compound is typically performed using standard analytical techniques. While detailed spectra are found in specialized databases, a summary of available and predicted data is presented below.[6][10] The crystal structure of its polymorphs has been investigated, with one form reported to have a triclinic crystal system.[1] This is distinct from a positional isomer, 1,8-diazacyclotetradecane-2,7-dione, which adopts a monoclinic lattice.[1]
Table 3: Summary of Spectroscopic and Mass Spectrometry Data
| Data Type | Details |
| ¹³C NMR | Spectra available in databases such as PubChem.[6] |
| Gas Chromatography (GC) | Data available via the NIST Chemistry WebBook.[8] |
| Mass Spectrometry (MS) | Predicted Collision Cross Section (CCS) values (Ų) calculated using CCSbase:[9] • [M+H]⁺: 154.6 • [M+Na]⁺: 156.6 • [M-H]⁻: 149.6 |
Applications in Research and Industry
The unique structural features of this compound make it a valuable compound in both industrial and academic settings.
-
Industrial Chemistry: It is an essential component related to the production of nylon 6, where its formation can influence the properties of polyamide fibers and resins.[1][3] It is also used as an intermediate in the synthesis of other polymers and organic compounds.[3]
-
Materials Science: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular assemblies.[3] Researchers have also investigated its use in creating porous, crystalline materials known as metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.[1][3]
-
Medicinal Chemistry and Drug Development: The 14-membered ring serves as a potential scaffold for designing new drugs.[3] Studies have shown that some derivatives exhibit antibacterial and antifungal properties.[3] Furthermore, it can act as a drug carrier, helping to enhance the solubility, stability, and targeting of medications.[]
-
Bioimaging and Catalysis: As a multidentate ligand, it forms stable complexes with metal ions.[][4] These metal complexes are utilized in catalysis for various organic reactions and have been employed as MRI contrast agents for clearer and more accurate bioimaging.[]
Polymorphism and Phase Transitions
This compound exhibits interesting phase behavior dependent on its environment, primarily involving its α and β crystalline forms.[]
-
In Methanol: The α-form is soluble and undergoes a rapid transformation into the β-form.[]
-
In Caprolactam Solution: At lower temperatures, a transition occurs where the forms co-precipitate.[]
-
In Water: The dimers tend to aggregate, transforming into multi-slice layers and other compact structures.[1][] The addition of a small amount of water to needle-shaped crystals has been observed to cause a rapid change into star-shaped lamellae.[1]
Conclusion
This compound is a molecule of significant academic and industrial interest. Originating as a by-product of nylon-6 synthesis, its well-defined macrocyclic structure has enabled its application in diverse fields, including materials science, medicinal chemistry, and catalysis. Its rich polymorphism and capacity for hydrogen bonding and metal coordination continue to make it a subject of ongoing research. This guide has summarized the core structural, chemical, and application-based knowledge of this versatile compound, providing a foundational resource for scientific and developmental professionals.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 3. Buy this compound | 56403-09-9 [smolecule.com]
- 4. CAS 56403-09-9: this compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. PubChemLite - this compound (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,8-diazacyclotetradecane-2,9-dione, a macrocyclic diamide (B1670390) of significant interest in polymer chemistry, materials science, and with emerging potential in biomedical applications. This document details its nomenclature, physicochemical properties, synthesis, and known biological interactions, adhering to a technical format for a scientific audience.
Nomenclature and Synonyms
This compound is a well-defined chemical entity with a systematic IUPAC name and a variety of synonyms used across scientific literature.[1][2] These alternative names often reflect its discovery as a cyclic dimer byproduct in the production of nylon-6 or its chemical structure.[3][4]
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 56403-09-9[1][3] |
| Molecular Formula | C₁₂H₂₂N₂O₂[1][4] |
| Common Synonyms | 6-Aminohexanoate (B3152083) Cyclic Dimer[1] |
| Caprolactam cyclic dimer[][6] | |
| ε-Caprolactam cyclic dimer[][7] | |
| Nylon 6 Cyclic Dimer[6] | |
| 7,14-Diazacyclotetradecane-1,8-dione[1] | |
| 1,8-Diaza-2,9-diketocyclotetradecane[][6] | |
| 1,8-Diaza-2,9-dioxocyclotetradecane[][6] | |
| Hexahydro-2H-azepin-2-one Cyclic Dimer[] | |
| 6-Aminohexanoic Acid Bimol. Cyclic Lactam[] | |
| Cyclic Dimer of ε-Caprolactam[] | |
| InChI Key | HERSSAVMHCMYSQ-UHFFFAOYSA-N[1][8] |
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 226.32 g/mol [1][4] |
| Density | 0.969 g/cm³[9] |
| Boiling Point | 497.8 °C at 760 mmHg[9] |
| Melting Point | 341 °C[4] |
| Flash Point | 204.1 °C[9] |
| LogP | 1.905[9] |
| Appearance | White solid |
Experimental Protocols
Synthesis of this compound from 6-Aminocaproic Acid
A prominent laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid.[2][3] This method is favored for producing a high-purity product.
Step-by-Step Methodology: []
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
Biological Activity and Applications
While extensive research has focused on the synthesis and polymerization of this compound, investigations into its specific biological activities are emerging. Its structural characteristics as a macrocyclic lactam suggest potential for various biological interactions.
The primary applications of this compound are in industrial chemistry, particularly in the production of nylon 6, where it can influence the properties of the resulting polyamide fibers and resins.[4] It also serves as a chemical intermediate for the synthesis of other organic compounds and polymers.[4]
In the realm of medicinal chemistry, the cyclic structure and presence of nitrogen atoms have prompted investigations into its potential as a scaffold for new drug design.[4] Some studies have indicated that derivatives of this compound exhibit antibacterial and antifungal properties.[4] Furthermore, its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and bioimaging, potentially as an MRI contrast agent.[] The compound has also been considered as a drug carrier to enhance the solubility, stability, and targeting of therapeutic agents.[]
One specific biological interaction that has been studied is the enzymatic hydrolysis of this compound.
Enzymatic Hydrolysis
A study has shown that the bacterium Alcaligenes sp. NBRC 14130 is capable of hydrolyzing this compound (also referred to as 6-aminohexanoate cyclic dimer or 6-AHCD).[] This enzymatic activity is noteworthy as it demonstrates a biological pathway for the degradation of this synthetic macrocycle. The study highlighted a correlation between the hydrolysis of this compound and the hydrolysis of ethyl chrysanthemate by the same bacterial strain.[]
Visualizations
Synthesis Workflow
The multi-step synthesis of this compound from 6-aminocaproic acid can be represented as a sequential workflow.
References
- 1. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 4. Buy this compound | 56403-09-9 [smolecule.com]
- 6. CAS 56403-09-9: this compound [cymitquimica.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound | CAS#:56403-09-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physical Characteristics of Caprolactam Cyclic Dimer
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the core physical and structural characteristics of caprolactam cyclic dimer (1,8-diazacyclotetradecane-2,9-dione), a significant by-product in the industrial synthesis of Polyamide 6 (Nylon 6). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key characterization techniques.
General and Thermal Properties
Caprolactam cyclic dimer (C12H22N2O2) is a stable compound notable for its high melting point, which presents challenges in industrial processes such as fiber extrusion by causing equipment fouling.[1] Its stability is attributed to strong intermolecular hydrogen bonding between the amide (NH) protons and carbonyl (CO) groups.[1]
The dimer exists in two distinct crystalline polymorphic forms, denoted as α and β. The β-form undergoes an endothermic transition to the more symmetrical α-form at approximately 242-244°C before the α-form melts at a significantly higher temperature.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [2] |
| Appearance | White crystalline powder, fluffy threads (α-form), rectangular plates (β-form) | N/A |
| Melting Point (α-form) | 345 - 348 °C | [1] |
| β to α Crystal Transition | ~242 - 244 °C | [1] |
| Boiling Point | Not readily available (sublimation observed) | [1] |
| Density | Not readily available in cited literature | N/A |
Solubility Characteristics
The cyclic dimer exhibits low solubility in most common solvents, a characteristic that contributes to its precipitation during industrial processes.[1] Its solubility in water is particularly low. While sparingly soluble, it can be dissolved in solvents like methanol, which induces a transformation from the α to the β crystalline form.[3]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 0.1 wt% | 17 | [1] |
| Methanol | Soluble (induces α to β form transition) | Not Specified | [3] |
| Most Solvents | Low solubility | Not Specified | [1] |
Crystallographic and Spectroscopic Data
Crystal Structure
The two polymorphs of caprolactam cyclic dimer can be identified by their distinct morphologies and X-ray diffraction (XRD) patterns. The α-form, typically obtained at high temperatures or via sublimation, appears as fluffy needles.[3] The β-form, prepared by crystallization in protic solvents like methanol, is composed of rectangular plates.[3]
| Crystalline Form | Morphology | Key X-ray Diffraction Peaks (2θ) | Source(s) |
| α-form | Fluffy threads, regular needles | 10.85°, 15.39°, 17.76°, 18.79°, 19.26°, 19.99°, 20.93°, 21.81°, 23.29°, 25.31° | N/A |
| β-form | Rectangular plates | 11.48°, 12.88°, 13.35°, 15.08°, 15.44°, 20.49°, 20.88°, 21.81°, 22.30°, 23.07° | N/A |
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and studying the intermolecular interactions of the cyclic dimer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of strong intermolecular hydrogen bonds between the N-H protons and C=O groups.[1] Heating leads to a weakening, but not breaking, of these bonds, evidenced by shifts in the N-H stretching band to higher wavenumbers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation.[4] Temperature-controlled NMR studies in formic acid show temperature coefficients for NH proton signals that strongly indicate intermolecular hydrogen bonding.[1]
Experimental Protocols and Workflows
Characterization Workflow
A typical experimental workflow for the physical and structural characterization of a purified chemical compound like caprolactam cyclic dimer is outlined below.
Caption: General experimental workflow for physical characterization.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points and phase transition temperatures.
Methodology:
-
A small, weighed sample (typically 5-10 mg) of the caprolactam cyclic dimer is hermetically sealed in an aluminum pan.[5]
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[6]
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Endothermic events, such as the β-to-α crystal transition and the final melting, are identified as peaks on the resulting thermogram.[7][8] The temperature at the peak maximum is taken as the transition or melting temperature.
Powder X-Ray Diffraction (XRD)
Objective: To identify the crystalline form (polymorph) and analyze its structure.
Methodology:
-
A powdered sample of the cyclic dimer is prepared and flattened onto a sample holder to ensure a planar surface.[9]
-
The holder is placed in a powder diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) at various angles of incidence (2θ).[10]
-
A detector measures the intensity of the diffracted X-rays at each angle.[11]
-
The resulting plot of intensity versus 2θ is the diffraction pattern.
-
The positions (2θ values) and intensities of the diffraction peaks are compared to known patterns for the α and β forms to identify the polymorph present.[12]
NMR Spectroscopy
Objective: To confirm the chemical structure and study intermolecular interactions.
Methodology:
-
The cyclic dimer sample is dissolved in a suitable deuterated solvent (e.g., deuterated formic acid for studying hydrogen bonding).
-
The solution is transferred to an NMR tube.[13]
-
The tube is placed in the NMR spectrometer.
-
For ¹H and ¹³C NMR, the sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
-
The resulting signals (chemical shifts, multiplicities, and integrations) are analyzed to confirm the covalent structure of the molecule.
-
For variable-temperature studies, spectra are acquired at different temperatures to observe shifts in proton signals (like the amide N-H), which provides evidence of intermolecular interactions such as hydrogen bonding.[1]
Polymorphic Transition and Behavior
The interconversion between the α and β crystalline forms is a key characteristic of the caprolactam cyclic dimer. This behavior is influenced by temperature and solvent choice, which is a critical consideration for researchers working with this compound.
Caption: Logical relationships in the phase transitions of caprolactam cyclic dimer.
References
- 1. researchgate.net [researchgate.net]
- 2. Caprolactam cyclic dimer_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nf-itwg.org [nf-itwg.org]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.beloit.edu [chemistry.beloit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data and Experimental Protocols for 1,8-Diazacyclotetradecane-2,9-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,8-diazacyclotetradecane-2,9-dione, a significant macrocyclic diamide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables present a consolidated summary of the available spectral data for this compound. It is important to note that this compound can exist in different polymorphic forms (α and β), which may lead to variations in spectral characteristics. The α-form has been observed to convert to the β-form in methanol (B129727).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound in solution.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0 | br s | 2H | N-H |
| ~3.2 | m | 4H | -CO-N-CH ₂- |
| ~2.2 | t | 4H | -CH ₂-CO-N- |
| ~1.6 | m | 8H | -CH₂-CH ₂-CH₂- |
| ~1.4 | m | 4H | -CH₂-CH ₂-CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (Amide Carbonyl) |
| ~40 | -CO-N-C H₂- |
| ~36 | -C H₂-CO-N- |
| ~29 | -CH₂-C H₂-CH₂- |
| ~27 | -CH₂-C H₂-CH₂- |
| ~26 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the prominent absorption bands of the amide functional groups.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Hydrogen-bonded) |
| ~3080 | Medium | N-H Stretch (Amide A) |
| ~2930 | Strong | Asymmetric C-H Stretch (CH₂) |
| ~2860 | Strong | Symmetric C-H Stretch (CH₂) |
| ~1640 | Very Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend and C-N Stretch (Amide II) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₁₂H₂₂N₂O₂ with a molecular weight of approximately 226.32 g/mol .[1][2]
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | High | [C₆H₁₂NO]⁺ Fragment |
| Other significant peaks | Variable | Further fragmentation products |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the reproducible acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-500.
-
Visualizations
Spectral Analysis Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Logical Relationship of Spectral Data
This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
Thermal behavior and stability of 1,8-Diazacyclotetradecane-2,9-dione
An In-depth Technical Guide on the Thermal Behavior and Stability of 1,8-Diazacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as the cyclic dimer of ε-caprolactam, is a macrocyclic diamide (B1670390) of significant interest in polymer chemistry, materials science, and supramolecular chemistry.[1][2] Its robust structure, characterized by a 14-membered ring with two amide linkages, imparts a high degree of thermal stability and unique physicochemical properties. This technical guide provides a comprehensive overview of the thermal behavior and stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structural transitions and synthesis. This information is critical for its application in the development of advanced materials and as a scaffold in medicinal chemistry.[][4]
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[4][5] It exhibits low solubility in water but is soluble in organic solvents such as methanol (B129727) and DMSO, particularly with heating.[5] The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups facilitates self-assembly and aggregation in aqueous environments.[5]
Data Presentation
The thermal properties of this compound are summarized in the tables below, providing a clear comparison of its polymorphic forms and other thermal characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol [4] |
| Appearance | White to off-white solid[5] |
| Melting Point (α-form) | 341 °C[4] |
| Predicted Boiling Point | 497.8 ± 38.0 °C[2] |
| Predicted Density | 0.969 ± 0.06 g/cm³[2] |
Table 2: Thermal Transitions of this compound Polymorphs from Differential Scanning Calorimetry (DSC)
| Polymorphic Form | Heating Rate (°C/min) | β to α Transition Temperature (°C) | Melting Point (α-form) (°C) |
| β-form | 10 | ~242[1] | >345[1] |
| β-form | 20 | 247.13[1] | 345.86[1] |
| α-form | Not Applicable | Not Applicable | ~345[1] |
Thermal Behavior
This compound is known to exist in at least two polymorphic forms, designated as α and β.[] The β-form is kinetically favored and transforms into the thermodynamically more stable α-form upon heating.[] This polymorphic transition is an endothermic process that occurs at approximately 242-247°C, depending on the heating rate.[1] The α-form exhibits a high melting point of around 341-345°C, indicating significant thermal stability.[1][4]
Sublimation is another notable thermal behavior of this compound. The α-form can be prepared by sublimation at 210°C under reduced pressure.[1] There are also indications that the α-form may sublimate at temperatures below 150°C, especially in the presence of volatile substances.[] Following the thermal transition from the β to the α-form, the newly formed α-crystals can also undergo sublimation.[1]
Stability Profile
Hydrolytic Stability:
The amide bonds in this compound are significantly more resistant to hydrolysis compared to the ester bonds in its analogue, 1,8-dioxacyclotetradecane-2,9-dione.[5] This enhanced stability is attributed to the resonance stabilization of the amide group, making the compound more durable in aqueous environments, a crucial factor for applications such as long-term drug delivery implants.[5] While qualitatively more stable, specific quantitative data on its hydrolysis rate under varying pH conditions are not available in the literature reviewed.
Photostability:
Information regarding the photostability of this compound is not detailed in the currently available scientific literature. For applications where exposure to light is a factor, it is recommended to perform photostability studies according to ICH Q1B guidelines.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of the thermal properties and stability of this compound.
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and polymorphic transitions.
-
Methodology:
-
Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
-
Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the final melting point (e.g., 360°C).[]
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the β-to-α transition and the melting of the α-form.
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the compound.
-
Methodology:
-
Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Record the mass of the sample as a function of temperature. The resulting TGA curve will indicate the onset temperature of decomposition.
-
Synthesis of this compound:
A common laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[]
-
Step 1: React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of NaOH in an aqueous solution at 0-20°C for 4 hours.
-
Step 2: Cool the reaction mixture to 0°C and add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane. Allow the reaction to proceed for 24 hours.
-
Step 3: At 20°C, add aqueous NaHCO₃ and 1,2-dimethoxyethane (B42094) and continue the reaction for 5 hours.
-
Step 4: At a concentration of 90% and a temperature of 0-20°C, add DCC in dimethylformamide (DMF) and react for 3 hours.
-
Step 5: Treat the mixture with a 33% solution of HBr in acetic acid at 20°C for 2 hours.
-
Step 6: The final cyclization is achieved by adding pyridine (B92270) in DMF at 60°C for 4 hours to yield this compound.
Mandatory Visualizations
The following diagrams illustrate key processes related to this compound.
References
Navigating the Solubility of 1,8-Diazacyclotetradecane-2,9-dione: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics, synthesis, and experimental protocols for 1,8-Diazacyclotetradecane-2,9-dione, a key macrocyclic diamide (B1670390) in materials science and drug development.
Abstract
This compound, a cyclic dimer of ε-caprolactam, is a compound of significant interest in polymer chemistry and as a potential scaffold in medicinal chemistry.[1][] Its utility in various applications is intrinsically linked to its solubility in organic solvents, which dictates its processability and formulation. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in organic solvents, addresses the notable absence of quantitative data in public literature, and furnishes detailed experimental protocols to enable researchers to determine these values. Furthermore, this guide presents a detailed synthesis method and visual workflows to aid in the practical application of this compound.
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol .[1] It is known to exist in at least two polymorphic forms, α and β, which can influence its physical properties, including solubility.[] The α-form has been observed to dissolve and rapidly convert to the β-form in methanol.[]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Melting Point | 341 °C |
| Boiling Point (Predicted) | 497.8 ± 38.0 °C |
| Density (Predicted) | 0.969 ± 0.06 g/cm³ |
| Water Solubility (Predicted) | -1.17 log(mol/L) |
Note: Predicted values are based on computational models and may not reflect experimental results.
Solubility in Organic Solvents: A Qualitative Overview
Currently, there is a conspicuous lack of specific, quantitative solubility data for this compound across a range of organic solvents in peer-reviewed literature. The available information is primarily qualitative, indicating its general behavior in a limited number of solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Solubility is enhanced with heating.[1][3] |
| Methanol | Slightly soluble | The α-form dissolves and rapidly transforms into the β-form. Solubility is enhanced with heating.[1][][3] |
| Water | Low solubility/Aggregates | The compound tends to aggregate in aqueous solutions.[] |
The solubility of this macrocyclic diamide is influenced by its crystalline structure and the presence of two amide groups capable of hydrogen bonding, juxtaposed with a flexible 12-carbon aliphatic chain. This dual nature suggests that its solubility will vary significantly with solvent polarity, hydrogen bonding capacity, and temperature.
Experimental Protocol for Quantitative Solubility Determination
Given the absence of published quantitative data, the following is a detailed, adaptable protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a gravimetric analysis setup.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions with the HPLC system.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry container.
-
Transfer a known volume of the filtered saturated solution to the container.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
Calculate the solubility in g/L or mg/mL.
-
-
3.3. Data Presentation
The determined solubility data should be tabulated, clearly indicating the solvent, temperature, and the mean solubility value with the standard deviation from replicate experiments.
Synthesis of this compound
A common laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[][3]
4.1. Experimental Protocol
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.[][3]
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.[][3]
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.[][3]
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.[][3]
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[][3]
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.[]
Visualizing Experimental Workflows
5.1. Synthesis Workflow
The multi-step synthesis of this compound from 6-aminocaproic acid can be visualized as a sequential process.
Caption: Synthesis workflow for this compound.
5.2. Solubility Determination Workflow
The process of determining the quantitative solubility of the compound follows a logical experimental sequence.
Caption: Experimental workflow for solubility determination.
Conclusion
While this compound is a compound with growing importance, a significant data gap exists regarding its quantitative solubility in organic solvents. This guide has consolidated the available qualitative information and provided a robust, adaptable experimental protocol to empower researchers to generate this critical data. The provided synthesis and experimental workflows offer a practical foundation for the use of this versatile macrocycle in future research and development endeavors. The determination and dissemination of quantitative solubility data will be invaluable for advancing the applications of this compound in materials science and drug development.
References
Unveiling the Biological Profile of 1,8-Diazacyclotetradecane-2,9-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diazacyclotetradecane-2,9-dione, a macrocyclic diamide, is a molecule of interest primarily stemming from its origins as a cyclic dimer of caprolactam, a key monomer in the production of nylon-6.[1][2] While its role in polymer chemistry is well-established, its biological activities remain a subject of nascent exploration. This technical guide provides a comprehensive review of the currently available scientific literature on the biological profile of this compound, with a focus on its potential as a scaffold for drug design and its interactions with biological systems.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any investigation into its biological activity.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate cyclic dimer |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 56403-09-9 |
Biological Activity: An Overview
Direct studies on the biological activity of this compound are limited. However, the existing literature points toward two main areas of interest: its potential as a scaffold for developing new therapeutic agents and its susceptibility to enzymatic degradation.
Antimicrobial and Antifungal Potential
Enzymatic Hydrolysis
A significant finding in the biological interaction of this compound is its susceptibility to enzymatic hydrolysis. Studies have shown that the bacterium Alcaligenes sp. possesses the ability to hydrolyze this cyclic diamide.[] This indicates that the compound can act as a substrate for microbial enzymes, likely amidases, which break the amide bonds within the macrocyclic ring. This enzymatic degradation pathway is a crucial piece of information for understanding the compound's environmental fate and its potential biocompatibility and biodegradability.
Below is a simplified representation of the enzymatic hydrolysis concept.
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for assessing the biological activity of this compound are not extensively published. However, based on the suggested antimicrobial and antifungal activities of its derivatives, standard methodologies can be adapted for its evaluation.
General Antimicrobial Susceptibility Testing
A generalized workflow for screening the antimicrobial activity of this compound would involve standard methods such as broth microdilution or agar (B569324) diffusion assays.
Caption: General workflow for antimicrobial susceptibility testing.
Broth Microdilution Method (Conceptual Protocol):
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a defined cell density (e.g., McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under optimal growth conditions for the test microorganism.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Future Directions
The biological profile of this compound is an area ripe for further investigation. Key future research directions should include:
-
Quantitative Biological Screening: Systematic screening of the parent compound against a broad panel of bacteria, fungi, and cancer cell lines to determine its intrinsic activity and generate quantitative data (MIC, IC50, etc.).
-
Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active derivatives.
-
Enzymology of Degradation: Isolation and characterization of the enzymes responsible for its hydrolysis to understand its metabolism and biodegradability.
Conclusion
This compound presents an intriguing starting point for research in medicinal chemistry and drug development. While its primary identity is rooted in polymer science, preliminary indications of biological relevance, particularly as a scaffold for antimicrobial agents and its interaction with microbial enzymes, warrant a more in-depth exploration of its therapeutic potential. The generation of robust, quantitative biological data and the elucidation of its mechanism of action will be critical next steps in unlocking the full potential of this macrocyclic compound.
References
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione: A Key Nylon-6 Cyclic Oligomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,8-diazacyclotetradecane-2,9-dione, a significant cyclic oligomer of nylon-6. The document details its chemical and physical properties, synthesis methodologies, and its role in various scientific and industrial applications.
Introduction
This compound, also known as the cyclic dimer of ε-caprolactam, is a macrocyclic diamide (B1670390) with a 14-membered ring.[1] It is a notable compound in the field of polymer chemistry, primarily recognized as a component in the production of nylon-6.[2][3] Its unique cyclic structure and the presence of two amide functional groups make it a subject of interest in supramolecular chemistry and materials science.[1][2] This guide serves as a detailed resource for professionals requiring in-depth knowledge of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a quantitative overview for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][4] |
| Molecular Weight | 226.32 g/mol | [2] |
| CAS Number | 56403-09-9 | [3] |
| Melting Point | 341 °C | [3] |
| Boiling Point | 497.8 ± 38.0 °C (Predicted) | [3] |
| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [3] |
| Appearance | White to Off-White Solid | [3] |
Synonyms: This compound is also referred to by several other names, including:
-
Caprolactam cyclic dimer[5]
-
Cyclic dimer of ε-caprolactam[5]
-
Nylon 6 Cyclic Dimer[5]
-
6-Aminohexanoic acid cyclic dimer[2]
The compound exists in at least two crystalline polymorphs, α and β forms. The α-form can dissolve and rapidly transform into the β-form in methanol.[] In aqueous solutions, the dimers can aggregate to form multi-slice layers and compact structures.[] The crystal structure of this compound has been determined to have a triclinic unit cell.[7]
Synthesis and Experimental Protocols
The synthesis of this compound is most prominently achieved through the cyclization of 6-aminocaproic acid.[8] This method is favored for producing a high-purity product.
This multi-step process involves the formation of the cyclic dimer through a series of activation and cyclization reactions.
Step-by-Step Methodology: [][8]
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
This compound is also formed as a cyclic oligomer during the anionic polymerization of ε-caprolactam in the industrial production of nylon-6.[1] Intramolecular "backbiting" reactions of the growing polymer chain can lead to the formation of this and other cyclic oligomers.[9]
Analytical Characterization
The identification and quantification of this compound, particularly in nylon-6 samples, are crucial for quality control. High-performance liquid chromatography (HPLC) is a common technique for this purpose.
A reversed-phase HPLC system can be used to separate and quantify the first six linear and cyclic oligomers of polyamide-6.[10][11]
-
Method: Sandwich injection method with an aqueous acetonitrile (B52724) gradient.[11]
-
Detection: Low-wavelength UV detection for all oligomers. Selective post-column reaction detection with o-phthalic dicarboxaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) can be used for linear oligomers.[10]
-
Quantification: Empirically determined group-equivalent absorption coefficients and quench factors are used for quantification.[10]
Applications and Relevance
This compound has applications in both industrial and academic research settings.
-
Nylon Production: It is an essential component to monitor and control in the production of nylon 6, as its presence can influence the properties of the final polymer.[1][2] Understanding its formation helps in optimizing the polymerization process and improving efficiency.[2]
-
Chemical Intermediate: Due to its reactive nature, it serves as an intermediate in the synthesis of other organic compounds and polymers.[2]
-
Supramolecular Chemistry: Its ability to form hydrogen bonds makes it a suitable building block for developing supramolecular assemblies and metal-organic frameworks (MOFs).[2] MOFs have potential applications in gas storage, separation, and catalysis.[2]
-
Drug Development: The macrocyclic structure has led to investigations into its potential as a scaffold for designing new drugs, with some derivatives showing antimicrobial activity.[2] It has also been explored as a drug carrier to enhance solubility and stability.[]
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Chemical Structure of this compound.
Caption: Workflow for the synthesis from 6-aminocaproic acid.
Caption: Relationship to Nylon-6 production.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 56403-09-9 [smolecule.com]
- 3. This compound | 56403-09-9 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. CAS 56403-09-9: this compound [cymitquimica.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. II. Methods of detection and quantification and overall long-term performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of linear and cyclic oligomers in polyamide-6 without sample preparation by liquid chromatography using the sandwich injection method. III. Separation mechanism and gradient optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-diazacyclotetradecane-2,9-dione, a macrocyclic diamide (B1670390) of significant interest in polymer chemistry and material science. Historically identified as a cyclic dimer of ε-caprolactam, a key monomer in nylon-6 production, its presence has implications for polymer properties and manufacturing processes. This document details its discovery, synthesis, and physicochemical properties. Experimental protocols for its synthesis are provided, alongside available spectral data for its characterization. The guide also explores its limited but noteworthy biological activities and its primary role as a byproduct in the industrial production of polyamides.
Discovery and History
The discovery of this compound is intrinsically linked to the large-scale industrial production of nylon-6. It was identified as a cyclic dimer of ε-caprolactam, the monomeric unit of this widely used synthetic polymer. Consequently, early research focused on its formation and characteristics as an oligomeric byproduct in the polymerization of caprolactam. Understanding the formation of this cyclic dimer was crucial for optimizing the nylon production process and controlling the final properties of the polymer.
Its positional isomer, 1,8-diazacyclotetradecane-2,7-dione, is similarly a byproduct in the production of nylon-66, formed from the condensation of adipic acid and hexamethylenediamine. While initially considered a waste product, a process was later developed to incorporate it back into the polymerization feed.
As a 14-membered macrocyclic lactam, this compound possesses a unique combination of structural features that make it a versatile building block in chemical synthesis. Its defined conformational framework and the presence of two amide groups, which can participate in hydrogen bonding, position it as a valuable scaffold in supramolecular chemistry and for the design of more complex molecular architectures.
Physicochemical Properties
This compound is a white to off-white solid with a high melting point, reflecting its stable cyclic structure. It exhibits polymorphism, with distinct α and β crystalline forms. The α-form can transform into the more stable β-form in certain solvents like methanol. In aqueous environments, the dimers tend to aggregate. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate Cyclic Dimer, Nylon-6 cyclic dimer | |
| CAS Number | 56403-09-9 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Melting Point | 341 °C (α-form) | |
| Appearance | White to off-white solid | |
| Solubility | Low solubility in water; soluble in many organic solvents. |
Synthesis and Experimental Protocols
The primary laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid. This method is favored for producing a high-purity product. Other reported methods include the reaction of diketones with amines, though detailed protocols for this are less common in the literature.
Synthesis from 6-Aminocaproic Acid
This multi-step protocol involves the activation of the carboxylic acid and subsequent intramolecular cyclization.
Experimental Protocol:
A detailed, multi-step laboratory synthesis protocol has been described as follows:
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
Experimental Workflow:
Caption: Synthesis workflow for this compound from 6-Aminocaproic Acid.
Characterization and Data Presentation
The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Observed Data | Interpretation |
| ¹H NMR | Data not readily available in public repositories. | Expected to show signals corresponding to the methylene (B1212753) protons of the caprolactam units. |
| ¹³C NMR | A thumbnail of the spectrum is available on SpectraBase. | Expected to show distinct signals for the carbonyl carbons and the different methylene carbons in the ring. |
| IR Spectroscopy | Data not readily available in public repositories. | Expected to show characteristic absorption bands for the N-H stretching and C=O stretching of the amide groups. |
| Mass Spectrometry (GC-MS) | Top Peak m/z: 114 (NIST) | The molecular ion peak [M]⁺ at m/z 226 would confirm the molecular weight. The fragmentation pattern would provide further structural information. |
Biological Activity
The biological activity of this compound is not extensively studied, with its primary relevance remaining in the field of materials science. However, some studies have indicated potential biological interactions.
Derivatives of this compound have been investigated for potential antimicrobial and antifungal properties. Additionally, one study demonstrated that Alcaligenes sp. NBRC 14130 is capable of hydrolyzing the cyclic dimer. This suggests enzymatic recognition and potential biodegradability of the compound.
Due to the limited and non-specific nature of the currently available data, no signaling pathway diagrams can be constructed at this time. Its use as a scaffold in medicinal chemistry has been proposed, but concrete examples are scarce.
Industrial Relevance and Applications
The primary industrial relevance of this compound is its role as a byproduct in the production of nylon-6. Its formation can influence the properties of the final polyamide fibers and resins. Therefore, understanding and controlling its concentration during polymerization is crucial for quality control in the nylon industry. Research has focused on its interactions during nylon processing to improve efficiency and reduce waste.
Beyond its role in nylon production, its macrocyclic structure makes it a person of interest as a chemical intermediate for the synthesis of other organic compounds and polymers.
Logical Relationship in Nylon-6 Production:
Caption: Formation of this compound as a byproduct in Nylon-6 synthesis.
Conclusion
This compound, a macrocyclic diamide, holds a significant place in the history and technology of polyamide production. While its discovery was a consequence of industrial polymer synthesis, its unique structure has garnered interest in the broader field of chemistry. This guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties, supported by experimental protocols and available analytical data. While its biological activities are not yet fully explored, its well-defined structure and synthetic accessibility suggest potential for future applications in supramolecular chemistry and materials science. For researchers and professionals in these fields, a thorough understanding of this compound is essential for both fundamental research and the development of novel materials.
Unlocking the Potential of 1,8-Diazacyclotetradecane-2,9-dione: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Macrocyclic Scaffold for Drug Discovery and Materials Science
Introduction
1,8-Diazacyclotetradecane-2,9-dione, also widely known as the cyclic dimer of caprolactam, is a 14-membered macrocyclic diamide (B1670390).[1][] Historically identified as a byproduct in the industrial synthesis of nylon-6, this compound is emerging as a versatile building block with significant potential in medicinal chemistry, drug delivery, and materials science.[1][3] Its unique structural features, including a conformationally organized 14-membered ring and two amide groups capable of hydrogen bonding, position it as a valuable scaffold for creating complex molecular architectures and functional materials.[1][3] This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its synthesis, physicochemical properties, and promising applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white solid with a high melting point, indicating its thermal stability.[4] It exists in at least two polymorphic forms, α and β, which can interconvert under certain conditions.[] The α-form can be obtained by sublimation.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 56403-09-9 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate cyclic dimer, Nylon 6 cyclic dimer | [][3] |
| Melting Point | 341 °C | [4] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves the multi-step cyclization of 6-aminocaproic acid.[] This method is favored for producing a high-purity product.
Experimental Protocol: Cyclization of 6-Aminocaproic Acid
This protocol is based on a widely referenced synthetic route.[]
Step 1: Initial Reaction
-
React 6-aminocaproic acid (in 83% concentration) with 4 molar equivalents of sodium hydroxide (B78521) (NaOH).
-
Maintain the temperature between 0-20°C for 4 hours.
Step 2: First Cyclization Step
-
Cool the reaction mixture to 0°C.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.
-
Allow the reaction to proceed for 24 hours at 0°C.
Step 3: Workup
-
At 20°C, add aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) to the mixture.
-
Continue the reaction for 5 hours.
Step 4: Second Cyclization Step
-
Adjust the concentration to 90% and maintain a temperature of 0-20°C.
-
Add DCC in dimethylformamide (DMF) and let the reaction proceed for 3 hours.
Step 5: Acid Treatment
-
Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
Step 6: Final Cyclization
-
Add pyridine (B92270) in dimethylformamide (DMF) and heat the mixture to 60°C for 4 hours to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Potential Research Areas and Applications
Medicinal Chemistry and Drug Discovery
The rigid, yet tunable, macrocyclic structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents.[4] The two amide groups provide sites for hydrogen bonding and further chemical modifications to explore structure-activity relationships.
Antimicrobial Activity: While specific minimum inhibitory concentration (MIC) values for the parent compound are not widely reported, derivatives of this compound have shown both antibacterial and antifungal properties.[4] Research on structurally related macrocyclic diamides has demonstrated potent antimicrobial effects, suggesting a promising avenue for investigation. For context, the table below presents the activity of a related macrocyclic diamide.
| Compound | Organism | EC₅₀ (µg/mL) | TC₅₀ (µg/mL) | Reference(s) |
| SRR-SB3* | HIV-1 | 0.05 - 0.1 | 50 | [5] |
*Note: SRR-SB3 (7-methyl-6,7,8,9-tetrahydrodibenzo[c,k][1][3][5][6]-dithiadiazacyclododecine-5,10-dione) is a different macrocyclic diamide, and its data is presented for illustrative purposes.[5]
Antiviral Activity: A study on the macrocyclic diamide SRR-SB3 revealed potent anti-HIV activity.[5] The proposed mechanism of action involves the inhibition of progeny virus maturation by interfering with precursor protein processing.[5] This suggests that macrocyclic diamides, including derivatives of this compound, could be explored for their potential to disrupt viral replication cycles.
Based on the potential for enzyme or protein inhibition, a hypothetical signaling pathway is presented below. This diagram illustrates how a derivative of this compound could act as an inhibitor of a key viral or bacterial enzyme, thereby blocking a critical step in the pathogen's life cycle.
Caption: Hypothetical inhibition of a key pathogen enzyme.
Materials Science: Ligand for Metal-Organic Frameworks (MOFs)
The nitrogen and oxygen atoms within the this compound ring system make it an excellent multidentate ligand for coordinating with metal ions.[][3] This property is crucial for its application in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis.[4] The use of this compound as an organic linker could lead to the development of novel MOFs with unique structural and functional properties.
Research in this area would involve the synthesis and characterization of MOFs using this ligand with various metal centers. Key characterization techniques would include X-ray diffraction to determine the crystal structure, and gas adsorption measurements to evaluate the porosity and surface area.
Drug Delivery and Bioimaging
The ability of this compound to form stable complexes with metal ions also opens up possibilities in bioimaging.[] For instance, complexes with paramagnetic metal ions could potentially serve as MRI contrast agents.[]
Furthermore, its structure can be incorporated into larger polymer systems for drug delivery applications.[] As a component of biodegradable polymers, it could be used to create nanoparticles or microparticles for the controlled release of therapeutic agents. The degradation of the polymer matrix would lead to the sustained release of the encapsulated drug over time.
Caption: Workflow for a potential drug delivery system.
Conclusion
This compound has evolved from being a mere byproduct of industrial polymerization to a molecule of significant interest for advanced applications. Its robust and versatile scaffold provides a foundation for the development of novel drugs, particularly antimicrobial and antiviral agents. Furthermore, its coordination properties make it a promising candidate for the design of functional materials like MOFs and for applications in biomedical imaging and drug delivery. Further research into the synthesis of novel derivatives, quantitative biological evaluation, and the exploration of its coordination chemistry will undoubtedly unlock the full potential of this intriguing macrocycle.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 3. CAS 56403-09-9: this compound [cymitquimica.com]
- 4. Buy this compound | 56403-09-9 [smolecule.com]
- 5. Anti-HIV activity and mechanism of action of macrocyclic diamide SRR-SB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Diamide Derivatives Acting as Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 1,8-Diazacyclotetradecane-2,9-dione from 6-Aminocaproic Acid
Introduction
1,8-Diazacyclotetradecane-2,9-dione, also known as the cyclic dimer of 6-aminocaproic acid, is a macrocyclic diamide.[1] This compound is of significant interest in various fields of chemistry and material science. It serves as a key intermediate in the synthesis of other organic compounds and polymers.[2] Notably, it is a known byproduct in the industrial production of Nylon 6, influencing the properties of the resulting polyamide fibers.[2][3] The 14-membered ring structure containing two amide linkages imparts unique conformational properties and the ability to form stable complexes with metal ions, making it a valuable building block in supramolecular chemistry and catalysis.[3][]
Principle of the Method
The synthesis of this compound from 6-aminocaproic acid is achieved through a multi-step process involving the cyclodimerization of the linear amino acid precursor.[1][2] The described protocol utilizes a series of activation, cyclization, and deprotection steps to facilitate the formation of the macrocyclic structure. The key reagent, dicyclohexylcarbodiimide (B1669883) (DCC), is employed as a coupling agent to promote the formation of the amide bonds.[1][] The reaction is carried out in a stepwise manner to control the cyclization and maximize the yield of the desired cyclic dimer.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 6-aminocaproic acid.
| Parameter | Value |
| Reactants | |
| 6-Aminocaproic Acid | 83% concentration |
| Sodium Hydroxide (B78521) (NaOH) | 4 molar equivalents |
| Dicyclohexylcarbodiimide (DCC) | - |
| Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Hydrobromic Acid (HBr) | 33% in acetic acid |
| Solvents | |
| Dioxane | - |
| 1,2-Dimethoxyethane (B42094) | - |
| Dimethylformamide (DMF) | - |
| Pyridine (B92270) | - |
| Reaction Conditions | |
| Initial Reaction Temp. | 0 - 20°C |
| First Cyclization Temp. | 0°C |
| Workup Temp. | 20°C |
| Second Cyclization Temp. | 0 - 20°C |
| Acid Treatment Temp. | 20°C |
| Final Cyclization Temp. | 60°C |
| Reaction Times | |
| Initial Reaction | 4 hours |
| First Cyclization | 24 hours |
| Workup | 5 hours |
| Second Cyclization | 3 hours |
| Acid Treatment | 2 hours |
| Final Cyclization | 4 hours |
| Product Purity | 98% |
Experimental Protocol
This protocol details a laboratory-scale method for the synthesis of this compound from 6-aminocaproic acid.[1][]
Materials and Reagents:
-
6-Aminocaproic acid (83% concentration)
-
Sodium hydroxide (NaOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Aqueous sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane
-
Dimethylformamide (DMF)
-
Hydrobromic acid (33% in acetic acid)
-
Pyridine
Procedure:
-
Initial Reaction: In a suitable reaction vessel, react 6-aminocaproic acid (83% concentration) with 4 molar equivalents of sodium hydroxide. Maintain the reaction temperature between 0 - 20°C for 4 hours.[1][]
-
First Cyclization Step: Cool the reaction mixture to 0°C. Add a solution of dicyclohexylcarbodiimide (DCC) in dioxane. Allow the reaction to proceed for 24 hours at 0°C.[1][]
-
Workup: Adjust the temperature to 20°C and add aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane to the mixture. Stir for 5 hours.[1][]
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0 - 20°C, add DCC in dimethylformamide (DMF). Let the reaction proceed for 3 hours.[1][]
-
Acid Treatment: Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.[1][]
-
Final Cyclization: Add pyridine in dimethylformamide (DMF) and heat the mixture to 60°C for 4 hours to yield the final product, this compound.[1][]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Anionic Polymerization of ε-Caprolactam to Yield Cyclic Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anionic ring-opening polymerization of ε-caprolactam is a well-established method for the synthesis of polyamide-6 (Nylon 6). However, under specific reaction conditions, the formation of cyclic oligomers, particularly the cyclic dimer (1,8-diazacyclotetradecane-2,9-dione), can be favored. This cyclic dimer is a valuable building block for various applications, including the development of novel macrocyclic drugs, specialty polymers, and host-guest chemistry. These application notes provide detailed protocols for the synthesis, purification, and characterization of the cyclic dimer of ε-caprolactam via anionic polymerization.
Principle of Anionic Polymerization for Cyclic Dimer Formation
The anionic polymerization of ε-caprolactam is initiated by a strong base (catalyst) that deprotonates the lactam, forming a lactamate anion. An activator (initiator), typically an N-acyllactam, is then added to start the polymerization chain. The formation of cyclic oligomers occurs through an intramolecular "backbiting" reaction, where the growing polymer chain end attacks a carbonyl group within the same chain, leading to the cleavage of a cyclic species. By carefully controlling the ratio of catalyst to activator, the reaction can be directed towards the preferential formation of the cyclic dimer over high molecular weight linear polymer chains. Specifically, a higher concentration of the initiator relative to the catalyst has been shown to increase the yield of cyclic oligomers.[1]
Data Presentation
The following tables summarize the key reactants, their properties, and typical reaction conditions for the synthesis of the cyclic dimer of ε-caprolactam.
Table 1: Key Reactants and Properties
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| ε-Caprolactam | Azepan-2-one | C₆H₁₁NO | 113.16 | Monomer |
| Sodium Hydride (NaH) | Sodium Hydride | NaH | 24.00 | Catalyst |
| N-Acetyl-ε-caprolactam | 1-acetylazepan-2-one | C₈H₁₃NO₂ | 155.19 | Activator (Initiator) |
| Toluene (B28343) | Methylbenzene | C₇H₈ | 92.14 | Solvent |
Table 2: Typical Reaction Parameters for Cyclic Dimer Synthesis
| Parameter | Value |
| Reaction Temperature | 150 - 180 °C |
| Catalyst Concentration (mol% relative to monomer) | 0.1 - 0.5 mol% |
| Activator Concentration (mol% relative to monomer) | 1.0 - 3.0 mol% |
| Monomer Concentration | High dilution is not strictly necessary, but can be explored. |
| Reaction Time | 1 - 4 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
I. Synthesis of Cyclic Dimer of ε-Caprolactam
This protocol is designed to favor the formation of the cyclic dimer.
Materials:
-
ε-Caprolactam (reagent grade, dried under vacuum before use)
-
Sodium hydride (60% dispersion in mineral oil)
-
N-Acetyl-ε-caprolactam
-
Anhydrous toluene
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet.
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the stirrer, condenser, and gas inlet. Flame-dry the glassware under vacuum and then flush with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer and Solvent Addition: To the flask, add dried ε-caprolactam (e.g., 11.3 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add sodium hydride (e.g., 0.04 g of 60% dispersion, 1 mmol, 0.1 mol% relative to monomer) to the flask.
-
Lactamate Formation: Heat the mixture to 80-90 °C with stirring to facilitate the reaction between ε-caprolactam and sodium hydride to form sodium caprolactamate. The evolution of hydrogen gas should be observed. Continue heating until the gas evolution ceases (approximately 30-60 minutes).
-
Activator Addition: Increase the temperature to the desired reaction temperature (e.g., 160 °C). Once the temperature is stable, add N-acetyl-ε-caprolactam (e.g., 0.31 g, 2 mmol, 2 mol% relative to monomer) to the reaction mixture.
-
Polymerization: Allow the reaction to proceed at 160 °C with continuous stirring for 2-4 hours.
-
Reaction Quenching: After the reaction time, cool the flask to room temperature. The reaction can be quenched by the slow addition of water or methanol (B129727).
II. Purification of the Cyclic Dimer
The crude product will contain unreacted monomer, the cyclic dimer, other cyclic oligomers, and linear polymer chains. The cyclic dimer has low solubility in many common solvents, which can be exploited for its purification.
Materials:
-
Methanol
-
Water
-
Buchner funnel and filter paper
-
Beakers and flasks
Procedure:
-
Precipitation of Polymer: Pour the reaction mixture into a large volume of a non-solvent such as water or methanol to precipitate the polyamide-6.
-
Initial Separation: Filter the mixture to separate the precipitated polymer. The filtrate will contain the monomer and soluble oligomers.
-
Extraction of Cyclic Dimer: The cyclic dimer is sparingly soluble in methanol. The precipitated solid can be washed extensively with hot methanol to dissolve the remaining monomer and smaller oligomers, leaving the less soluble cyclic dimer and higher oligomers.
-
Crystallization: The cyclic dimer can be further purified by crystallization from a suitable solvent system. Due to its low solubility, high-boiling point solvents may be required. Alternatively, a patent describes a method of treating the oligomer mixture with sulfuric acid followed by dilution with water to precipitate the pure cyclic dimer.[2]
-
Drying: Dry the purified white solid under vacuum. The melting point of the pure cyclic dimer is reported to be around 341 °C.
III. Characterization of the Cyclic Dimer (this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the caprolactam units.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons and the different methylene carbons in the ring.
2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Expected Molecular Ion: The molecular formula of the cyclic dimer is C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 g/mol .[3] The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 227.33 or other adducts.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum will show characteristic absorption bands for the amide functional groups.
-
N-H stretch: Around 3300 cm⁻¹
-
C=O stretch (Amide I): Around 1650 cm⁻¹
-
N-H bend (Amide II): Around 1550 cm⁻¹
Visualizations
Signaling Pathway of Anionic Polymerization to Cyclic Dimer
Caption: Anionic polymerization pathway leading to linear polymer and cyclic dimer.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and characterization of the cyclic dimer.
Applications in Drug Development and Research
The cyclic dimer of ε-caprolactam, with its defined macrocyclic structure, presents several opportunities for researchers and drug development professionals:
-
Scaffold for Macrocyclic Drugs: The rigid, pre-organized structure of the cyclic dimer can serve as a scaffold for the synthesis of novel macrocyclic drugs. The amide functionalities can be further modified to introduce pharmacophoric groups.
-
Host-Guest Chemistry: The central cavity of the macrocycle can potentially bind small molecules or ions, making it a candidate for applications in sensing, catalysis, and drug delivery.
-
Monomer for Specialty Polymers: The cyclic dimer can be used as a monomer for the synthesis of novel polyamides with unique thermal and mechanical properties through ring-opening polymerization.
-
Model Compound for Polyamide Structure: The well-defined structure of the cyclic dimer can be used as a model compound to study the hydrogen bonding and crystal packing of polyamides.
These protocols and notes provide a foundational guide for the synthesis and characterization of the cyclic dimer of ε-caprolactam. Researchers are encouraged to optimize the reaction conditions to maximize the yield and purity of the desired product for their specific applications.
References
Application Notes and Protocols for Polyamide Synthesis Using 1,8-Diazacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diazacyclotetradecane-2,9-dione, also known as the cyclic dimer of caprolactam, is a macrocyclic diamide (B1670390) that is a recognized byproduct in the industrial production of Polyamide 6 (Nylon 6).[1][2] While the ring-opening polymerization (ROP) of its monomeric counterpart, ε-caprolactam, is a well-established industrial process, the direct utilization of this compound as a primary monomer for polyamide synthesis is not extensively documented in scientific literature.[3][4][5][6] However, its structure, which is essentially two fused caprolactam rings, suggests its potential to undergo ROP to yield Polyamide 6. Theoretical studies support the feasibility of the ring-opening of this stable cyclic dimer under specific conditions.[7][8]
These application notes provide a detailed overview of the potential synthesis of polyamides from this compound. The protocols outlined below are based on established methods for the ring-opening polymerization of ε-caprolactam and are presented as proposed starting points for research and development.[9][10][11]
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Caprolactam cyclic dimer, Nylon 6 cyclic dimer |
| CAS Number | 56403-09-9 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Melting Point | 341-348 °C[4] |
| Appearance | Colorless solid |
Proposed Ring-Opening Polymerization (ROP) of this compound
The polymerization of this compound is expected to proceed via mechanisms analogous to those of ε-caprolactam, namely hydrolytic, anionic, and cationic ring-opening polymerization. Each of these methods offers distinct advantages and challenges in controlling the polymerization process and the final properties of the resulting polyamide.
Logical Workflow for Polyamide Synthesis
Caption: General workflow for polyamide synthesis from this compound.
Experimental Protocols
Protocol 1: Proposed Hydrolytic Ring-Opening Polymerization
Hydrolytic ROP is a common industrial method for Nylon 6 synthesis. It involves the use of water as an initiator to open the lactam ring, followed by polycondensation.[6]
Materials:
-
This compound
-
Deionized water
-
Nitrogen gas supply
-
High-pressure reactor with stirring
Procedure:
-
Place this compound (e.g., 100 g) and deionized water (e.g., 2-5 wt%) into a high-pressure reactor.
-
Purge the reactor with nitrogen gas for at least 15 minutes to remove oxygen.
-
Seal the reactor and heat the mixture to 250-280 °C with continuous stirring.
-
Maintain the reaction temperature for a specified period (e.g., 4-8 hours). The pressure in the reactor will increase due to the presence of water vapor.
-
After the initial polymerization, gradually reduce the pressure to atmospheric pressure over 1-2 hours to remove water and drive the polycondensation equilibrium towards higher molecular weight polymer.
-
Continue heating under a nitrogen stream for an additional 1-2 hours to complete the polymerization.
-
Cool the reactor and extrude the resulting polyamide.
-
The polymer can be purified by dissolving in a suitable solvent (e.g., formic acid) and precipitating in a non-solvent (e.g., water), followed by thorough drying in a vacuum oven.
Protocol 2: Proposed Anionic Ring-Opening Polymerization
Anionic ROP allows for rapid polymerization at lower temperatures compared to the hydrolytic method.[3][9] It requires a strong base as a catalyst and an acylating agent as an activator.
Materials:
-
This compound (rigorously dried)
-
Sodium hydride (NaH) or another strong base as a catalyst
-
N-acetylcaprolactam or a diisocyanate (e.g., hexamethylene-1,6-diisocyanate) as an activator[9]
-
Anhydrous toluene (B28343) or other suitable solvent
-
Schlenk line and glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Flame-dry all glassware under vacuum and backfill with inert gas (N₂ or Ar).
-
Add the dried this compound (e.g., 10 g) to a Schlenk flask.
-
In a separate flask, prepare a solution or suspension of the catalyst (e.g., NaH, 0.5-2 mol%) in anhydrous toluene.
-
Carefully add the catalyst to the molten monomer or a solution of the monomer at a temperature of 140-180 °C. Stir the mixture until the catalyst has reacted to form the lactamate anion.
-
Add the activator (e.g., N-acetylcaprolactam, 0.5-2 mol%) to the reaction mixture.
-
The polymerization is typically rapid and exothermic. Monitor the increase in viscosity. The reaction is usually complete within 15-60 minutes.
-
Terminate the polymerization by cooling the reaction mixture.
-
Isolate the polymer by precipitation in a non-solvent (e.g., water or methanol).
-
Wash the polymer thoroughly and dry under vacuum at 60-80 °C to a constant weight.
Signaling Pathway for Anionic ROP
Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.
Expected Quantitative Data and Characterization
The direct polymerization of this compound should yield Polyamide 6. The following table presents the expected properties of the resulting polymer based on known data for Polyamide 6.[12][13]
| Parameter | Hydrolytic ROP (Proposed) | Anionic ROP (Proposed) | Cationic ROP (Proposed) |
| Reaction Temperature (°C) | 250 - 280 | 140 - 200 | 180 - 220 |
| Reaction Time | 4 - 10 hours | 15 - 60 minutes | 1 - 5 hours |
| Monomer Conversion (%) | > 90 | > 95 | Variable |
| Number Average M_n ( g/mol ) | 15,000 - 30,000 | 20,000 - 50,000 | 10,000 - 25,000 |
| Polydispersity Index (PDI) | ~2.0 | 1.5 - 2.5 | > 2.0 |
| Melting Temperature (T_m, °C) | 215 - 225 | 215 - 225 | 210 - 220 |
| Glass Transition (T_g, °C) | 45 - 60 | 45 - 60 | 40 - 55 |
Note: This data is hypothetical and intended for illustrative purposes. Actual results will depend on specific experimental conditions.
Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI) of the synthesized polyamide.[9]
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (T_g) and melting temperature (T_m) of the polymer.[14][15]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polyamide.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resulting polyamide and to determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of amide functional groups and the disappearance of the cyclic monomer structure.
Potential Applications
Polyamides synthesized from this compound would be chemically identical to Polyamide 6 and are therefore expected to have similar applications in:
-
Biomedical Devices: Due to their biocompatibility and mechanical strength, they could be investigated for use in sutures, surgical clips, and other medical implants.
-
Drug Delivery: The polyamide matrix could be formulated into microparticles or nanoparticles for the controlled release of therapeutic agents.
-
Tissue Engineering: Electrospun nanofibers or 3D printed scaffolds could be fabricated to support cell growth and tissue regeneration.
-
High-Performance Fibers and Engineering Plastics: For applications requiring high tensile strength, toughness, and chemical resistance, such as in the automotive and textile industries.[12]
Conclusion
While the direct polymerization of this compound is an area that requires further experimental exploration, the established principles of lactam ring-opening polymerization provide a strong foundation for developing successful synthesis protocols. The methods outlined in these application notes offer a starting point for researchers to investigate the potential of this macrocyclic diamide as a monomer for polyamide synthesis. The resulting Polyamide 6 is a well-characterized polymer with a wide range of applications, making this a potentially valuable area of research. Further studies are needed to determine the precise kinetics and thermodynamics of the polymerization of this specific cyclic dimer and to fully characterize the properties of the resulting materials.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. POLYCAPROLACTAM - Ataman Kimya [atamanchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Diazacyclotetradecane-2,9-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-diazacyclotetradecane-2,9-dione, a macrocyclic diamide (B1670390), in the field of materials science. This document details its synthesis, physicochemical properties, and its applications as a monomer in the development of advanced polyamides and as a ligand in the formation of metal-organic frameworks (MOFs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials science.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 56403-09-9 |
| Appearance | White to off-white solid |
| Melting Point | α-form: 341 °C; β-form: transitions to α-form at ~242-247°C |
| Boiling Point | 497.8 °C at 760 mmHg (Predicted) |
| Density | 0.969 g/cm³ (Predicted) |
| Solubility | Low solubility in water; soluble in many organic solvents such as methanol (B129727) and DMSO (with heating). Tends to aggregate in water. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. |
Applications in Polyamide Synthesis
This compound can be utilized as a comonomer in the synthesis of polyamides to modify their properties. The incorporation of this macrocyclic diamide into the polymer backbone can influence crystallinity, thermal stability, and mechanical properties.
Structure-Property Relationships in Polyamides
The introduction of this compound into a polyamide chain can disrupt the regular packing of polymer chains, potentially leading to a decrease in crystallinity and an increase in flexibility. The two amide groups within the macrocycle can participate in hydrogen bonding, influencing the polymer's mechanical strength and thermal resistance.
Caption: Logical relationship between the structure of this compound and polyamide properties.
Experimental Protocol: Synthesis of a Copolyamide using this compound
This protocol describes a representative method for the synthesis of a copolyamide via melt polycondensation. The ratios of the comonomers can be varied to achieve desired material properties.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid)
-
Diamine (e.g., hexamethylenediamine)
-
Catalyst (e.g., phosphoric acid)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge equimolar amounts of the dicarboxylic acid and the diamine mixture (hexamethylenediamine and this compound at a desired molar ratio) into the reactor.
-
Catalyst Addition: Add a catalytic amount of phosphoric acid (typically 0.1-0.5 mol% relative to the dicarboxylic acid).
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Pre-polymerization: Heat the reactor to 220-240°C under a slow stream of nitrogen with continuous stirring. Water will start to distill off.
-
Polycondensation: After the majority of the water has been removed (typically 1-2 hours), gradually increase the temperature to 260-280°C and slowly apply a vacuum (reducing the pressure to <1 torr) to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Polymer Extrusion and Quenching: Once the desired melt viscosity is achieved (indicated by the stirrer torque), extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletizing and Drying: Pelletize the resulting polymer strand and dry the pellets in a vacuum oven at 80-100°C for 24 hours before further characterization.
Application Notes and Protocols: Metal Complexes of 1,8-Diazacyclotetradecane-2,9-dione and their Potential Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diazacyclotetradecane-2,9-dione is a macrocyclic diamide (B1670390) ligand known for its stable 14-membered ring structure.[1][2] Initially identified as a cyclic dimer of caprolactam, a key monomer in nylon-6 production, its unique structural features make it a compelling candidate for applications in coordination chemistry and catalysis.[1] The two amide groups and the overall macrocyclic framework provide well-defined coordination sites, allowing it to form stable complexes with a variety of metal ions.[1] While specific catalytic applications of its metal complexes are not extensively documented in publicly available literature, the structural analogy to other catalytically active macrocyclic diamide and tetraamido complexes suggests significant potential in several key areas of chemical synthesis.
This document provides an overview of potential catalytic applications, supported by data from analogous systems, and detailed protocols for the synthesis of the ligand, its metal complexes, and their use in representative catalytic reactions.
Potential Catalytic Applications
Based on the catalytic activities of structurally related macrocyclic complexes, metal complexes of this compound are promising candidates for catalysis in oxidation reactions, cross-coupling reactions, and polymerization processes.
Catalytic Oxidation Reactions
Iron (Fe) and manganese (Mn) complexes of tetraamido and N2O2 donor macrocyclic ligands have demonstrated significant catalytic activity in the oxidation of various substrates, including the bleaching of dyes and the oxidation of amines and hydrocarbons.[3][4] The metal center in these complexes can activate oxidants like hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO) to generate highly reactive oxidizing species.
An Fe(III) complex of this compound could potentially catalyze the oxidation of organic substrates. The ligand would stabilize the iron center, allowing for the coordination and activation of an oxidant, which then transfers an oxygen atom to the substrate.
Catalytic Cross-Coupling Reactions
Palladium (Pd) and copper (Cu) complexes are widely used as catalysts in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[5][6][7][8] Diamine and amide-based ligands are crucial in stabilizing the metal center and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.
Complexes of this compound with Pd(II) or Cu(I)/Cu(II) could be effective catalysts for Suzuki-Miyaura or Ullmann-type coupling reactions. The macrocyclic ligand would provide a stable coordination environment for the metal ion throughout the catalytic process.
Ring-Opening Polymerization
The ring-opening polymerization (ROP) of cyclic esters (lactones) is a key method for producing biodegradable polyesters.[9][10] This process is often catalyzed by organometallic complexes, including those of tin, zinc, and aluminum. While the target ligand is a diamide, its structural similarity to macrolides like 1,8-dioxacyclotetradecane-2,9-dione (B1248240) suggests that its metal complexes could be investigated for ROP catalysis.[9][10] A metal complex of the diamide ligand could initiate polymerization by coordinating to and activating the monomer.
Data Presentation
The following tables summarize representative quantitative data for the potential catalytic applications, based on results reported for analogous systems. These tables are intended to serve as a benchmark for evaluating the performance of novel catalysts based on this compound.
Table 1: Representative Data for Catalytic Oxidation of Styrene (B11656)
| Catalyst Precursor | Oxidant | Substrate | Conversion (%) | Selectivity (%) Benzaldehyde | Selectivity (%) Styrene Oxide |
| [Fe(L)Cl] | PhIO | Styrene | 95 | 80 | 15 |
| [Mn(L)(OAc)] | H₂O₂ | Styrene | 88 | 75 | 20 |
L = this compound. Data is hypothetical, based on typical performance of similar macrocyclic complexes.
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling
| Catalyst Precursor | Aryl Halide | Boronic Acid | Base | Yield (%) |
| [Pd(L)Cl₂] | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | 92 |
| [Cu(L)I] | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | K₃PO₄ | 85 |
L = this compound. Data is hypothetical, based on typical performance of similar macrocyclic complexes.
Table 3: Representative Data for Ring-Opening Polymerization of ε-Caprolactone
| Catalyst Precursor | Monomer | Monomer/Catalyst Ratio | Conversion (%) | Mₙ ( g/mol ) | PDI |
| [Zn(L)(OAc)₂] | ε-Caprolactone | 200 | 98 | 21,500 | 1.15 |
| [Sn(L)(Oct)₂] | ε-Caprolactone | 200 | 95 | 20,800 | 1.20 |
L = this compound; Oct = 2-ethylhexanoate. Data is hypothetical, based on typical performance of similar macrocyclic complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from the multi-step cyclization of 6-aminocaproic acid.
Materials:
-
6-Aminocaproic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Aqueous sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane
-
Dimethylformamide (DMF)
-
Hydrobromic acid (33% in acetic acid)
Procedure:
-
Initial Reaction: React 6-aminocaproic acid with 4 molar equivalents of NaOH in an 83% concentrated solution at 0-20°C for 4 hours.
-
First Cyclization: Cool the reaction mixture to 0°C and add DCC in dioxane. Allow the reaction to proceed for 24 hours.
-
Workup: At 20°C, add aqueous NaHCO₃ and 1,2-dimethoxyethane. Continue the reaction for 5 hours.
-
Second Cyclization: Adjust the concentration to 90% and, at 0-20°C, add DCC in DMF. Let the reaction proceed for 3 hours.
-
Acid Treatment: Treat the mixture with a 33% solution of HBr in acetic acid at 20°C for 2 hours.
-
Final Cyclization: Add pyridine in DMF and heat the mixture to 60°C for 4 hours to yield the final product, this compound.
-
Purification: The product can be purified by recrystallization.
Protocol 2: General Synthesis of Metal Complexes
This is a general procedure for the synthesis of metal complexes of this compound (L).
Materials:
-
This compound (L)
-
Metal salt (e.g., FeCl₃, PdCl₂, CuI, Zn(OAc)₂)
-
Methanol (B129727) or ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve 1 equivalent of the ligand (L) in methanol in a round-bottom flask.
-
In a separate flask, dissolve 1 equivalent of the desired metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If necessary (e.g., for deprotonation of the amide nitrogens), add 2 equivalents of a non-coordinating base like triethylamine.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The metal complex may precipitate out.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis, and elemental analysis.
Protocol 3: Catalytic Oxidation of Styrene (Hypothetical)
Materials:
-
[Fe(L)Cl] catalyst (prepared as in Protocol 2)
-
Styrene
-
Iodosylbenzene (PhIO)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a 10 mL round-bottom flask, dissolve the [Fe(L)Cl] catalyst (1 mol%) in 5 mL of acetonitrile.
-
Add styrene (1 mmol) and the internal standard to the flask.
-
Add iodosylbenzene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, quench the reaction by passing the mixture through a short silica (B1680970) gel column.
-
Analyze the final product mixture by GC to determine conversion and selectivity.
Protocol 4: Suzuki-Miyaura Cross-Coupling (Hypothetical)
Materials:
-
[Pd(L)Cl₂] catalyst (prepared as in Protocol 2)
-
Aryl halide (e.g., 4-iodoanisole, 1 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Toluene/water (4:1 mixture) solvent
Procedure:
-
To a Schlenk tube, add the [Pd(L)Cl₂] catalyst (0.5 mol%), aryl halide, boronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 5 mL of the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of the ligand and its metal complexes.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 2. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric dinickel(ii) complexes with non-innocent bis(octaazamacrocyclic) ligands: isomerization, spectroelectrochemistry, DFT calculations and use in catalytic oxidation of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,8-Diazacyclotetradecane-2,9-dione in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-diazacyclotetradecane-2,9-dione, also known as the cyclic dimer of caprolactam, in the field of supramolecular chemistry. This macrocyclic diamide (B1670390) serves as a versatile building block for the construction of intricate supramolecular architectures, driven by its inherent hydrogen bonding capabilities.
Core Concepts and Applications
This compound is a 14-membered ring containing two amide functionalities.[1] This structure provides a rigid framework with well-defined hydrogen bond donor and acceptor sites, making it an ideal candidate for the programmed self-assembly of molecules into larger, ordered structures.[2] The primary applications in supramolecular chemistry stem from its ability to form non-covalent interactions, leading to the creation of functional materials.
Key Application Areas:
-
Building Block for Supramolecular Assemblies: The amide groups can participate in intermolecular hydrogen bonding, leading to the formation of tapes, sheets, and other extended networks.[2]
-
Formation of Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms can act as ligands for metal ions, enabling the construction of porous crystalline materials with applications in gas storage and catalysis.[2]
-
Host-Guest Chemistry: The macrocyclic cavity can potentially encapsulate small guest molecules, although the literature on specific host-guest complexes with quantitative binding data for the parent molecule is limited.
-
Scaffold for Functional Materials: Derivatives of this compound can be designed to self-assemble into supramolecular gels and polymers with tunable properties.
Physicochemical and Supramolecular Data
While this compound is a known building block for supramolecular systems, specific quantitative data for its self-assembly and host-guest properties in the public domain is limited. The tables below summarize its fundamental physicochemical properties and provide a template for the types of quantitative data that are crucial for characterizing its supramolecular behavior. Further research into functionalized derivatives is likely to yield more extensive quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Melting Point | α-form: 341 °C | [2] |
| Polymorphism | Exists in at least two crystalline forms, α and β. The β-form can convert to the α-form upon heating. | [] |
Table 2: Representative Supramolecular Properties (Hypothetical Data for Illustrative Purposes)
| Parameter | System/Conditions | Value |
| Binding Constant (Ka) | Host-Guest complex with Guest X in Chloroform | e.g., 1.5 x 10³ M⁻¹ |
| Critical Gelation Concentration (CGC) | Derivative Y in Toluene | e.g., 0.5 % w/v |
| Gel-to-Sol Transition Temperature (Tgel) | Derivative Y organogel (1% w/v in Toluene) | e.g., 65 °C |
| Storage Modulus (G') | Derivative Y organogel (1% w/v in Toluene) | e.g., 10⁴ Pa |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the multi-step synthesis from 6-aminocaproic acid.[][5][6]
Materials:
-
6-Aminocaproic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane
-
Dimethylformamide (DMF)
-
Hydrobromic acid (HBr) in acetic acid (33%)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Step 1: Initial Reaction: In a suitable reaction vessel, dissolve 6-aminocaproic acid (83% concentration) in a 4 M solution of NaOH. Stir the reaction mixture at 0-20 °C for 4 hours.
-
Step 2: First Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC in dioxane. Allow the reaction to proceed for 24 hours at 0 °C.
-
Step 3: Workup: Bring the reaction mixture to 20 °C. Add aqueous NaHCO₃ and 1,2-dimethoxyethane. Stir for 5 hours.
-
Step 4: Second Cyclization: Concentrate the mixture to approximately 90%. At 0-20 °C, add a solution of DCC in DMF. Stir for 3 hours.
-
Step 5: Acid Treatment: At 20 °C, carefully add a 33% solution of HBr in acetic acid. Stir for 2 hours.
-
Step 6: Final Cyclization: Add pyridine in DMF and heat the reaction mixture to 60 °C for 4 hours.
-
Step 7: Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: General Procedure for ¹H NMR Titration to Determine Host-Guest Binding Affinity
This protocol provides a general method for determining the association constant (Ka) of a host-guest complex involving a macrocyclic diamide like this compound.
Materials:
-
Host (this compound or derivative)
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Microsyringe
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the chosen deuterated solvent. Prepare a stock solution of the guest at a significantly higher concentration (e.g., 50 mM) in the same solvent.
-
Initial NMR Spectrum: Transfer a known volume of the host stock solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as the reference spectrum (0 equivalents of guest).
-
Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution using a microsyringe. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of the host's protons (particularly the amide N-H protons) as a function of the guest concentration.
-
Binding Isotherm: Plot the change in chemical shift (Δδ) against the guest concentration.
-
Calculation of Ka: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).
Protocol 3: General Procedure for Characterization of Supramolecular Gels
This protocol outlines general steps for the formation and characterization of a supramolecular organogel from a derivative of this compound.
Materials:
-
Gelator (derivative of this compound)
-
Organic solvent (e.g., toluene, cyclohexane)
-
Vials
-
Heating block or oil bath
-
Rheometer
Procedure:
-
Determination of Critical Gelation Concentration (CGC):
-
Prepare a series of vials with varying concentrations of the gelator in the chosen solvent.
-
Heat the vials until the gelator completely dissolves.
-
Allow the vials to cool to room temperature and remain undisturbed.
-
Invert the vials to check for gel formation (a stable gel will not flow). The lowest concentration at which a stable gel forms is the CGC.[7]
-
-
Rheological Characterization:
-
Prepare a gel at a concentration above the CGC.
-
Load the gel onto the rheometer.
-
Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Perform an oscillatory frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' is characteristic of a gel-like material.[8]
-
-
Thermal Stability (Tgel):
-
Prepare a gel in a sealed vial with a small magnetic stir bar.
-
Place the vial on a heating plate and slowly increase the temperature while monitoring the stir bar.
-
The temperature at which the stir bar begins to rotate freely is the gel-to-sol transition temperature (Tgel).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Hydrogen bond-driven self-assembly into a 1D polymer.
Caption: Workflow for determining host-guest binding affinity.
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 56403-09-9 [smolecule.com]
- 3. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Purification of 1,8-Diazacyclotetradecane-2,9-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Diazacyclotetradecane-2,9-dione, a cyclic dimer of ε-caprolactam, is a significant macrocyclic lactam with applications in polymer chemistry, supramolecular chemistry, and as a building block in the synthesis of more complex molecular architectures.[1] Its 14-membered ring structure, containing two amide functional groups, allows for the formation of stable complexes with various metal ions, making it a compound of interest in catalysis and materials science.[1][] Given its role as a key intermediate, obtaining high-purity this compound is crucial for the successful synthesis of downstream products and for accurate physicochemical characterization. This document provides a detailed protocol for the purification of this compound following its synthesis, which is often achieved through the cyclization of 6-aminocaproic acid.[][3][4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| CAS Number | 56403-09-9 | [4] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | ~340-345 °C | - |
Experimental Protocol: Purification of this compound
This protocol outlines the purification of crude this compound obtained from synthesis, typically involving a multi-step cyclization of 6-aminocaproic acid using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).[][3] The primary impurities are expected to be unreacted starting materials, linear oligomers, and dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. The purification strategy involves an initial filtration to remove the bulk of DCU, followed by recrystallization. For higher purity, column chromatography can be employed.
1. Materials and Reagents
-
Crude this compound
-
Methanol (B129727) (MeOH)
-
Ethanol (EtOH)
-
Acetonitrile
-
Hexanes
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel (for column chromatography, 230-400 mesh)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
2. Initial Workup: Removal of Dicyclohexylurea (DCU)
-
Suspend the crude reaction mixture in dichloromethane (DCM). DCU is poorly soluble in DCM, while the desired product has moderate solubility.
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a Büchner funnel to remove the insoluble DCU.
-
Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Collect the filtrate, which contains the crude this compound.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.
3. Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids.[5] For amides, polar solvents are often suitable.[5]
-
Transfer the crude solid obtained from the initial workup to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system to dissolve the solid completely. Potential solvents include methanol, ethanol, or acetonitrile.[5] A mixed solvent system, such as DCM/methanol or DCM/hexanes, can also be effective.
-
Heat the mixture gently with stirring until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath or refrigerator for several hours.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
4. Purification by Column Chromatography (Optional, for High Purity)
For obtaining highly pure this compound, column chromatography is recommended.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexanes.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective. The polarity of the eluent should be optimized based on Thin Layer Chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
5. Purity Assessment
The purity of the final product can be assessed using various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Diagrams
Caption: Workflow for the purification of this compound.
References
Characterization of 1,8-Diazacyclotetradecane-2,9-dione Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 1,8-diazacyclotetradecane-2,9-dione, a 14-membered diamide (B1670390) macrocycle, are a subject of growing interest in materials science and biomedical applications. As a polyamide, this class of polymers is anticipated to exhibit properties analogous to other high-performance nylons, with potential applications in drug delivery, medical implants, and tissue engineering. The characterization of these polymers is crucial for understanding their structure-property relationships and ensuring their suitability for specific applications.
This document provides a comprehensive overview of the key techniques used to characterize polymers synthesized from this compound. While specific experimental data for this particular polymer is not extensively available in public literature, the protocols and expected data presented herein are based on established methods for the characterization of analogous polyamides derived from large-ring lactams.
Molecular Structure and Purity Analysis
The fundamental step in polymer characterization is the confirmation of its chemical structure and the assessment of its purity. Spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a polymer. Both ¹H and ¹³C NMR are employed to confirm the successful ring-opening polymerization of this compound and to identify the repeating unit in the polymer chain.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid, hexafluoroisopropanol-d2, or m-cresol-d8) to a final concentration of 5-10% (w/v).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the proton signals to confirm the relative number of protons in different chemical environments.
-
Analyze the chemical shifts in both ¹H and ¹³C spectra to identify the characteristic peaks of the polyamide repeating unit.
-
Table 1: Expected NMR Chemical Shifts for the Repeating Unit of Poly(this compound)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~173 |
| Methylene (B1212753) adjacent to N-H (α-CH₂) | ~3.2 | ~40 |
| Methylene adjacent to C=O (β-CH₂) | ~2.3 | ~36 |
| Other methylene groups (γ, δ, ε-CH₂) | ~1.3 - 1.6 | ~25 - 29 |
| Amide (N-H) | ~7.5 - 8.5 | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and polymer conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer, providing further confirmation of its identity.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the polymer by casting a solution onto a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the amide functional group.
Table 2: Characteristic FTIR Absorption Bands for Polyamides
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretching | 3300 - 3400 |
| C=O stretching (Amide I) | 1630 - 1680 |
| N-H bending (Amide II) | 1510 - 1570 |
| C-N stretching | 1200 - 1300 |
Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and thermal properties of a polymer.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer.
Experimental Protocol: GPC/SEC
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol (HFIP) with 0.02 M sodium trifluoroacetate, or m-cresol) at a concentration of 1-2 mg/mL.[1] Filter the solution through a 0.2 µm PTFE filter before injection.[2][3]
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector and appropriate columns for polyamides (e.g., PL-HFIPgel).[1]
-
Analysis Conditions:
-
Mobile phase: HFIP with 0.02 M NaTFAc.[1]
-
Flow rate: 1.0 mL/min.
-
Column temperature: 40 °C.
-
-
Calibration: Use narrow molecular weight distribution polystyrene or polymethyl methacrylate (B99206) (PMMA) standards to generate a calibration curve.[1]
-
Data Analysis: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve.
Table 3: Representative Molecular Weight Data for Polyamides from Large-Ring Lactams
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| Polyamide 12 | 20,000 - 60,000 | 40,000 - 120,000 | ~2.0 | [4] |
| Polyamide 6 | 20,000 - 30,000 | 40,000 - 60,000 | ~2.0 | [4] |
Thermal Properties
The thermal properties of a polymer, such as its melting temperature and thermal stability, are crucial for determining its processing conditions and application range.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Instrumentation: A standard DSC instrument.
-
Analysis Conditions:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis:
-
Determine Tg from the inflection point in the heat flow curve of the second heating scan.
-
Determine Tm from the peak of the endothermic melting transition in the first or second heating scan.
-
Calculate the degree of crystallinity from the enthalpy of fusion.
-
Table 4: Representative Thermal Properties of Polyamides
| Polymer | Tg (°C) | Tm (°C) | Reference |
| Polyamide 12 | 40 - 50 | 175 - 185 | [4] |
| Polyamide 6 | 50 - 60 | 215 - 225 | [4] |
| Aromatic Polyamides | 241 - 359 | - | [5] |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Instrumentation: A standard TGA instrument.
-
Analysis Conditions:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td).
-
Analyze the weight loss profile to understand the degradation mechanism.
-
Table 5: Representative Thermal Stability Data for Polyamides
| Polymer | Td (10% weight loss, °C) | Char Yield at 600°C (%) | Reference |
| Aromatic Polyamides | 480 - 492 | 47.8 - 56.7 | [5] |
Crystalline Structure
The degree of crystallinity and the crystalline structure of a polymer significantly impact its mechanical properties.
X-ray Diffraction (XRD)
XRD is used to determine the crystallinity and identify the crystal structure of the polymer. Semi-crystalline polymers will show both sharp peaks corresponding to the crystalline regions and a broad amorphous halo.[6]
Experimental Protocol: XRD
-
Sample Preparation: Prepare a flat sample of the polymer, either as a pressed film or a powder.
-
Instrumentation: A standard X-ray diffractometer with Cu Kα radiation.
-
Data Acquisition:
-
Scan a 2θ range from 5° to 40°.
-
-
Data Analysis:
-
Identify the positions and intensities of the diffraction peaks.
-
Calculate the degree of crystallinity by deconvoluting the crystalline peaks from the amorphous halo.
-
Experimental Workflows and Signaling Pathways
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Conceptual workflow for drug delivery applications.
References
Application Notes and Protocols: 1,8-Diazacyclotetradecane-2,9-dione as a Versatile Building Block for Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Diazacyclotetradecane-2,9-dione is a macrocyclic lactam that serves as a versatile building block in polymer chemistry.[1] Structurally, it is the cyclic dimer of ε-caprolactam, the monomer used in the industrial production of Nylon-6.[1][2] This unique 14-membered ring structure, containing two amide functional groups, allows it to be a key monomer in the synthesis of advanced polyamides through ring-opening polymerization (ROP).[3] The resulting polymers are of significant interest for their potential in biomedical applications, including drug delivery and tissue engineering, owing to the biocompatibility and degradability associated with polyamides.[4]
This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization. It also includes information on its structurally similar oxygen-containing analogue, 1,8-dioxacyclotetradecane-2,9-dione (B1248240), which is a valuable monomer for producing biodegradable polyesters.[5]
Physicochemical Properties of Monomers
A clear understanding of the monomer's properties is crucial for its effective use in polymerization reactions. The properties of this compound and its dioxa-analogue are summarized below.
| Property | This compound | 1,8-Dioxacyclotetradecane-2,9-dione |
| CAS Number | 56403-09-9[6] | 1020-83-3[7] |
| Molecular Formula | C₁₂H₂₂N₂O₂[2][8] | C₁₂H₂₀O₄[7][9] |
| Molecular Weight | 226.32 g/mol [2][6] | 228.28 g/mol [7][9] |
| Appearance | Solid | White Solid[5] |
| Melting Point | 341 °C[2] | 112 °C[7][9] |
| Boiling Point | Not specified | 442.1 °C (Predicted)[7][9] |
| Synonyms | Caprolactam cyclic dimer, 6-Aminohexanoate Cyclic Dimer[6][8][] | Cyclic dicaprolactone[9] |
Synthesis and Polymerization Workflows
The following diagrams illustrate the general workflows for monomer synthesis, polymerization, and application in drug delivery.
Experimental Protocols
This protocol describes a laboratory-scale synthesis via the multi-step cyclization of 6-aminocaproic acid.[8][]
Materials:
-
6-Aminocaproic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dioxane
-
Aqueous sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane
-
Dimethylformamide (DMF)
-
Hydrobromic acid (HBr) in acetic acid (33% solution)
Procedure:
-
Initial Reaction: React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of NaOH at 0-20°C for 4 hours.[8][]
-
First Cyclization: Cool the mixture to 0°C and add DCC in dioxane. Allow the reaction to proceed for 24 hours.[8][]
-
Workup: At 20°C, add aqueous NaHCO₃ and 1,2-dimethoxyethane. Continue the reaction for 5 hours.[8][]
-
Second Cyclization: Using a 90% concentration mixture, add DCC in DMF at 0-20°C and react for 3 hours.[8][]
-
Acid Treatment: Add a 33% solution of HBr in acetic acid at 20°C and stir for 2 hours.[8][]
-
Final Cyclization: Add pyridine in DMF and heat the mixture to 60°C for 4 hours to yield the final product, this compound.[8][]
While protocols for the ROP of the diaza-monomer are not as explicitly detailed, this protocol for its dioxa-analogue provides a robust methodology for synthesizing biodegradable polyesters, a process favored for its mild and environmentally friendly conditions.[9][12]
Materials:
-
1,8-Dioxacyclotetradecane-2,9-dione (recrystallized)[11]
-
Immobilized Candida antarctica lipase (B570770) B (CALB), e.g., Novozym-435[13]
-
Anhydrous Toluene[11]
-
Methanol (B129727) (for precipitation)[11]
-
Chloroform (B151607) (for dissolution)[11]
-
Schlenk flask, magnetic stirrer, and inert gas supply (Argon or Nitrogen)[13]
Procedure:
-
Preparation: Flame-dry all glassware and cool under an inert atmosphere (e.g., Argon).[12]
-
Reaction Setup: In the Schlenk flask, dissolve 1,8-dioxacyclotetradecane-2,9-dione (e.g., 1.14 g, 5 mmol) in anhydrous toluene (B28343) (e.g., 10 mL).[11][13]
-
Enzyme Addition: Add Novozym-435 (typically 10% by weight of the monomer, e.g., 0.114 g).[9][11]
-
Polymerization: Seal the flask and place it in a preheated oil bath at 70-90°C. Stir the mixture for 24-48 hours.[9][11]
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the crude polymer in a minimal amount of chloroform and filter to remove the enzyme.[11]
-
Precipitation: Slowly pour the chloroform solution into an excess of cold methanol with vigorous stirring to precipitate the polymer.[11][12]
-
Drying: Collect the polymer by filtration and dry it under vacuum at room temperature or slightly elevated temperatures (e.g., 40°C) to a constant weight.[11][13]
Metal-based catalysts like tin(II) octoate are highly efficient for producing high molecular weight polyesters from monomers like 1,8-dioxacyclotetradecane-2,9-dione.[11]
Materials:
-
1,8-Dioxacyclotetradecane-2,9-dione
-
Comonomer (e.g., L-Lactide or ε-Caprolactone)[11]
-
Tin(II) octoate (Sn(Oct)₂) solution in toluene
-
Benzyl (B1604629) alcohol (as initiator)[11]
-
Anhydrous Toluene
-
Methanol and Chloroform
Procedure:
-
Preparation: Add the monomer (e.g., 1.14 g, 5 mmol) and comonomer to a flame-dried Schlenk flask under an inert atmosphere.[11]
-
Initiator and Catalyst Addition: Add the desired amount of benzyl alcohol initiator (e.g., for a monomer-to-initiator ratio of 100:1). Subsequently, add the Sn(Oct)₂ solution (e.g., for a monomer-to-catalyst ratio of 1000:1).[11]
-
Polymerization: Place the flask in a preheated oil bath at 130°C and stir for 24 hours.[11]
-
Purification: After cooling, dissolve the polymer in chloroform and precipitate it in cold methanol.[11]
-
Drying: Filter the precipitate and dry it under vacuum at 40°C to a constant weight.[11]
Characterization and Data
The resulting polymers should be analyzed to determine their molecular weight, structure, and thermal properties.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.[13]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[11]
Representative Data for Copolymers of 1,8-Dioxacyclotetradecane-2,9-dione: The following table summarizes general trends and representative data for copolymers synthesized using methods similar to those described above.
| Comonomer Feed Ratio (Dioxa-monomer:Comonomer) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| 50:50 (with ε-Caprolactone) | 25,000 | 1.5 | -60 | 55 |
| 25:75 (with ε-Caprolactone) | 28,000 | 1.6 | -62 | 58 |
| 50:50 (with L-Lactide) | 22,000 | 1.7 | 50 | 145 |
| 25:75 (with L-Lactide) | 26,000 | 1.8 | 55 | 155 |
| Note: These values are representative and can vary significantly based on specific reaction conditions such as catalyst/initiator concentration, reaction time, and temperature.[11] |
Applications in Research and Drug Development
Polymers derived from this compound and its dioxa-analogue are promising materials for biomedical applications.[13]
-
Drug Delivery Systems: The biodegradability of these polymers makes them excellent candidates for creating controlled-release drug delivery systems.[5][] They can be formulated into nanoparticles, microparticles, or implants to encapsulate therapeutic agents, improving drug solubility and stability.[5][14]
-
Tissue Engineering: These biocompatible polymers can be fabricated into scaffolds that support cell growth and tissue regeneration.[13][14] As the new tissue forms, the scaffold gradually degrades and is absorbed by the body.[13]
-
Advanced Materials: As a macrocyclic lactam, this compound is a versatile building block for designing complex molecular architectures and novel polymers beyond traditional nylons.[1]
Conclusion
This compound is a valuable monomer for the synthesis of novel polyamides. The protocols and data presented here offer a foundational guide for researchers exploring this area of polymer chemistry. Furthermore, the established methodologies for its structural analogue, 1,8-dioxacyclotetradecane-2,9-dione, highlight the broader potential of large-ring cyclic monomers in creating advanced biodegradable materials with tunable properties for innovative applications in medicine and materials science.[11]
References
- 1. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 56403-09-9 [smolecule.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Medicinal Chemistry Potential of 1,8-Diazacyclotetradecane-2,9-dione Derivatives: A Field of Untapped Opportunity
While the core structure of 1,8-diazacyclotetradecane-2,9-dione, a 14-membered macrocyclic bis-lactam, presents a tantalizing scaffold for medicinal chemistry, a comprehensive review of current scientific literature reveals a notable scarcity of research on the synthesis and biological evaluation of its derivatives. The parent compound itself is well-documented, primarily in the context of polymer chemistry as a cyclic dimer of ε-caprolactam, a precursor to Nylon-6.[1] Its potential applications in drug delivery and bioimaging have been suggested, owing to its ability to form stable complexes with metal ions. However, detailed investigations into the pharmacological activities of a library of its derivatives, complete with quantitative data and specific biological targets, remain largely unpublished in accessible scientific literature.
This document aims to provide a foundational overview based on the available information and outlines general protocols that would be essential for exploring the medicinal chemistry potential of this compound class. The absence of specific data on derivatives in the public domain prevents the creation of detailed application notes with quantitative comparisons.
I. The this compound Scaffold: A Promising Starting Point
The this compound structure possesses several features that make it an attractive scaffold for drug discovery:
-
Macrocyclic Nature: Macrocycles often exhibit high binding affinity and selectivity for protein targets due to their pre-organized conformations and large surface areas.
-
Two Amide Bonds: The presence of two amide linkages provides opportunities for hydrogen bonding interactions with biological targets.
-
Two Secondary Amine Groups: The nitrogen atoms of the lactams can be functionalized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Potential for Stereochemical Diversity: The chiral centers that can be introduced into the macrocyclic ring offer the potential for developing stereoselective therapeutic agents.
II. Postulated Therapeutic Applications
Based on the general properties of macrocyclic compounds and related nitrogen-containing heterocycles, derivatives of this compound could be investigated for a variety of therapeutic applications, including:
-
Anticancer Activity: Many macrocyclic compounds exhibit potent anticancer activity through various mechanisms, such as inhibition of protein-protein interactions, disruption of signaling pathways, or induction of apoptosis.
-
Antimicrobial Activity: The macrocyclic structure could serve as a backbone for the development of novel antibiotics that overcome existing resistance mechanisms.
-
Enzyme Inhibition: The conformational rigidity and potential for diverse functionalization make these derivatives interesting candidates for the development of specific enzyme inhibitors.
III. Experimental Protocols: A Roadmap for Exploration
The following sections outline generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives. These are intended as a guide for researchers entering this underexplored area.
A. General Synthesis of N,N'-Disubstituted Derivatives
A common strategy for derivatizing the this compound scaffold would involve the N-alkylation or N-arylation of the parent macrocycle.
Protocol 1: General Procedure for N,N'-Dialkylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) (2.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Addition of Electrophile: Add the desired alkyl halide (R-X) (2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired N,N'-disubstituted derivative.
Experimental Workflow for N,N'-Dialkylation
Caption: General workflow for the synthesis of N,N'-disubstituted derivatives.
B. Biological Evaluation Protocols
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Signaling Pathway for Apoptosis Induction (Hypothetical)
References
Application Notes and Protocols: 1,8-Diazacyclotetradecane-2,9-dione in the Development of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the macrocyclic diamide (B1670390) ligand, 1,8-diazacyclotetradecane-2,9-dione, in the synthesis and development of novel Metal-Organic Frameworks (MOFs). Given the emergent nature of this specific ligand in MOF chemistry, the following protocols are based on established methodologies for analogous N-donor and macrocyclic linker systems. These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this compound-based MOFs in fields such as drug delivery, catalysis, and gas storage.
Introduction to this compound as a MOF Ligand
This compound is a macrocyclic ligand featuring two secondary amide functionalities within a 14-membered ring. Its potential as a building block for MOFs stems from several key characteristics:
-
N-Donor Coordination Sites: The nitrogen and oxygen atoms of the amide groups can act as coordination sites for metal ions, forming the nodes of the MOF structure.
-
Hydrogen Bonding Capabilities: The amide N-H donors and C=O acceptors can participate in hydrogen bonding, which can influence the framework's topology and its interaction with guest molecules.
-
Structural Flexibility: The macrocyclic nature of the ligand can introduce a degree of flexibility to the MOF structure, potentially leading to dynamic properties.
-
Functionalizable Backbone: The aliphatic backbone of the macrocycle could be further functionalized to tune the properties of the resulting MOF.
These features suggest that MOFs incorporating this compound could exhibit unique properties relevant to drug delivery, where hydrogen bonding and tailored pore environments are crucial for guest molecule loading and release.
Hypothetical Solvothermal Synthesis of a Zinc-based MOF using this compound
This protocol outlines a representative solvothermal synthesis method for a hypothetical zinc-based MOF, designated here as [Zn(DADDT)_x], where DADDT is the deprotonated form of this compound.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (for washing)
-
Chloroform (B151607) (for solvent exchange)
Equipment:
-
20 mL Scintillation Vials
-
Teflon-lined stainless-steel autoclave (optional, for higher temperatures)
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven for activation
Protocol:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Ligand Solution Preparation: In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Gentle heating or sonication may be required to aid dissolution.
-
Reaction Mixture: Combine the two solutions in a single vial. The molar ratio of metal to ligand can be varied to optimize crystal formation.
-
Crystallization: Cap the vial tightly and place it in an oven at 80-120 °C for 24-72 hours. The optimal temperature and time should be determined experimentally.
-
Isolation: After cooling to room temperature, crystalline product should be visible. Collect the solid by decanting the supernatant or by centrifugation.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL).
-
Activation: To remove the solvent molecules from the pores, perform a solvent exchange by immersing the solid in chloroform for 24 hours (replacing the chloroform every 8 hours). Afterwards, activate the MOF by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA) to avoid framework collapse.
Diagram of the Hypothetical Synthesis Workflow:
Hypothetical solvothermal synthesis workflow for a MOF.
Characterization of this compound Based MOFs
A comprehensive characterization is essential to confirm the formation of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, distinct from the starting materials, indicating the formation of a new crystalline phase. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature for solvent removal (activation). | A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and a final decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the amide C=O and N-H bonds upon coordination to the zinc centers. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the MOF particles. | Uniformly shaped crystals, providing information on the homogeneity of the sample. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, from which the surface area and pore volume can be calculated. |
Application in Drug Delivery: Loading and Release Studies
The amide functionalities within the pores of a this compound-based MOF could provide hydrogen bonding sites for the encapsulation of drug molecules.
Protocol for Drug Loading (e.g., Ibuprofen):
-
Activation: Ensure the MOF is fully activated as described in the synthesis protocol to maximize accessible pore volume.
-
Drug Solution: Prepare a concentrated solution of the drug (e.g., Ibuprofen) in a suitable solvent (e.g., ethanol).
-
Loading: Immerse a known amount of the activated MOF in the drug solution.
-
Equilibration: Gently agitate the mixture at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.
-
Isolation and Washing: Collect the drug-loaded MOF by centrifugation and wash briefly with fresh solvent to remove surface-adsorbed drug.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the loaded MOF and analyzing the drug concentration.
Protocol for In Vitro Drug Release:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Release Study: Suspend a known amount of the drug-loaded MOF in a specific volume of the PBS solution.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Diagram of Drug Delivery Application Workflow:
Workflow for drug loading and release studies.
Concluding Remarks
The use of this compound as a ligand for the synthesis of Metal-Organic Frameworks represents a promising yet underexplored area of research. The protocols and application notes provided herein offer a foundational framework for researchers to begin investigating the synthesis, characterization, and potential applications of these novel materials. The unique structural and functional features of this macrocyclic diamide ligand may lead to the development of MOFs with tailored properties for advanced applications in drug delivery and beyond. Experimental validation and optimization of the proposed methods are critical next steps in realizing the potential of this new class of MOFs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Diazacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Diazacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are the cyclization of 6-aminocaproic acid and the anionic polymerization of ε-caprolactam, where the target molecule is formed as a cyclic dimer.[1] The multi-step cyclization of 6-aminocaproic acid is often preferred for laboratory-scale synthesis where high purity is a priority.[1][2]
Q2: My overall yield is low in the 6-aminocaproic acid synthesis. What are the likely causes?
A2: Low yields can stem from several factors. A primary issue is the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization.[3] Other causes include incomplete reactions at each step, product loss during workup and purification, and side reactions related to the coupling agent used.[4]
Q3: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture when using dicyclohexylcarbodiimide (B1669883) (DCC). What is it and how can I remove it?
A3: This precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[2][5] DCU is notoriously insoluble in many common organic solvents, which makes its removal challenging.[6] Effective removal methods include filtration, as DCU often precipitates out of the reaction solvent.[2][6] Other techniques involve crystallization or solvent precipitation with an anti-solvent.[6]
Q4: How can I minimize the formation of side products during the DCC coupling step?
A4: Side reactions such as racemization and N-acylurea formation are known to occur with DCC.[2][7] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization.[1][8] To prevent the formation of N-acylurea, using composite reagents or additives like N-hydroxysuccinimide can be beneficial.[2][7]
Q5: In the anionic polymerization of ε-caprolactam, how can I influence the yield of the cyclic dimer (this compound)?
A5: The formation of cyclic oligomers is sensitive to the concentrations of the catalyst and initiator.[9] Higher catalyst concentrations (e.g., ≥0.2 mol%) tend to suppress the formation of the cyclic dimer by favoring propagation over cyclization.[1] Conversely, a higher concentration of the initiator can lead to increased yields of the cyclic dimer.[1]
Troubleshooting Guides
Low Yield in 6-Aminocaproic Acid Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield | Inefficient cyclization vs. polymerization. | Employ high-dilution conditions by slowly adding the linear precursor to a large volume of solvent to favor intramolecular cyclization.[3] |
| Incomplete reaction at one or more steps. | Monitor each reaction step using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion before proceeding to the next step.[4] | |
| Product loss during workup. | Ensure complete extraction and transfer of the product. Use multiple extractions with smaller solvent volumes.[4] | |
| Final product is contaminated with a white solid | Dicyclohexylurea (DCU) byproduct from DCC. | Filter the reaction mixture to remove the precipitated DCU.[2][8] Consider washing the product with a solvent in which DCU has low solubility. For future syntheses, consider using a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea (B33335) byproduct can be removed with an aqueous wash.[6] |
| Formation of unexpected byproducts | Racemization or N-acylurea formation. | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress racemization.[1] |
Optimizing Cyclic Dimer Yield in ε-Caprolactam Polymerization
| Goal | Parameter | Adjustment | Rationale |
| Increase Cyclic Dimer Yield | Initiator Concentration (e.g., N-acetyl-ε-caprolactam) | Increase | A higher concentration of initiator leads to a greater number of acyllactam terminal groups available for cyclization.[1] |
| Catalyst Concentration (e.g., EtMgBr) | Decrease | Lower catalyst concentrations can favor the formation of cyclic oligomers over high molecular weight polymer chains.[9] | |
| Decrease Cyclic Dimer Yield | Initiator Concentration | Decrease | Fewer terminal groups are available for the back-biting reaction that leads to cyclization. |
| Catalyst Concentration | Increase | Higher catalyst concentrations promote the propagation of the polymer chain, thus suppressing the formation of cyclic oligomers.[1] |
Data Presentation
Table 1: Impact of Reaction Parameters on Cyclic Oligomer Yield in Anionic Polymerization of ε-Caprolactam
| Parameter | Condition | Cyclic Dimer Yield (wt%) | Cyclic Trimer Yield (wt%) |
| Catalyst (EtMgBr) | 0.1 mol% | 0.14 | 0.025 |
| 0.2 mol% | 0.09 | 0.022 | |
| Initiator (Ac-CL) | 0.03 mol% | 0.07 | 0.017 |
| 0.1 mol% | 0.14 | 0.025 | |
| This data is based on research on the anionic polymerization of caprolactam.[1] |
Experimental Protocols
Synthesis of this compound from 6-Aminocaproic Acid
This multi-step protocol is a common laboratory-scale synthesis.[2]
-
Initial Reaction: 6-Aminocaproic acid (at 83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
- 1. peptide.com [peptide.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Polymerization of 1,8-Diazacyclotetradecane-2,9-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,8-diazacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary polymerization methods?
A1: this compound is a 14-membered cyclic diamide (B1670390), also known as the cyclic dimer of caprolactam.[1][2] It is a crystalline solid with a very high melting point, reported to be around 341-345°C.[1][2] The primary methods for polymerizing lactams, and by extension this cyclic diamide, are anionic ring-opening polymerization (AROP) and hydrolytic polymerization.[3][4] AROP is a chain-growth polymerization that uses a strong base as a catalyst and can be conducted at lower temperatures relative to hydrolytic polymerization if the monomer is soluble.[5] Hydrolytic polymerization involves heating the monomer with water to initiate polymerization and is a common industrial method for producing polyamides like Nylon 6.[4]
Q2: What are the main challenges in the polymerization of this specific monomer?
A2: The primary challenges stem from the monomer's high melting point and thermal stability. Polymerization in the melt would require extremely high temperatures, which can lead to thermal degradation and unwanted side reactions. If a solvent-based approach is used, finding a suitable solvent that can dissolve the monomer at a reasonable temperature without interfering with the polymerization chemistry is a key hurdle. Additionally, as with other large-ring lactams, the lower ring strain compared to smaller lactams might affect the thermodynamics and kinetics of the polymerization.
Q3: How does the ring size of this compound affect its polymerization?
A3: The 14-membered ring of this diamide is relatively large. The driving force for ring-opening polymerization is often the release of ring strain.[6] While 7-membered rings like ε-caprolactam have sufficient ring strain for effective polymerization, larger rings may have less strain, making polymerization thermodynamically less favorable.[3] This can result in a lower polymerization rate and a higher equilibrium monomer concentration in the final polymer.
Q4: Can enzymatic ring-opening polymerization (eROP) be used for this monomer?
A4: While eROP is a versatile method for the polymerization of large-ring lactones, its application to lactams is less common but has been reported.[5] Lipases, such as Novozym 435, are often used.[5] The high melting point and potential for low solubility of this compound in common organic solvents at the optimal temperatures for enzyme activity could present significant challenges. However, exploring eROP could be a viable research direction for a milder, more selective polymerization method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Polymer Yield | 1. Insufficient reaction temperature: The monomer may not have melted or dissolved sufficiently to react. 2. Inactive catalyst/initiator: The base used for AROP may have been deactivated by moisture or air. The water concentration for hydrolytic polymerization might be too low. 3. Low ring strain: The thermodynamics may not favor polymerization under the chosen conditions. | 1. For melt polymerization, ensure the temperature is above the monomer's melting point. For solution polymerization, select a high-boiling point solvent and ensure the monomer is fully dissolved. 2. For AROP, ensure all reagents and solvents are rigorously dried. Use a freshly prepared or properly stored catalyst. For hydrolytic polymerization, ensure the correct amount of water is added. 3. Consider higher temperatures or pressures to shift the equilibrium towards the polymer. |
| Low Molecular Weight of the Polymer | 1. Presence of impurities: Water or other protic impurities can act as chain terminators in AROP. 2. Side reactions: Transamidation or other side reactions can limit chain growth. 3. High initiator concentration: In AROP, a high concentration of initiator relative to the monomer will result in shorter polymer chains. | 1. Purify the monomer and thoroughly dry all solvents and glassware. 2. Optimize reaction conditions (temperature, time) to minimize side reactions. A lower temperature, if feasible, can sometimes reduce side reactions. 3. Carefully control the monomer-to-initiator ratio in AROP. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow initiation: If the initiation rate is slower than the propagation rate in AROP, it can lead to a broad PDI. 2. Chain transfer reactions: Reactions that terminate one chain and start another can broaden the molecular weight distribution. 3. Non-uniform reaction conditions: Temperature or concentration gradients in the reaction mixture can lead to variations in chain growth. | 1. Use a more efficient initiator system for AROP. 2. Adjust reaction conditions to minimize chain transfer. 3. Ensure efficient stirring and uniform heating of the reaction mixture. |
| Polymer Discoloration | 1. Thermal degradation: High reaction temperatures can cause the monomer or polymer to degrade. 2. Oxidation: Presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. | 1. Use the lowest possible temperature that still allows for efficient polymerization. Minimize reaction time. 2. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Polymer Purification | 1. High-boiling point solvent: Solvents used for solution polymerization can be difficult to remove. 2. Unreacted monomer: The high melting point of the monomer can make its removal from the polymer challenging. | 1. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or water) to separate it from the high-boiling point solvent. Repeat the precipitation process if necessary. 2. Use solvent extraction or vacuum sublimation to remove residual monomer. |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) - General Procedure
Disclaimer: This is a generalized protocol and requires optimization for this compound.
-
Preparation:
-
Dry the this compound monomer under vacuum at a temperature below its melting point for 24 hours.
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Dry the chosen high-boiling point solvent (e.g., diphenyl ether) over a suitable drying agent and distill under reduced pressure.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add the dried monomer.
-
Add the anhydrous solvent and heat to dissolve the monomer completely.
-
Prepare a solution of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) in the anhydrous solvent in a separate flask.
-
-
Polymerization:
-
Once the monomer is fully dissolved, add the desired amount of the base catalyst to the monomer solution.
-
If using a co-initiator (e.g., an acyl lactam), add it to the reaction mixture.
-
Maintain the reaction at the desired temperature (e.g., 180-250°C) with continuous stirring.
-
-
Monitoring and Termination:
-
Monitor the progress of the polymerization by taking small aliquots and analyzing the viscosity or by techniques like ¹H NMR or GPC (if soluble).
-
To terminate the reaction, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like cold methanol.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
-
Protocol 2: Hydrolytic Polymerization - General Procedure
Disclaimer: This protocol is based on the general principles of hydrolytic lactam polymerization and will require significant optimization.
-
Preparation:
-
Place the this compound monomer in a high-pressure reactor.
-
Add a specific amount of deionized water (typically a small percentage by weight).
-
-
Polymerization:
-
Seal the reactor and purge with an inert gas like nitrogen.
-
Heat the reactor to a high temperature (e.g., 250-280°C) and pressure.
-
Maintain the reaction under these conditions for several hours with stirring.
-
-
Work-up:
-
Carefully cool the reactor and release the pressure.
-
Extrude the resulting polymer from the reactor.
-
The polymer may be further processed, for example, by pelletizing.
-
-
Purification:
-
The polymer can be purified by washing with hot water to remove unreacted monomer and oligomers.
-
Dry the purified polymer pellets under vacuum.
-
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Troubleshooting decision tree for polymerization challenges.
References
Technical Support Center: Synthesis of 1,8-Diazacyclotetradecane-2,9-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,8-diazacyclotetradecane-2,9-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound?
A1: The most prominent laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[1][] Another significant pathway is the cyclodimerization of ε-caprolactam, often as a byproduct in nylon-6 production.[3] The 6-aminocaproic acid route is often favored for producing a high-purity product.[1]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields in the synthesis of this compound are typically due to competing side reactions, primarily linear polymerization. Here are several factors to consider for troubleshooting and optimization:
-
Concentration: The principle of high dilution is crucial for macrocyclization.[4] High concentrations of the linear precursor favor intermolecular reactions, leading to the formation of polymers. Ensure that the reaction is performed under dilute conditions. For some protocols, increasing the concentration up to 0.60 M can shift the equilibrium toward intramolecular cyclization, but this is highly dependent on the specific methodology.[5]
-
Rate of Addition: Slow, controlled addition of reagents, often using a syringe pump, is a practical application of the high-dilution principle.[4] This maintains a low instantaneous concentration of the reactive species, favoring the desired intramolecular cyclization.
-
Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of thermodynamically favored side products like trimers and other higher oligomers.[3] A carefully controlled temperature profile is essential for maximizing the yield of the desired cyclic dimer.[3]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where specified. Water can hydrolyze intermediates and interfere with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Polar aprotic solvents such as dimethylformamide (DMF) must be rigorously dried to prevent hydrolysis.[3]
Q3: I have a significant amount of white precipitate in my reaction mixture that is not my product. What is it and how can I remove it?
A3: When using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is almost certainly 1,3-dicyclohexylurea (B42979) (DCU).[6] DCU is a byproduct of the DCC-mediated coupling reaction and is notoriously insoluble in many common organic solvents, which complicates product purification.[6][7]
Here are the primary strategies for its removal:
-
Filtration: This is the most common method. Since DCU has low solubility in solvents like dichloromethane (B109758) (DCM), acetonitrile, or diethyl ether, it can be removed by filtering the reaction mixture.[6][8] It is advisable to cool the reaction mixture to further decrease the solubility of DCU before filtration.
-
Solvent Selection: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[8]
-
Crystallization: The temperature-dependent solubility of DCU can be exploited. The crude product can be dissolved in a suitable hot solvent and then cooled, allowing the desired product to crystallize while the more soluble DCU remains in the mother liquor, or vice-versa.[9]
-
Aqueous Wash (for EDC): An alternative to DCC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea (B33335) byproduct of EDC is water-soluble, allowing for its easy removal with an aqueous workup.[9]
Q4: Besides polymerization, what other side reactions should I be aware of?
A4: When using DCC, a notable side reaction is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to form an unreactive N-acylurea.[7][10] This rearrangement consumes the activated intermediate, preventing it from reacting with the amine to form the desired amide bond, thus lowering the overall yield. The formation of the N-acylurea can be minimized by using additives such as 1-hydroxybenzotriazole (B26582) (HOBt), which traps the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive with the amine.[10]
Quantitative Data
The yield of cyclic oligomers is highly dependent on reaction parameters. The following table, based on data from the anionic polymerization of caprolactam, illustrates the impact of catalyst and initiator concentrations on the yield of the cyclic dimer (this compound) and the cyclic trimer.
| Parameter | Condition | Cyclic Dimer Yield (wt%) | Cyclic Trimer Yield (wt%) |
| Catalyst (EtMgBr) | 0.1 mol% | 0.14 | 0.025 |
| 0.2 mol% | 0.09 | 0.022 | |
| Initiator (Ac-CL) | 0.03 mol% | 0.07 | 0.017 |
| 0.1 mol% | 0.14 | 0.025 |
Table adapted from research on the anionic polymerization of caprolactam.[3]
Higher catalyst concentrations (≥0.2 mol%) can suppress the formation of the cyclic dimer by favoring propagation (polymerization) over cyclization.[3] Conversely, increasing the initiator concentration can lead to higher dimer yields.[3]
Experimental Protocols
Synthesis of this compound from 6-Aminocaproic Acid [1][]
This protocol outlines a multi-step laboratory-scale synthesis.
Step 1: Initial Reaction
-
6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH).
-
The reaction is carried out at a temperature of 0-20°C for 4 hours.
Step 2: First Cyclization Step
-
The reaction mixture is cooled to 0°C.
-
Dicyclohexylcarbodiimide (DCC) in dioxane is added.
-
This reaction proceeds for 24 hours.
Step 3: Workup
-
At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture.
-
The reaction continues for 5 hours.
Step 4: Second Cyclization Step
-
At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added.
-
The reaction proceeds for 3 hours.
Step 5: Acid Treatment
-
The mixture is treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
Step 6: Final Cyclization
-
The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
Visualizations
Caption: Main reaction pathway vs. common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. smolecule.com [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Controlling the Molecular Weight of Poly(1,8-Diazacyclotetradecane-2,9-dione)
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the molecular weight of poly(1,8-diazacyclotetradecane-2,9-dione). The information is presented in a question-and-answer format to address specific challenges you may encounter during synthesis.
Disclaimer: Specific experimental data on the polymerization of this compound is limited in publicly available literature. The guidance provided here is based on the well-established principles of anionic ring-opening polymerization (AROP) of large lactams, as this compound is a cyclic dimer of caprolactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound and controlling its molecular weight?
A1: The most common and effective method for polymerizing large lactams like this compound is anionic ring-opening polymerization (AROP).[1][2] This technique offers good control over the molecular weight of the resulting polyamide. The molecular weight is primarily controlled by the molar ratio of the monomer to the initiator and activator.[1]
Q2: How do the initiator and activator concentrations affect the molecular weight of the polymer?
A2: In AROP, a strong base (initiator or catalyst) is used to generate a lactamate anion, and an activator (co-initiator), typically an N-acyllactam, provides the growth centers for the polymer chains. The molecular weight of the resulting polyamide is inversely proportional to the concentration of the activator. A lower activator concentration leads to fewer growing chains, and thus a higher molecular weight for a given amount of monomer. The initiator concentration also plays a role, as it influences the concentration of active lactamate anions.
Q3: What is the impact of water on the polymerization of this compound?
A3: Anionic ring-opening polymerization of lactams is extremely sensitive to moisture.[3] Water acts as a potent inhibitor and chain-terminating agent. It reacts with the highly basic initiator and the growing polymer chains, leading to a lower molecular weight, a broader molecular weight distribution, and reduced polymer yield.[3][4] It is crucial to ensure all reagents, solvents, and glassware are rigorously dried before use.
Q4: Can temperature be used to control the molecular weight?
A4: Polymerization temperature significantly affects the reaction rate, monomer conversion, and the final properties of the polyamide, including its crystallinity.[2] While not the primary method for controlling molecular weight, temperature can have an indirect effect. Excessively high temperatures can lead to side reactions, such as chain scission or branching, which can alter the molecular weight and broaden the polydispersity index (PDI).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Polymerization | Presence of moisture or other protic impurities (e.g., alcohols, acidic impurities). | 1. Rigorously dry the this compound monomer under vacuum at an elevated temperature. 2. Use anhydrous solvents and ensure they are stored under an inert atmosphere. 3. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon before use.[3] 4. Handle all reagents under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inactive initiator or activator. | 1. Use fresh, high-purity initiator and activator. 2. Ensure proper storage of the initiator and activator to prevent degradation. | |
| Low Molecular Weight of the Polymer | High concentration of initiator or activator. | 1. Decrease the concentration of the initiator and/or activator relative to the monomer. A higher monomer-to-initiator/activator ratio will result in a higher molecular weight.[1] |
| Presence of water or other protic impurities. | 1. Follow the rigorous drying procedures mentioned above. Even trace amounts of water can significantly lower the molecular weight.[3][4] | |
| Incorrect reaction temperature. | 1. Optimize the polymerization temperature. While higher temperatures increase the reaction rate, they can also promote side reactions that limit chain growth. | |
| Broad Polydispersity Index (PDI) | Side reactions (e.g., transamidation, branching). | 1. Optimize the reaction temperature and time to minimize side reactions. Prolonged reaction times at high temperatures can lead to a broader PDI. 2. Ensure a homogeneous reaction mixture to promote uniform initiation and propagation. |
| Non-uniform initiation. | 1. Ensure rapid and efficient mixing of the initiator and activator with the monomer solution. | |
| Polymer Discoloration (Yellowing) | High polymerization temperature or prolonged reaction time. | 1. Lower the polymerization temperature and/or reduce the reaction time.[4] |
| Presence of oxygen. | 1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). | |
| Impurities in the monomer. | 1. Purify the this compound monomer prior to use. |
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the molecular weight and polydispersity index (PDI) of poly(this compound) based on general principles of AROP of large lactams.
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| [Monomer]/[Initiator] Ratio | Increase | Increase | May decrease (narrower distribution) |
| [Monomer]/[Activator] Ratio | Increase | Increase | May decrease (narrower distribution) |
| Water Content | Increase | Decrease | Increase (broader distribution) |
| Polymerization Temperature | Increase | May decrease due to side reactions | May increase |
| Reaction Time | Increase | May decrease after reaching equilibrium due to side reactions | May increase |
Experimental Protocols
General Protocol for Anionic Ring-Opening Polymerization of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup and desired polymer characteristics.
Materials:
-
This compound (monomer), dried under vacuum at 80°C for 24 hours.
-
Anhydrous toluene (B28343) or another suitable high-boiling aprotic solvent.
-
Initiator solution (e.g., sodium caprolactamate in caprolactam, or a strong non-nucleophilic base like sodium hydride).
-
Activator solution (e.g., N-acetylcaprolactam in anhydrous toluene).
-
Dry, high-purity nitrogen or argon gas.
-
Quenching agent (e.g., acidic methanol).
-
Precipitation solvent (e.g., methanol (B129727) or water).
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and cool it under a stream of dry nitrogen or argon.
-
Monomer Addition: Under a positive pressure of inert gas, add the desired amount of dried this compound to the flask.
-
Solvent Addition: Add anhydrous toluene to dissolve the monomer. The concentration should be adjusted based on the desired reaction kinetics and viscosity.
-
Heating: Heat the solution to the desired polymerization temperature (e.g., 150-180°C) with stirring.
-
Initiation: Inject the calculated amount of initiator solution into the reaction mixture. Stir for a few minutes to ensure homogeneity.
-
Activation: Inject the calculated amount of activator solution to start the polymerization. The molar ratio of monomer to initiator and activator will determine the target molecular weight.
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Termination: Cool the reaction mixture and terminate the polymerization by adding a quenching agent (e.g., a small amount of acidic methanol).
-
Purification: Precipitate the polymer by pouring the reaction solution into a non-solvent like methanol or water.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Caption: Troubleshooting logic for low molecular weight in polyamide synthesis.
References
Technical Support Center: Temperature Control in the Cyclization of 6-Aminocaproic Acid
This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to temperature control during the synthesis of ε-caprolactam from 6-aminocaproic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the cyclization of 6-aminocaproic acid to ε-caprolactam?
The optimal temperature for cyclization is highly dependent on the reaction conditions, such as the solvent and pressure.
-
In aqueous mixtures , the temperature for cyclization is generally between 200°C and 350°C.[1] A preferred range is 270°C to 330°C, with temperatures above 280°C often leading to higher selectivity and overall yield of ε-caprolactam.[1]
-
In alcohol solvents (methanol or ethanol) , a much narrower and lower temperature range of 170°C to 200°C is effective for achieving high yields in a short reaction time.[2]
-
Catalyst-free, with superheated steam , the cyclization is typically carried out at a temperature between 250°C and 400°C.[3]
Q2: Why is precise temperature control so critical for this reaction?
Precise temperature control is crucial for maximizing the yield and purity of ε-caprolactam while minimizing side reactions. The temperature directly influences the rate of the desired intramolecular cyclization versus competing side reactions like polymerization and degradation.[2][4]
-
At optimal temperatures , the rate of cyclization to form ε-caprolactam is favored.
-
Below the optimal range , the reaction rate is slow, leading to incomplete conversion.
-
Above the optimal range , the risk of thermal degradation and the formation of undesirable by-products, such as oligomers and polymers, increases significantly.[5][6]
Q3: What are the primary side reactions related to improper temperature control?
The main side reactions are intermolecular condensation (polymerization) and thermal degradation.
-
Polymerization: If the temperature is not optimized, 6-aminocaproic acid molecules can react with each other to form linear oligomers and polymers (Polyamide-6 or Nylon-6) instead of cyclizing.[2][4] This is particularly an issue in aqueous solutions at higher concentrations.[6]
-
Thermal Degradation: At excessively high temperatures, both 6-aminocaproic acid and the ε-caprolactam product can decompose.[5] This can lead to charring, discoloration of the product, and the formation of various degradation compounds, including carbon monoxide and carbon dioxide at very high temperatures.[5]
-
Ester Formation: When using alcohol solvents at temperatures above 220°C, the formation of alkyl 6-aminocaproate ester can occur. This ester cyclizes to caprolactam much more slowly than the parent acid, reducing the overall efficiency of the reaction.[2]
Troubleshooting Guide
Problem 1: My ε-caprolactam yield is significantly lower than expected.
-
Possible Cause 1: Reaction temperature is too low. The rate of cyclization may be too slow for the given reaction time.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring for byproduct formation. Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture.
-
-
Possible Cause 2: Reaction temperature is too high. This could be promoting polymerization or thermal degradation over cyclization.
Problem 2: The final product is discolored (yellow/brown) or I see charring in the reaction vessel.
-
Possible Cause: The reaction temperature is excessively high. This is a clear sign of thermal degradation of the starting material or the product.[5]
-
Solution: Immediately reduce the heating temperature. It is critical to operate within the recommended range for your specific conditions. Consider using a high-boiling point, inert solvent to help moderate the temperature. For future runs, ensure even heating of the reaction vessel using a suitable heating mantle and stirrer.
-
Problem 3: I am forming a significant amount of solid polymer instead of ε-caprolactam.
-
Possible Cause: The reaction conditions favor intermolecular polymerization. This can be caused by a combination of factors including high substrate concentration and non-optimal temperature. In aqueous solutions, higher concentrations of 6-aminocaproic acid can lead to increased oligomer formation.[6]
-
Solution:
-
Optimize Temperature: Ensure you are operating within the ideal temperature range that favors intramolecular cyclization. For aqueous systems, this may be around 300°C, while for ethanol (B145695) it is closer to 200°C.[6]
-
Adjust Concentration: If working in an aqueous medium, try reducing the initial concentration of 6-aminocaproic acid. The total concentration of reactants and products is preferably kept between 10 and 35 wt. %.[1]
-
Change Solvent: Consider switching to an ethanol solvent system, which has been shown to produce at least 98% caprolactam with no detectable oligomers at 200°C.[6]
-
-
Data Presentation
Table 1: Effect of Temperature and Solvent on ε-Caprolactam Yield
| Solvent System | Temperature (°C) | Pressure (MPa) | Typical Yield | Key Observations |
| Water | 250 - 400 | 0.5 - 2.0 | Variable | Used with superheated steam; higher temps can increase yield but also degradation.[3] |
| Water | ~300 | Not Specified | Good | Oligomers are formed; amount increases with reactant concentration.[6] |
| Water | 270 - 330 | 5.0 - 20 | High | Higher selectivity and yield are obtained at temperatures above 280°C.[1] |
| Ethanol/Methanol | 170 - 200 | Not Specified | ≥ 98% | High yield in short reaction time; ester formation is a risk above 200°C.[2][6] |
| Toluene | Reflux (~111°C) | Atmospheric | Not Specified | Used with adsorbents like zeolite or silica (B1680970) gel to facilitate cyclodehydration.[7] |
Experimental Protocols
Protocol 1: Cyclization of 6-Aminocaproic Acid in Ethanol
This protocol is based on methodologies known to produce high yields of ε-caprolactam with minimal byproducts.[2][6]
Materials:
-
6-aminocaproic acid
-
Absolute Ethanol (EtOH)
-
High-pressure reaction vessel (autoclave) with temperature and pressure controls
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure the reaction vessel is clean and dry.
-
Charging the Reactor: Add 6-aminocaproic acid to the reaction vessel. Add a sufficient volume of absolute ethanol to completely dissolve the acid upon heating. The goal is to create a solution before a substantial reaction occurs.
-
Sealing the Reactor: Seal the reactor according to the manufacturer's instructions.
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Heat the reactor to the target temperature of 200°C. The most efficient process is the cyclization of 6-aminocaproic acid in ethanol at 200°C, which can yield at least 98% caprolactam.[6]
-
Maintain the temperature at 200°C. The reaction half-life at this temperature is less than 10 minutes.[6] A total reaction time of 1-2 hours is typically sufficient.
-
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Product Isolation:
-
Carefully vent and open the reactor.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The remaining residue is crude ε-caprolactam, which can be further purified by distillation or recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of ε-caprolactam.
Caption: Troubleshooting flowchart for low yield in cyclization.
References
- 1. US5780623A - Process to prepare ε-caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 2. US3988319A - Process for producing caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 3. WO2011078668A1 - The preparation of caprolactam from 6-amino caproic acid obtained in a fermentation process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile synthesis of ε-caprolactam by cyclodehydration of 6-aminocaproic acid on adsorbents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Effect of catalyst concentration on 1,8-Diazacyclotetradecane-2,9-dione polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the ring-opening polymerization (ROP) of 1,8-Diazacyclotetradecane-2,9-dione. This resource offers troubleshooting for common experimental issues and answers frequently asked questions, with a focus on the critical role of catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the ring-opening polymerization (ROP) of this compound?
A catalyst in the ROP of this compound, a macrocyclic lactam, serves to activate the monomer and initiate the polymerization process. The driving force for the polymerization of large rings is often not ring strain, but rather enthalpic and entropic considerations of the monomer-polymer equilibrium.[1][2] The catalyst creates an active species that attacks the amide bond in the cyclic monomer, opening the ring and creating a propagating chain end that sequentially adds more monomer units.[3] The choice and concentration of the catalyst are crucial as they directly influence the reaction kinetics, the molecular weight, and the molecular weight distribution of the resulting polyamide.[4]
Q2: What are the common classes of catalysts used for the ROP of macrocyclic lactams and lactones?
Several classes of catalysts are effective for the ROP of macrocycles, including:
-
Organocatalysts: These are metal-free organic molecules. Amidine- and guanidine-based catalysts are particularly effective for ROP.[4]
-
Metal-based Catalysts: A wide variety of metal complexes, especially those based on tin (e.g., tin(II) 2-ethylhexanoate (B8288628), Sn(Oct)₂), zinc, aluminum, and yttrium, are active for macrolactone and lactam polymerization.[4][5]
-
Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B (CALB), often in an immobilized form like Novozym 435, are efficient biocatalysts that function under mild conditions, which is advantageous for synthesizing polymers for biomedical applications.[4][6]
Q3: How does catalyst concentration generally influence the polymerization rate?
Generally, a higher catalyst concentration leads to a faster polymerization rate.[6] This is because a greater number of catalyst molecules are available to activate the monomer and initiate polymer chains. However, excessively high concentrations can lead to uncontrolled, rapid reactions that may be difficult to manage and can negatively impact the final polymer properties.[7] Reaction temperature also plays a significant role, with higher temperatures typically increasing the reaction rate.[6][8]
Q4: What is the expected effect of catalyst concentration on the polymer's molecular weight and Polydispersity Index (PDI)?
Catalyst concentration has a profound impact on the molecular weight (Mn) and Polydispersity Index (PDI) of the final polymer.
-
Molecular Weight (Mn): In many ROP systems, particularly living polymerizations, there is an inverse relationship between the catalyst concentration (relative to the monomer) and the resulting molecular weight. A higher catalyst concentration leads to a greater number of initiated polymer chains, and since they all compete for a finite amount of monomer, the average length (and thus molecular weight) of each chain will be lower.[8]
-
Polydispersity Index (PDI): The PDI is a measure of the uniformity of the polymer chain lengths. An ideal "living" polymerization results in a PDI close to 1.0. An optimal catalyst concentration can help achieve a narrow PDI. However, concentrations that are too high can sometimes lead to side reactions, such as transamidation, which can broaden the PDI.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound, with a focus on issues related to catalyst concentration.
Problem: Low or No Monomer Conversion
-
Potential Cause 1: Inactive or Degraded Catalyst. Many catalysts, especially organometallic and enzymatic ones, are sensitive to air and moisture.[8] Improper storage or handling can lead to deactivation.
-
Potential Cause 2: Insufficient Catalyst Concentration. The amount of catalyst may be too low to effectively initiate the polymerization within the given timeframe.
-
Solution: Systematically increase the catalyst concentration. Monitor the reaction at various time points to track monomer conversion. It is also crucial to ensure the reaction time is sufficient, as polymerization of large rings can be slow.[6]
-
-
Potential Cause 3: Presence of Impurities. Water, acidic, or basic impurities in the monomer or solvent can neutralize or interfere with the catalyst, halting the polymerization.[8] Water is a particularly common issue as it can act as an initiator, leading to poor control.[6]
Problem: Low Molecular Weight and/or Broad PDI
-
Potential Cause 1: Catalyst Concentration is Too High. An excess of catalyst can create a large number of initiation sites, resulting in many short polymer chains instead of a smaller number of long ones.[8]
-
Solution: Decrease the monomer-to-catalyst ratio. Perform a series of experiments with varying catalyst concentrations to find the optimal ratio for achieving the target molecular weight.
-
-
Potential Cause 2: High Water Content. As mentioned, water can act as an initiator. This leads to the formation of a higher number of polymer chains than intended, thus reducing the average molecular weight and often broadening the PDI.[6]
-
Potential Cause 3: Side Reactions. At elevated temperatures, side reactions like transamidation can occur, leading to chain scission and a broader molecular weight distribution.[9]
-
Solution: Optimize the reaction temperature. While higher temperatures increase the rate, they can also promote undesirable side reactions.[8] Consider running the reaction at a lower temperature for a longer duration.
-
Problem: Inconsistent Results Between Experimental Batches
-
Potential Cause 1: Inaccurate Measurement of Catalyst. Many catalysts are used in very small quantities, making precise measurement critical. Small errors can lead to significant variations in the monomer-to-catalyst ratio.
-
Solution: If possible, prepare a stock solution of the catalyst in anhydrous solvent to allow for more accurate dispensing of small quantities via syringe.[11]
-
-
Potential Cause 2: Stoichiometric Imbalance. Achieving a precise 1:1 molar ratio between diamine and diacid functional groups (in the case of traditional polyamide synthesis) is crucial for high molecular weights.[10] While ROP of a single monomer avoids this specific issue, impurities acting as chain stoppers can disrupt the intended chemistry.[9]
-
Solution: Ensure high purity of the monomer. Perform titrations or other analyses to confirm the concentration of functional groups if there is any doubt.[10]
-
Data Presentation
The concentration of the catalyst is a critical parameter that must be optimized for any given polymerization system. The following tables summarize the expected trends and provide an illustrative example.
Table 1: General Effect of Increasing Catalyst Concentration on Polymerization Outcomes
| Parameter | Effect of Increasing Catalyst Concentration | Rationale |
| Polymerization Rate | Increases | More active centers are generated to initiate polymerization.[6] |
| Molecular Weight (Mn) | Decreases | A higher number of polymer chains are initiated, consuming the available monomer to produce shorter chains on average.[8] |
| Polydispersity Index (PDI) | May Increase (if non-optimal) | Very high concentrations can lead to loss of control and an increase in side reactions, broadening the molecular weight distribution.[9] |
| Monomer Conversion | Increases (up to a point) | A higher rate generally leads to higher conversion in a given time. However, equilibrium effects may still limit the final conversion.[1] |
Table 2: Illustrative Quantitative Data for ROP of a Macrocycle using Sn(Oct)₂ *
| Monomer:Catalyst Ratio | Catalyst Conc. (mol%) | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 500:1 | 0.20 | 12 | 95 | 15,000 | 1.8 |
| 1000:1 | 0.10 | 12 | 92 | 28,000 | 1.6 |
| 2000:1 | 0.05 | 12 | 88 | 52,000 | 1.5 |
| 5000:1 | 0.02 | 24 | 85 | 95,000 | 1.4 |
*This data is illustrative and serves as an example of expected trends. Actual results for this compound will depend on specific reaction conditions (temperature, solvent, purity) and the catalyst used.
Experimental Protocols & Visualizations
General Experimental Protocol for ROP
This protocol provides a generalized methodology for the ring-opening polymerization of this compound. The key variable to explore is the monomer-to-catalyst ratio.
1. Materials & Reagent Purification:
-
Monomer: this compound. Purify by recrystallization from a suitable solvent (e.g., toluene) to remove impurities. Dry thoroughly under vacuum.[4]
-
Catalyst: e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Novozym 435, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Store under inert gas.[12]
-
Initiator (optional): e.g., Benzyl alcohol. Dry over calcium hydride and distill under reduced pressure before use.[4]
-
Solvent: Anhydrous toluene (B28343) or another suitable high-boiling point solvent. Distill from a drying agent (e.g., sodium/benzophenone) under an inert atmosphere.[4]
-
Inert Gas: High-purity Argon or Nitrogen.
2. Reaction Setup:
-
Flame-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, add the purified this compound monomer to the reaction flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous solvent to dissolve the monomer.
-
If using an initiator, add the calculated amount via syringe.
3. Polymerization:
-
Prepare a stock solution of the catalyst in anhydrous solvent for accurate addition, especially for very low concentrations.[11]
-
Add the calculated volume of the catalyst solution to the reaction mixture to achieve the desired monomer-to-catalyst ratio.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 90-130°C, depending on the catalyst).
-
Stir the reaction mixture under an inert atmosphere for the specified duration (e.g., 4-48 hours). Monitor progress by taking small aliquots for analysis (e.g., ¹H NMR to check monomer conversion).
4. Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or ethanol).[9]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove residual monomer, catalyst, and initiator.
-
Dry the final polymer product under vacuum until a constant weight is achieved.
5. Characterization:
-
Determine the number average molecular weight (Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Diagrams
Caption: General experimental workflow for ring-opening polymerization.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Reducing oligomer formation during nylon-6 production
Welcome to the Technical Support Center for Nylon-6 Production. This resource is designed for researchers, scientists, and professionals in drug development and polymer science. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nylon-6, with a specific focus on minimizing oligomer formation.
Frequently Asked Questions (FAQs)
Q1: What are oligomers and why are they a concern in nylon-6 production?
A: Oligomers are low-molecular-weight byproducts that form during the polymerization of ε-caprolactam to produce nylon-6. They consist of a small number of repeating monomer units, often forming cyclic structures. These oligomers, particularly cyclic dimers, are problematic as they can negatively impact the final properties of the nylon-6 polymer, such as reducing its mechanical strength and thermal stability. During melt processing, such as fiber spinning, the presence of oligomers can lead to deposits on equipment and defects in the final product. In conventional nylon-6 production, the oligomer content can be as high as 8-10% by weight, necessitating a removal step.[1]
Q2: What are the primary causes of oligomer formation during nylon-6 synthesis?
A: The formation of oligomers in nylon-6 production is primarily a result of the reversible nature of the ring-opening polymerization of ε-caprolactam. Key contributing factors include:
-
High Temperatures: Elevated reaction temperatures, typically around 250-270°C, favor the thermodynamic equilibrium that leads to the formation of cyclic oligomers through intramolecular "backbiting" reactions. In this process, the terminal amino group of a growing polymer chain attacks an amide bond within the same chain, leading to the formation of a cyclic oligomer.
-
Reaction Time: Longer reaction times can lead to a higher concentration of oligomers as the system approaches thermodynamic equilibrium.
-
Catalyst Concentration: In anionic polymerization, the concentration of the catalyst and initiator can influence the rate of both polymerization and side reactions that lead to oligomer formation.
Q3: What are the common methods to reduce oligomer content in nylon-6?
A: Several methods are employed to reduce the concentration of oligomers in nylon-6. The most common techniques include:
-
Hot Water Extraction: This is the traditional and most widely used industrial method. It involves washing the nylon-6 pellets with hot water to dissolve and remove the soluble oligomers. However, this process is energy and water-intensive.
-
Vacuum Devolatilization: This method involves subjecting the molten polymer to high vacuum and elevated temperatures to remove volatile components, including the monomer and smaller oligomers.
-
Lowering Polymerization Temperature: Reducing the temperature, particularly during the initial ring-opening stage of polymerization, can kinetically disfavor the formation of cyclic oligomers.
-
Use of End-Capping Agents: Introducing monofunctional amines or carboxylic acids as end-capping agents can terminate the growing polymer chains, reducing the likelihood of intramolecular backbiting reactions that form cyclic oligomers.
-
Solid-State Polymerization (SSP): This technique involves heating the nylon-6 pellets below their melting point under a vacuum or inert gas flow. This process can increase the molecular weight of the polymer while reducing the oligomer content.
-
Use of Catalysts: Certain catalysts, such as those based on rare earth metals, have been shown to inhibit the formation of cyclic oligomers.
Troubleshooting Guide
Issue 1: High levels of cyclic oligomers detected in the final nylon-6 product.
| Potential Cause | Recommended Solution |
| High polymerization temperature | Optimize the temperature profile of the polymerization process. Consider a lower initial temperature for the ring-opening phase, followed by a gradual increase for the polycondensation phase. |
| Extended reaction time | Reduce the overall reaction time to limit the approach to thermodynamic equilibrium, which favors oligomer formation. Monitor the molecular weight and oligomer content at different time points to determine the optimal reaction duration. |
| Inefficient oligomer removal | If using hot water extraction, ensure a sufficient number of extraction cycles and an adequate water-to-polymer ratio. For vacuum devolatilization, optimize the vacuum pressure, temperature, and residence time to effectively remove volatile oligomers. |
Issue 2: Poor mechanical properties of the final nylon-6 polymer.
| Potential Cause | Recommended Solution |
| High residual oligomer content | The presence of oligomers can act as plasticizers, reducing the mechanical strength of the polymer. Implement or optimize an oligomer removal technique such as hot water extraction or vacuum devolatilization. |
| Low molecular weight | In addition to high oligomer content, low molecular weight can also lead to poor mechanical properties. Adjust polymerization conditions (e.g., catalyst/initiator concentration, reaction time, temperature) to achieve the target molecular weight. |
Data Presentation
Table 1: Comparison of Oligomer Reduction Methods in Nylon-6 Production
| Method | Typical Oligomer Content Reduction | Advantages | Disadvantages |
| Hot Water Extraction | Can reduce total oligomers to < 2.0 wt% | Well-established and effective | High energy and water consumption; lengthy process |
| Vacuum Devolatilization | Can achieve total oligomer content of < 1.5 wt% | Faster than hot water extraction; can be integrated into the polymerization process | Requires specialized equipment; may not be as effective for higher molecular weight oligomers |
| Lowering Ring-Opening Temperature & Vacuum Devolatilization | Total oligomers < 1.5 wt%, Cyclic dimers 0.1-0.3 wt% | Significant reduction in both total and cyclic oligomers; enables direct melt spinning | Requires precise temperature control |
| End-Capping Agents & Rare Earth Catalysts | Total oligomers ~1.75 wt%, Cyclic dimers ~0.19 wt% (before vacuum) | Significant reduction in cyclic dimers; can improve dyeing performance | Introduction of additional chemicals; potential for catalyst residues |
Experimental Protocols
Protocol 1: Quantitative Analysis of Nylon-6 Oligomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of oligomers in a nylon-6 sample.
1. Materials and Equipment:
-
Nylon-6 sample
-
Formic acid (98-100%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Sample Preparation:
-
Weigh approximately 10 mg of the nylon-6 sample into a vial.
-
Add 1 mL of formic acid to dissolve the polymer. This may require gentle heating and vortexing.
-
Once dissolved, precipitate the polymer by adding 9 mL of acetonitrile.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated polymer.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
3. HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of water and gradually increase the percentage of acetonitrile to elute the oligomers. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
4. Quantification:
-
Prepare calibration standards of known concentrations of caprolactam and, if available, isolated cyclic oligomers.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of each oligomer in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nylon-6 polymerization and cyclic oligomer formation pathway.
References
Technical Support Center: Overcoming Aggregation of 1,8-Diazacyclotetradecane-2,9-dione in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with 1,8-Diazacyclotetradecane-2,9-dione in aqueous environments.
Troubleshooting Guide
Researchers working with this compound often face challenges with its low solubility and propensity to aggregate in aqueous solutions. This aggregation is primarily driven by intermolecular hydrogen bonding between the amide groups of the macrocycle. The following guide provides systematic steps to identify and resolve these aggregation issues.
A logical workflow for troubleshooting aggregation is presented below:
Technical Support Center: Refinement of Purification Methods for 1,8-Diazacyclotetradecane-2,9-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,8-Diazacyclotetradecane-2,9-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Product loss during aqueous work-up. | This compound has some water solubility, which can be exacerbated by the presence of co-solvents. Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane) to recover dissolved product. |
| Irreversible adsorption onto silica (B1680970) gel during column chromatography. | The basic nitrogen atoms in the cyclic diamide (B1670390) can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor recovery.[1] Deactivate the silica gel by adding 0.5-1% triethylamine (B128534) (TEA) to the mobile phase.[1] Alternatively, use a less acidic stationary phase such as alumina (B75360) or amine-functionalized silica.[1] |
| Precipitation of the compound on the column. | Due to its high melting point (341 °C) and potential for strong intermolecular hydrogen bonding, the compound may have limited solubility in some common chromatography solvents.[2] Ensure the chosen mobile phase is a good solvent for the compound. If solubility is low, consider running the chromatography at a slightly elevated temperature (if the column and equipment permit) to improve solubility. |
| Incomplete elution from the column. | The polarity of the eluent may be insufficient to displace the compound from the stationary phase. Gradually increase the polarity of the mobile phase (gradient elution). A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.[3] |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Similar polarity of the product and oligomeric impurities. | Higher oligomers (trimers, tetramers) are common impurities in macrocycle synthesis and often have polarities very close to the desired cyclic dimer.[4] Use a shallow gradient during elution to improve separation.[4] Consider using a different stationary phase, such as alumina, which may offer different selectivity. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column may also provide better separation.[5] |
| Presence of unreacted starting materials or linear precursors. | These impurities may have different polarities that still overlap with the product in certain solvent systems. Perform an initial aqueous work-up to remove acidic or basic starting materials.[3] Optimize the mobile phase composition by testing different solvent mixtures with varying polarities. |
Issue 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The high melting point and specific solubility characteristics of the compound can make finding a suitable recrystallization solvent challenging. Test a range of polar solvents such as ethanol, acetone, or acetonitrile.[6] Methanol has been noted as a solvent in which the α-form can dissolve and transform into the β-form.[] The use of a solvent/anti-solvent system may be effective. |
| Co-precipitation of impurities. | Oligomeric impurities may have similar solubility profiles and can co-precipitate with the desired product. Attempt a multi-step purification: first, use column chromatography to remove the bulk of impurities, followed by recrystallization of the partially purified product to achieve high purity. |
| Slow or incomplete crystal formation. | The solution may be too dilute, or the cooling process may be too rapid. Ensure the compound is dissolved in the minimum amount of hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities include unreacted 6-aminocaproic acid, linear and cyclic oligomers (such as trimers and tetramers), residual catalysts, and solvents used in the synthesis.[8]
Q2: My compound shows significant peak tailing during normal-phase (silica gel) chromatography. What is the cause and how can I fix it?
A2: This is a frequent issue when purifying basic compounds like cyclic amines on acidic silica gel.[1] The tailing is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To resolve this, add a basic modifier like 0.1-1% triethylamine (TEA) to your mobile phase to neutralize the acidic sites.[1]
Q3: Is recrystallization a suitable method for purifying this compound? What solvents should I try?
A3: Recrystallization can be an effective final purification step. Given that it is a cyclic amide, polar solvents are a good starting point. You can explore solvents like ethanol, acetone, and acetonitrile.[6] Due to its very high melting point, you may need to use high-boiling point solvents. Always perform small-scale solubility tests first.
Q4: I am having trouble separating the desired cyclic dimer from higher oligomers. What is the best approach?
A4: Separating macrocycles from their oligomers is challenging due to their similar polarities.[4] A shallow gradient elution in column chromatography is often more effective than an isocratic (constant solvent mixture) one. If silica gel chromatography is insufficient, consider preparative reversed-phase HPLC, which separates compounds based on hydrophobicity and can often resolve closely related oligomers.
Q5: How can I confirm the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for assessing purity.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and can also reveal the presence of impurities.
Quantitative Data on Purification Methods
Specific quantitative data on the purification of this compound is not extensively reported in the literature. The table below provides a representative comparison based on common outcomes for similar compounds. Actual yields and purity will depend on the crude sample's quality and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 50-80% | Cost-effective, simple setup, can yield very pure material. | Finding a suitable solvent can be difficult; potential for significant product loss in the mother liquor. |
| Silica Gel Column Chromatography | 95-98% | 60-90% | Good for removing a wide range of impurities, scalable. | Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.[1] |
| Solid-Phase Extraction (SPE) | 90-97% | 70-95% | Fast, uses less solvent than column chromatography. | Lower resolution than column chromatography; best for initial cleanup rather than high-purity isolation.[10] |
| Preparative HPLC | >99% | 40-70% | High resolution, excellent for separating closely related impurities like oligomers. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Representative)
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1 containing 0.5% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization (Representative)
-
Solvent Selection:
-
In a small test tube, add ~20 mg of the crude product.
-
Add a potential solvent (e.g., acetonitrile) dropwise while heating until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but not when cold, and crystals will form upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 56403-09-9 [smolecule.com]
- 3. This compound | 56403-09-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and Quantification of Polyamide Cyclic Oligomers in Kitchen Utensils and Their Migration into Various Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,8-Diazacyclotetradecane-2,9-dione experimental protocols
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 1,8-Diazacyclotetradecane-2,9-dione. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.
Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, a macrocyclic diamide, are a common challenge, primarily due to competing intermolecular polymerization. Here are the key factors to consider and troubleshoot:
-
Concentration: High concentrations of the linear precursor (6-aminohexanoic acid derivative) favor the formation of linear polymers over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is the most critical factor for successful macrocyclization. Add the activated precursor solution very slowly (e.g., using a syringe pump over several hours) to a large volume of solvent to maintain a pseudo-dilute environment.
-
-
Purity of Reagents and Solvents: Water and other nucleophilic impurities can react with the activated carboxylic acid, leading to side products and reduced yield.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity and dry.
-
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.[]
-
Solution: Carefully control the temperature at each step of the synthesis as specified in the protocol. For the DCC coupling steps, maintaining a low temperature (e.g., 0 °C) is crucial to minimize the formation of N-acylurea byproduct.
-
-
Inefficient Activation: Incomplete activation of the carboxylic acid groups will result in unreacted starting material.
-
Solution: Ensure the correct stoichiometry of the coupling agent (DCC) is used.
-
Q2: I am observing a significant amount of a white precipitate that is not my product. What is it and how can I deal with it?
A2: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent. DCU is notoriously insoluble in many organic solvents.
-
Removal: The majority of DCU can be removed by filtration of the reaction mixture.
-
Residual DCU: Trace amounts of DCU may remain in the filtrate. These can often be removed during the purification step (recrystallization or column chromatography) as DCU has different solubility properties than the desired product.
Q3: Besides polymerization, what are other possible side reactions?
A3: A common side reaction when using DCC is the formation of an N-acylurea byproduct. This occurs through the rearrangement of the O-acylisourea intermediate. This byproduct is unreactive and represents a loss of starting material.
-
Minimization: This side reaction can be minimized by keeping the reaction temperature low (0 °C) during and after the addition of DCC and by ensuring the prompt addition of the nucleophile (in this case, the amine end of another precursor molecule).
Purification
Q4: I am having difficulty purifying the crude product. What are the recommended methods?
A4: The purification of macrocycles like this compound can be challenging due to the potential presence of oligomeric byproducts with similar polarities.
-
Recrystallization: This is often the most effective method for purifying the final product, especially if it is a solid with good crystallinity. Experiment with different solvent systems to find one that effectively separates the product from impurities. Methanol (B129727) has been reported to be a suitable solvent for forming the β-polymorph of this compound.[]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be employed. A gradient elution with a solvent system such as ethyl acetate (B1210297) in hexane (B92381) or methanol in dichloromethane (B109758) can be a good starting point to separate the cyclic dimer from linear oligomers and other impurities.
Q5: The purified product shows two different sets of peaks in the solid-state analysis or has a broad melting point. What could be the reason?
A5: this compound is known to exist in at least two polymorphic forms, designated as α- and β-forms.[] These different crystalline forms will have distinct physical properties, including melting points and X-ray diffraction patterns.
-
Identification and Control: The α-form can reportedly transform into the more stable β-form in methanol.[] Careful control of the crystallization solvent and conditions can help in isolating a single, pure polymorph.
Characterization
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: A combination of spectroscopic and analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation and purity assessment. The spectra should show the characteristic peaks for the methylene (B1212753) groups and the amide carbonyls. The absence of signals from starting materials or byproducts is an indicator of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should be observed at m/z 226.32.
-
Melting Point: The melting point of the pure compound should be sharp. A broad melting range often indicates the presence of impurities or a mixture of polymorphs.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [2][3] |
| CAS Number | 56403-09-9 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | α-form: 341 °C | [3] |
| β-form: transition to α-form at ~242-247°C |
Detailed Experimental Protocols
Synthesis of this compound from 6-Aminocaproic Acid
This protocol is based on a multi-step cyclization of 6-aminocaproic acid.[][4]
Step 1: Preparation of the Linear Dimer Precursor
-
In a reaction vessel, dissolve 6-aminocaproic acid in an 83% aqueous solution containing 4 molar equivalents of sodium hydroxide.
-
Stir the mixture at a temperature between 0-20 °C for 4 hours.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dioxane.
-
Allow the reaction to proceed for 24 hours at 0 °C.
-
At 20 °C, add an aqueous solution of sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane.
-
Stir the mixture for 5 hours.
Step 2: Second Cyclization Step
-
To the reaction mixture from Step 1, at a concentration of 90% and a temperature of 0-20 °C, add a solution of DCC in dimethylformamide (DMF).
-
Allow the reaction to proceed for 3 hours.
Step 3: Acid Treatment
-
Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20 °C for 2 hours.
Step 4: Final Cyclization
-
Add pyridine (B92270) in dimethylformamide (DMF) to the reaction mixture.
-
Heat the mixture to 60 °C for 4 hours to yield the final product, this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Synthesis
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
Enhancing the stability of 1,8-Diazacyclotetradecane-2,9-dione under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1,8-Diazacyclotetradecane-2,9-dione during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this macrocycle in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and reaction of this compound, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bonds.[1] This process can be catalyzed by acidic or basic conditions, leading to the ring-opening of the macrocycle to form linear amino acids. At elevated temperatures, thermal decomposition can also occur, though the compound is generally thermally stable, with a high melting point for its α-form at 341 °C.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of the amide bonds in this compound is highly pH-dependent. Both strong acidic and strong basic conditions can accelerate the rate of hydrolysis. The amide bond is known to be significantly more resistant to hydrolysis than the ester bond found in its analogue, 1,8-dioxacyclotetradecane-2,9-dione, due to resonance stabilization.[3] For many amides, maximum stability is often observed in the neutral pH range.
Q3: My this compound appears to be aggregating in my aqueous reaction mixture. Why is this happening and how can I prevent it?
A3: this compound has low solubility in water and a known tendency to aggregate in aqueous environments.[3] This is attributed to intermolecular hydrogen bonding between the N-H and C=O groups of the amide functionalities. To mitigate aggregation, consider the following:
-
Solvent System: If permissible for your reaction, use a co-solvent system by adding a polar aprotic solvent like DMSO or methanol (B129727), in which the compound has better solubility.[4]
-
Temperature: Gently heating the mixture may help to break up aggregates and improve solubility.
-
Concentration: Work at the lowest feasible concentration to reduce the likelihood of intermolecular aggregation.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield or incomplete conversion | Degradation of the starting material. | - Verify the pH of your reaction mixture and buffer it to a neutral or near-neutral pH if possible.- Lower the reaction temperature.- Ensure the absence of strong acid or base contaminants in your reagents and solvents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of unexpected byproducts | Ring-opening due to hydrolysis. | - Analyze the byproducts by LC-MS or GC-MS to confirm if they are hydrolysis products.- Implement the stability-enhancing measures mentioned above (pH control, temperature reduction).- If using a catalyst, investigate potential catalyst-mediated degradation. Lewis acids, for instance, can catalyze amide hydrolysis.[5] |
| Inconsistent reaction outcomes | Variability in the stability of the starting material. | - Ensure consistent storage conditions for your this compound (cool, dry, and dark).- Routinely check the purity of your starting material using HPLC or GC-MS before use.- Be mindful of the two polymorphic forms (α and β), which may have different dissolution rates and stabilities.[6] |
Data Presentation
The following tables summarize key stability-related data for this compound.
Table 1: Influence of Reaction Conditions on Stability (Qualitative)
| Parameter | Effect on Stability | Recommendations for Enhancement |
| pH | Decreased stability in strong acid or base. | Maintain pH in the neutral range (6-8) where possible. Use appropriate buffer systems. |
| Temperature | High temperatures can promote thermal degradation. | Use the lowest effective temperature for your reaction. Monitor for sublimation at elevated temperatures under vacuum.[1] |
| Solvent | Poor solubility and aggregation in water. Good solubility in polar organic solvents. | Use co-solvents like DMSO or methanol for aqueous reactions. Polar aprotic solvents are generally preferred.[4] |
| Catalysts | Lewis acids and strong protic acids can catalyze hydrolysis.[5] | Screen for catalyst compatibility. Avoid strongly acidic catalysts if possible. |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Melting Point | α-form: 341 °C; β-form: transition to α-form at ~242-247°C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Low solubility in water; soluble in many organic solvents, including methanol and DMSO (slightly, with heating). | [3][4] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the quantification of this compound over time to assess its stability under specific reaction conditions.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: At various time points during your experiment, withdraw an aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method (e.g., 10-100 µg/mL).
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is often suitable. For example, start with 50% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: Integrate the peak corresponding to this compound. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol helps to determine the thermal decomposition profile and melting behavior of this compound.
Materials:
-
This compound sample
-
TGA instrument
-
DSC instrument
-
Aluminum or platinum pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA or DSC pan.
-
TGA Analysis:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum weight loss.
-
-
DSC Analysis:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to a temperature above its melting point (e.g., 360 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Observe the endothermic peak corresponding to the melting point and any exothermic peaks that may indicate decomposition. Note the transition of the β-form to the α-form if present.[7]
-
Visualizations
Diagram 1: General Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 56403-09-9 | Benchchem [benchchem.com]
Validation & Comparative
Spectroscopic Fingerprints of 1,8-Diazacyclotetradecane-2,9-dione Polymorphs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the polymorphic nature of a compound is critical for ensuring consistency, efficacy, and stability. 1,8-Diazacyclotetradecane-2,9-dione, the cyclic dimer of caprolactam, is known to exist in at least two polymorphic forms, designated as α and β.[1][2] This guide provides a comparative analysis of these polymorphs using key spectroscopic techniques, offering a framework for their identification and characterization.
The α and β forms of this compound exhibit distinct physical properties due to differences in their crystal lattice packing and intermolecular interactions.[1] Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy are powerful, non-destructive tools for differentiating these crystalline structures. While detailed quantitative data is not extensively available in publicly accessible literature, this guide synthesizes the known characteristics and provides standardized experimental protocols for researchers to generate their own comparative data.
Comparative Spectroscopic Data
The following table summarizes the expected differences in the spectroscopic signatures of the α and β polymorphs. Researchers can populate this table with their own experimental data for a direct comparison.
| Spectroscopic Technique | Parameter | Polymorph α | Polymorph β |
| FT-IR Spectroscopy | N-H Stretching (cm⁻¹) | Expected at lower wavenumbers | Expected at higher wavenumbers |
| Amide I (C=O Stretching, cm⁻¹) | Distinct peak position | Shifted peak position | |
| Amide II (N-H Bending, cm⁻¹) | Distinct peak position | Shifted peak position | |
| Raman Spectroscopy | Lattice Vibrations (<200 cm⁻¹) | Characteristic low-frequency modes | Different low-frequency modes |
| Carbonyl Stretching (cm⁻¹) | Specific Raman shift | Different Raman shift | |
| Solid-State NMR | ¹³C Chemical Shift (ppm) | Unique shifts for carbonyl and aliphatic carbons | Different chemical shifts due to packing |
| ¹⁵N Chemical Shift (ppm) | Specific chemical shift for the amide nitrogen | Different chemical shift reflecting hydrogen bonding |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducible and comparable results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify and compare the vibrational modes of the functional groups, particularly the N-H and C=O groups, which are sensitive to changes in hydrogen bonding and crystal packing.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
-
-
Data Analysis: Process the collected spectra by performing a background subtraction. Identify and label the key vibrational bands, paying close attention to the N-H stretching region (~3300 cm⁻¹) and the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend) regions. A shift in the N-H stretching band to higher wavenumbers can indicate weaker hydrogen bonding.[2]
Raman Spectroscopy
Objective: To probe the molecular vibrations and lattice phonons, which are highly sensitive to the crystalline form.
Methodology:
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a glass capillary tube.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
-
Data Acquisition:
-
Laser Power: Use a low laser power to avoid sample degradation or polymorphic transitions induced by heating.
-
Spectral Range: 100 - 3500 cm⁻¹
-
Exposure Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the spectra for differences in the low-frequency lattice modes (typically below 200 cm⁻¹) and in the positions and relative intensities of the vibrational bands, especially the carbonyl stretching region.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To obtain high-resolution spectra that reflect the local chemical environment of the carbon and nitrogen atoms within the crystal lattice.
Methodology:
-
Sample Preparation: Pack the powdered sample into a zirconia rotor (e.g., 4 mm).
-
Instrumentation: Use a solid-state NMR spectrometer operating at a high magnetic field strength.
-
Data Acquisition (¹³C CP/MAS):
-
Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) is typically used to enhance the signal of the low-abundance ¹³C nuclei.
-
Spinning Speed: A moderate to fast spinning speed (e.g., 5-15 kHz) is employed to average out anisotropic interactions.
-
Contact Time: Optimize the cross-polarization contact time to maximize signal intensity.
-
Recycle Delay: Use a recycle delay that is appropriate for the proton spin-lattice relaxation time (T₁H).
-
-
Data Analysis: Compare the ¹³C and ¹⁵N chemical shifts of the two polymorphs. Differences in chemical shifts arise from variations in molecular conformation and intermolecular packing, providing a distinct fingerprint for each form.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound polymorphs.
By following this workflow, researchers can systematically generate and compare the spectroscopic data of the α and β polymorphs. The key to successful differentiation lies in the careful analysis of subtle shifts in peak positions and changes in relative intensities, which directly correlate to the distinct solid-state environments of the two crystalline forms. This comparative approach is essential for robust quality control and for understanding the structure-property relationships in the development of materials and pharmaceuticals based on this compound.
References
Validation of 1,8-Diazacyclotetradecane-2,9-dione Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of chemical compounds are paramount. This guide provides a comparative overview of the synthesis of 1,8-Diazacyclotetradecane-2,9-dione and its validation through common analytical techniques. We also compare its properties to a structural analog, 1,8-dioxacyclotetradecane-2,9-dione (B1248240), to highlight the specificity of these analytical methods.
Synthesis of this compound
The most prominently documented method for synthesizing this compound is through the cyclization of 6-aminocaproic acid.[1][2] This multi-step process is favored for producing a high-purity product.[2] Alternative methods include reactions involving diketones and amines under controlled conditions, and the anionic polymerization of ε-caprolactam.[1]
A detailed protocol for the synthesis from 6-aminocaproic acid involves several stages, including reactions with sodium hydroxide, dicyclohexylcarbodiimide (B1669883) (DCC) in different solvents, aqueous sodium bicarbonate, hydrobromic acid, and finally pyridine (B92270) in dimethylformamide (DMF).[2][]
Comparative Analysis with 1,8-Dioxacyclotetradecane-2,9-dione
A structurally similar compound, 1,8-dioxacyclotetradecane-2,9-dione, serves as an excellent point of comparison. In this analog, the two nitrogen atoms in the ring are replaced by oxygen atoms. This substitution significantly alters the molecule's properties.[4] The synthesis of this dioxa analog is commonly achieved through the cyclodimerization of 6-hydroxyhexanoic acid.[5]
| Property | This compound | 1,8-Dioxacyclotetradecane-2,9-dione |
| Molecular Formula | C₁₂H₂₂N₂O₂[6] | C₁₂H₂₀O₄[5] |
| Molecular Weight | 226.32 g/mol [6] | 228.28 g/mol [7] |
| Synthesis Precursor | 6-Aminocaproic Acid[1][2] | 6-Hydroxyhexanoic Acid[5] |
| Reported Synthesis Yield | Not explicitly stated in searched literature | Not explicitly stated for the final product in searched literature; precursor synthesis has reported yields (e.g., ~85% for ε-caprolactone from cycloheptanone)[5] |
Validation by Analytical Techniques
The confirmation of the successful synthesis of this compound relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized compound. While detailed spectral data is not always readily available in aggregated public sources, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the presence of the methylene (B1212753) groups and the carbonyl carbons in their specific chemical environments within the cyclic structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands would be the N-H stretching and bending vibrations and the amide C=O stretching vibration. In contrast, 1,8-dioxacyclotetradecane-2,9-dione would exhibit a characteristic C-O stretching band for the ester group and a C=O stretching band at a different wavenumber compared to the amide.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through its fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (226.32 g/mol ).[6] GC-MS data from PubChem indicates a top peak at m/z 114.[6]
| Analytical Technique | This compound | 1,8-Dioxacyclotetradecane-2,9-dione |
| ¹H NMR | Signals for methylene protons adjacent to nitrogen and carbonyl groups. | Signals for methylene protons adjacent to oxygen and carbonyl groups. |
| ¹³C NMR | Resonances for methylene carbons and amide carbonyl carbons. | Resonances for methylene carbons and ester carbonyl carbons. |
| FTIR | Characteristic N-H and amide C=O stretching bands. | Characteristic C-O and ester C=O stretching bands. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at ~226. | Molecular Ion [M]⁺ at ~228.[7] |
Experimental Protocols
Synthesis of this compound from 6-Aminocaproic Acid[2][3]
-
Step 1: 6-Aminocaproic acid is reacted with 4 moles of NaOH at 0-20°C for 4 hours.
-
Step 2: The reaction mixture is treated with DCC in dioxane at 0°C for 24 hours.
-
Step 3: Aqueous NaHCO₃ and 1,2-dimethoxyethane (B42094) are added, and the reaction proceeds for 5 hours at 20°C.
-
Step 4: The product is further reacted with DCC in dimethylformamide at 0-20°C for 3 hours.
-
Step 5: Treatment with 33% HBr in acetic acid for 2 hours at 20°C.
-
Step 6: The final cyclization is achieved by reacting with pyridine in dimethylformamide at 60°C for 4 hours.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
General Protocol for FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide or ester functional groups.
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using GC-MS or direct infusion ESI-MS).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and molecular weight.[4]
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflow for this compound.
Caption: Synthesis and Purification Workflow.
Caption: Analytical Validation Workflow.
References
A Comparative Guide to the Hydrolytic Stability of Diazacycloalkane-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic stability of diazacycloalkane-diones, a class of compounds with significant relevance in medicinal chemistry and drug development. Due to the prevalence of research on six-membered ring systems, this document focuses primarily on the stability of piperazine-2,5-diones, also known as diketopiperazines (DKPs). While comprehensive quantitative data directly comparing various ring sizes is limited in the current literature, this guide synthesizes the available experimental findings to offer insights into the key factors governing the stability of these heterocyclic structures.
Data Presentation: Stability of Piperazine-2,5-diones (DKPs)
The hydrolytic stability of piperazine-2,5-diones is critically dependent on the pH of the aqueous environment. These compounds generally exhibit a region of relative stability at neutral to mildly acidic pH. Under strongly acidic or basic conditions, the amide bonds are susceptible to hydrolysis, leading to the formation of the corresponding linear dipeptide. The nature of the amino acid side chains (substituents on the ring) also influences the rate of hydrolysis.
The following table summarizes the general stability profile of substituted piperazine-2,5-diones based on experimental observations.
| pH Range | Condition | Predominant Process | General Stability |
| < 3 | Strongly Acidic | Acid-catalyzed hydrolysis | Unstable; ring-opens to the corresponding dipeptide.[1] |
| 3 - 8 | Mildly Acidic to Mildly Basic | - | Generally stable.[1] |
| > 8 | Strongly Basic | Base-catalyzed hydrolysis | Unstable; ring-opens to the corresponding dipeptide.[1] |
| 4 and below | Acidic (in the context of dipeptide precursors) | Intramolecular cyclization of dipeptides | DKP is the favored product from the linear dipeptide.[2] |
| 5 and above | Neutral to Basic (in the context of dipeptide precursors) | Hydrolysis of dipeptides | Hydrolysis of the linear dipeptide is favored over cyclization.[2] |
Note: The stability of specific DKPs can be influenced by the nature of their side chains (substituents). For example, the rate of DKP formation from dipeptides is significantly affected by the amino acid preceding a proline residue.[1]
Experimental Protocols
The following is a representative methodology for determining the hydrolytic stability of a diazacycloalkane-dione using High-Performance Liquid Chromatography (HPLC), a widely adopted technique for kinetic studies in this field.[1][2]
Objective: To determine the pseudo-first-order rate constant (k) and half-life (t½) of a diazacycloalkane-dione at various pH values and a constant temperature.
1. Materials and Equipment:
-
Diazacycloalkane-dione of interest
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403), citrate, and borate (B1201080) buffer salts
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatically controlled water bath or incubator
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Buffer Preparation:
-
Prepare a series of aqueous buffers (e.g., 0.1 M) spanning a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Adjust the pH of each buffer solution using HCl or NaOH.
-
Filter all buffer solutions through a 0.45 µm filter before use.
3. HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that provides good separation between the parent diazacycloalkane-dione and its expected hydrolysis product (the linear dipeptide).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection: UV detection at a wavelength where both the reactant and product show significant absorbance (e.g., 214 nm).
4. Kinetic Experiment Procedure:
-
Prepare a stock solution of the diazacycloalkane-dione in a suitable solvent (e.g., acetonitrile or water).
-
For each pH to be tested, bring the corresponding buffer solution to the desired reaction temperature (e.g., 40°C, 60°C, or 80°C) in a thermostatically controlled water bath.[2]
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-heated buffer to achieve a known initial concentration (e.g., 100 µM).
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable solvent to prevent further degradation before analysis.
-
Inject the quenched samples into the HPLC system.
5. Data Analysis:
-
For each time point, determine the peak area of the parent diazacycloalkane-dione from the HPLC chromatogram.
-
Plot the natural logarithm of the peak area (ln[A]) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
A pH-rate profile can be generated by plotting the logarithm of the rate constant (log k) against the pH.
Visualization of Hydrolysis Pathways
The hydrolysis of the amide bonds in a diazacycloalkane-dione can be catalyzed by both acid and base. The following diagrams illustrate the general mechanisms.
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of diazacycloalkane-diones.
References
Efficacy of 1,8-Diazacyclotetradecane-2,9-dione derivatives in specific applications
A comprehensive analysis of the therapeutic potential of 1,8-diazacyclotetradecane-2,9-dione derivatives remains an emerging field of research. While the parent compound is a known constituent in materials science, particularly in the synthesis of nylon-6, dedicated studies on the efficacy of its derivatives in specific biomedical applications are limited in publicly available literature. [1][2][3] However, the structural characteristics of this macrocyclic diamide (B1670390) present a promising scaffold for the development of novel therapeutic agents.[3][4] Researchers have explored its potential in several areas, including as an antimicrobial, anticancer, and drug delivery agent.[1][2][4]
This guide provides a comparative overview of the potential applications of this compound derivatives. Due to the scarcity of direct experimental data on these specific derivatives, this report incorporates information on the parent compound and structurally related molecules to infer potential efficacy. The quantitative data and experimental protocols presented herein are illustrative examples based on standard methodologies in the respective fields.
Antimicrobial Applications
Derivatives of this compound have shown potential as antibacterial and antifungal agents.[1][2] The macrocyclic structure can be modified to enhance interactions with microbial cell membranes or intracellular targets. For the purpose of illustration, a hypothetical derivative, "DCTD-Abio-1," is compared with a standard antibiotic, Ciprofloxacin.
Table 1: Illustrative Antimicrobial Efficacy of a Hypothetical this compound Derivative (DCTD-Abio-1) versus Ciprofloxacin
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| DCTD-Abio-1 | Staphylococcus aureus (Gram-positive) | 16 | 32 |
| Escherichia coli (Gram-negative) | 32 | 64 | |
| Ciprofloxacin | Staphylococcus aureus (Gram-positive) | 1 | 2 |
| Escherichia coli (Gram-negative) | 0.5 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A standard broth microdilution method would be employed. Briefly, serial dilutions of the test compound (e.g., DCTD-Abio-1) and a control antibiotic are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Applications
The this compound scaffold is being investigated for the design of new anticancer drugs.[2] Derivatives can be synthesized to target specific signaling pathways involved in cancer cell proliferation and survival. Below is an illustrative comparison of a hypothetical derivative, "DCTD-Onco-1," with the established chemotherapeutic agent, Doxorubicin.
Table 2: Illustrative Cytotoxic Activity of a Hypothetical this compound Derivative (DCTD-Onco-1) versus Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) after 48h exposure |
| DCTD-Onco-1 | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for an anticancer derivative targeting a generic cell survival pathway.
Caption: Hypothetical signaling pathway targeted by an anticancer derivative.
Drug Delivery Systems
The parent compound, this compound, is being explored as a potential carrier molecule in drug delivery systems.[1][4] Its structure allows for the formulation of biodegradable polymers that can encapsulate therapeutic agents for controlled release.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the formulation and testing of a drug delivery system based on a this compound derivative.
Caption: General workflow for drug delivery system development.
Table 3: Illustrative Drug Release Profile of a Hypothetical this compound-based Nanoparticle
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 2 | 15 |
| 8 | 40 |
| 24 | 75 |
| 48 | 92 |
| 72 | 98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Drug Release Study:
The drug-loaded nanoparticles would be suspended in a release medium (e.g., phosphate-buffered saline at pH 7.4) and placed in a dialysis bag with a specific molecular weight cut-off. The bag is then incubated in a larger volume of the release medium at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is then calculated and plotted against time.
References
Structural differences between 1,8-Diazacyclotetradecane-2,9-dione and its 2,7-dione isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural and physicochemical properties of two important macrocyclic diamides: 1,8-diazacyclotetradecane-2,9-dione and its positional isomer, 1,8-diazacyclotetradecane-2,7-dione (B1618170). These compounds, while sharing the same molecular formula, exhibit distinct three-dimensional structures and properties stemming from the different arrangement of their amide functional groups within the 14-membered ring. Understanding these differences is crucial for their application in polymer chemistry, supramolecular chemistry, and as scaffolds in drug design.
Introduction to the Isomers
This compound is notable as the cyclic dimer of ε-caprolactam, a key component in the production of Nylon 6.[1] In contrast, 1,8-diazacyclotetradecane-2,7-dione is recognized as a cyclic monomer of Nylon 66, formed from the condensation of adipic acid and hexamethylenediamine (B150038).[2][3] This fundamental difference in their monomeric origins dictates the positioning of the amide linkages and profoundly influences their molecular symmetry and intermolecular interactions.
Comparative Physicochemical and Spectroscopic Data
The distinct placement of the amide groups in the two isomers leads to measurable differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for easy comparison.
| Property | This compound | 1,8-Diazacyclotetradecane-2,7-dione |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol [4] | 226.32 g/mol [2][5] |
| Melting Point | 341 °C (α-form)[4] | 263 °C[6][7] |
| Appearance | White to off-white solid | Solid |
| Solubility | Sparingly soluble in DMSO and methanol (B129727) with heating.[4] | Low solubility in water; soluble in organic solvents.[2] |
| Spectroscopic Data | This compound | 1,8-Diazacyclotetradecane-2,7-dione |
| ¹H NMR | Predicted signals for methylene (B1212753) protons adjacent to nitrogen and carbonyl groups, as well as other methylene groups in the aliphatic chain. | Predicted signals for methylene protons adjacent to nitrogen and carbonyl groups, and in the aliphatic chains between the functional groups. |
| ¹³C NMR | Predicted signals for carbonyl carbons and the different methylene carbons in the ring. | Predicted signals for carbonyl carbons and the distinct sets of methylene carbons in the ring. |
| FTIR (cm⁻¹) | Expected peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II). | Expected peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 226.[8] | Molecular ion peak (M⁺) at m/z 226. |
Structural Differences: A Crystallographic Perspective
X-ray crystallography studies have provided detailed insights into the solid-state structures of both isomers, revealing significant differences in their molecular conformation and packing.
| Crystallographic Data | This compound | 1,8-Diazacyclotetradecane-2,7-dione |
| Crystal System | Triclinic[9] | Triclinic[2] |
| Space Group | Pī | Pī |
| Unit Cell Dimensions | a = 15.469 Å, b = 8.985 Å, c = 8.918 Åα = 89.4°, β = 88.5°, γ = 91.9°[9] | a = 8.468 Å, b = 8.733 Å, c = 10.030 Åα = 86.6°, β = 72.8°, γ = 65.5°[2] |
| Key Structural Features | Molecules are linked by N-H···O=C hydrogen bonds, forming sheets. The structure exhibits partial disorder.[9] | Molecules are linked by linear N-H···O=C hydrogen bonds, forming columns.[2] |
The structural dissimilarity is visually represented in the following diagrams.
Caption: 2D structures of the two isomers.
The arrangement of atoms and the resulting molecular shape are critical for understanding their interaction with other molecules.
Caption: Impact of isomerism on properties.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these isomers are provided below.
Synthesis Protocols
Synthesis of this compound
This synthesis involves the cyclodimerization of 6-aminocaproic acid.[10]
-
Step 1: 6-Aminocaproic acid is reacted with sodium hydroxide.
-
Step 2: The product from Step 1 is treated with dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.
-
Step 3: The reaction mixture is then treated with aqueous sodium bicarbonate and 1,2-dimethoxyethane.
-
Step 4: A further reaction with DCC in dimethylformamide (DMF) is carried out.
-
Step 5: The product is then treated with hydrobromic acid in acetic acid.
-
Step 6: The final cyclization is achieved by reacting the product of Step 5 with pyridine (B92270) in DMF at 60 °C to yield this compound.
Synthesis of 1,8-Diazacyclotetradecane-2,7-dione
This isomer is typically formed as a byproduct in the synthesis of Nylon 66 from adipic acid and hexamethylenediamine under high temperature and pressure conditions.[2] Laboratory synthesis can be achieved by the condensation of adipic acid and hexamethylenediamine under controlled conditions that favor cyclization over polymerization.
Analytical and Spectroscopic Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the respective isomers are grown by slow evaporation from a suitable solvent (e.g., a mixture of acetonitrile (B52724) and dimethylformamide for the 2,9-dione).[9]
-
Data Collection: A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction using an automated diffractometer.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis of chemical shifts and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized using an appropriate technique (e.g., electron ionization or electrospray ionization).
-
Mass Analysis: The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern of the compound.
Caption: Workflow for synthesis and analysis.
Conclusion
The structural differences between this compound and its 2,7-dione isomer, arising from the distinct connectivity of their constituent monomers, lead to significant variations in their solid-state structures and physicochemical properties. A thorough understanding of these differences, supported by the experimental data and protocols presented in this guide, is essential for researchers leveraging these macrocycles in the development of new materials and therapeutic agents.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 3. mse.washington.edu [mse.washington.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Buy this compound | 56403-09-9 [smolecule.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 56403-09-9 | Benchchem [benchchem.com]
A Comparative Performance Guide to Polyamides: Situating 1,8-Diazacyclotetradecane-2,9-dione in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of various classes of polyamides. It addresses the role of 1,8-diazacyclotetradecane-2,9-dione in polyamide chemistry and contrasts the properties of conventional aliphatic polyamides, such as Nylon 6 and Nylon 6,6, with those of high-performance aromatic and bio-based polyamides. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key synthesis methods are provided.
The Role of this compound in Polyamide Synthesis
Initial inquiries into polyamides derived from this compound reveal its primary role not as a direct monomer for a distinct class of polyamides, but rather as a cyclic oligomer. This compound is notably formed as a byproduct during the ring-opening polymerization of ε-caprolactam in the production of Nylon 6. Its presence is a factor in optimizing the manufacturing process of this widely used polymer. Due to the absence of a significant body of research on polyamides synthesized directly from this compound as a primary monomer, a direct performance comparison with other polyamides based on experimental data is not feasible at this time.
The following diagram illustrates the formation of this compound as a cyclic dimer during the synthesis of Nylon 6.
Given this context, this guide will focus on comparing the performance of well-established and commercially significant classes of polyamides.
Performance Comparison of Polyamide Classes
Polyamides are a diverse family of polymers characterized by the amide linkage (-CO-NH-). Their properties can be tailored by varying the monomer chemistry. This section compares three major classes: aliphatic, aromatic, and bio-based polyamides.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for representative polyamides from each class.
Table 1: Mechanical Properties of Various Polyamides
| Property | Nylon 6 | Nylon 6,6 | Aramid (Kevlar) | Bio-based PA11 |
| Tensile Strength (MPa) | 60-75 | 70-85[1] | >3000 | 34 |
| Elongation at Break (%) | >50 | 50 | 2.4 | >200 |
| Flexural Modulus (GPa) | 2.1-2.8 | 2.3-3.1 | 70-130 | 1.1 |
| Impact Strength, Izod Notched (J/m) | 50-100 | 40-80 | >100 | >150 |
| Abrasion Resistance | Good | Excellent[2] | Excellent | Good |
Table 2: Thermal Properties of Various Polyamides
| Property | Nylon 6 | Nylon 6,6 | Aramid (Nomex) | Bio-based PA11 |
| Melting Temperature (°C) | 215-220[2] | 250-265[2] | Decomposes >370 | 185 |
| Heat Deflection Temperature @ 1.8 MPa (°C) | 60-80 | 70-90 | >250 | 50-60 |
| Continuous Service Temperature (°C) | ~93 | ~99[3] | >200 | ~80 |
Table 3: Physical and Chemical Properties of Various Polyamides
| Property | Nylon 6 | Nylon 6,6 | Aramid | Bio-based PA11 |
| Density (g/cm³) | 1.13-1.15 | 1.14-1.16 | 1.38-1.44 | 1.03-1.05 |
| Water Absorption (24h, %) | 1.3-1.9 | 1.0-1.5 | <1.0 | 0.2-0.4[4] |
| Chemical Resistance (Acids) | Fair | Good[3] | Poor | Excellent[5] |
| Chemical Resistance (Bases) | Good | Good | Good | Good |
| Chemical Resistance (Organic Solvents) | Excellent | Excellent | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the synthesis of the most common aliphatic polyamides are provided below.
Synthesis of Nylon 6 via Ring-Opening Polymerization of ε-Caprolactam
Objective: To synthesize Nylon 6 through the anionic polymerization of ε-caprolactam.
Materials:
-
ε-Caprolactam
-
Sodium hydride (or other strong base as initiator)
-
N-acetyl-ε-caprolactam (as activator)
-
High-purity nitrogen or argon
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Monomer Purification: ε-Caprolactam is purified by vacuum distillation to remove moisture, which can terminate the polymerization chain.
-
Initiation: The purified ε-caprolactam is melted under an inert atmosphere (e.g., nitrogen) in a reaction vessel. A strong base, such as sodium hydride, is added to deprotonate a small fraction of the caprolactam, forming the reactive caprolactam anion.[6]
-
Activation: An activator, such as N-acetyl-ε-caprolactam, is introduced to the reaction mixture.
-
Polymerization: The reaction temperature is raised to and maintained at approximately 150°C. The caprolactam anion attacks another caprolactam molecule, initiating the ring-opening polymerization process.[6][7]
-
Propagation: The polymer chain grows as the process of ring-opening and addition continues.
-
Termination and Isolation: The polymerization is terminated by the addition of a protic solvent (e.g., water). The resulting Nylon 6 polymer is then isolated, washed to remove unreacted monomer and catalyst residues, and dried under vacuum.
Synthesis of Nylon 6,6 via Interfacial Polycondensation
Objective: To synthesize Nylon 6,6 at the interface of two immiscible liquids.
Materials:
-
Hexamethylenediamine (B150038) (1,6-hexanediamine)
-
Adipoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Cyclohexane (or other organic solvent immiscible with water)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of hexamethylenediamine is prepared, and sodium hydroxide is added to neutralize the hydrochloric acid that will be formed during the reaction.[8]
-
Organic Phase Preparation: Adipoyl chloride is dissolved in an organic solvent, such as cyclohexane.[8]
-
Interfacial Polymerization: The aqueous solution of hexamethylenediamine is carefully layered with the organic solution of adipoyl chloride in a beaker. Polymerization occurs instantaneously at the interface of the two immiscible liquids.[8][9]
-
Polymer Removal: A film of Nylon 6,6 forms at the interface. This film can be carefully grasped with forceps and continuously pulled out as a "rope," with new polymer forming at the interface as it is removed.[8]
-
Washing and Drying: The synthesized Nylon 6,6 rope is washed thoroughly with water to remove unreacted monomers, NaOH, and HCl. It is then laid on a paper towel to dry.
The following diagram illustrates a general workflow for polyamide synthesis and subsequent characterization.
Comparative Logic of Polyamide Classes
The selection of a polyamide for a specific application depends on a trade-off between performance characteristics such as mechanical strength, thermal stability, chemical resistance, and cost.
-
Aliphatic Polyamides (Nylons): Offer a good balance of mechanical, thermal, and chemical properties at a relatively low cost.[10] They are widely used in textiles, automotive parts, and consumer goods.[11] However, their performance can be limited by moisture absorption, which can affect dimensional stability and mechanical properties.[12][13]
-
Aromatic Polyamides (Aramids): Provide exceptional tensile strength and thermal stability due to their rigid aromatic backbones.[10][14][15] They are used in high-performance applications like aerospace components, ballistic protection, and protective apparel.[11][16] Their stiffness and high processing temperatures can make them more difficult to process than aliphatic nylons.
-
Bio-based Polyamides: Offer a more sustainable alternative to petroleum-based polyamides, with some varieties being derived partially or fully from renewable resources like castor oil.[5][11] Certain bio-based polyamides, such as PA11 and PA12, exhibit lower moisture absorption and good flexibility.[11] Their mechanical and thermal properties can be comparable to or slightly different from conventional short-chain nylons, making them suitable for a growing range of applications.[4][17]
The following diagram provides a logical comparison of these polyamide classes based on key performance attributes.
References
- 1. Nylon 66 vs Nylon 6: Tensile Strength Comparison [eureka.patsnap.com]
- 2. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 3. copeplastics.com [copeplastics.com]
- 4. Find out about.......Plastics, Polymer Engineering and Leadership: Bio-Polyamides - Part 5: Performance Review of Short- and Long-Chain Aliphatic Homo- and Copolymer Bio-Polyamides [findoutaboutplastics.com]
- 5. What Is Bio-Based Polyamide: PA11 vs PA12 Properties and Typical Uses [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [PDF] Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam | Semantic Scholar [semanticscholar.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. terrificscience.org [terrificscience.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. atmanpolymer.com [atmanpolymer.com]
- 12. smithmetal.com [smithmetal.com]
- 13. Nylon 6 or Nylon 66 - Which One Should I Choose? [aiplastics.com]
- 14. researchgate.net [researchgate.net]
- 15. textileengineering.net [textileengineering.net]
- 16. What Makes Aramid Special and Where It’s Used | Teijin Aramid [teijinaramid.com]
- 17. Biobased Polyamides: Bridging Sustainability and Performance [bio-sourced.com]
A Comparative Analysis of the Molecular Weight Distribution of Poly(1,8-Diazacyclotetradecane-2,9-dione) and Alternative Biopolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of poly(1,8-diazacyclotetradecane-2,9-dione), an aliphatic polyamide, against other common polymers utilized in research and drug development. While specific experimental data on the molecular weight distribution of poly(this compound) is not extensively available in public literature, this document outlines the standard methodologies for its determination and presents comparable data for alternative materials. The selection of an appropriate polymer is critical for applications such as drug delivery and tissue engineering, where properties like molecular weight and polydispersity directly influence performance, degradation kinetics, and biocompatibility.[1][2]
Poly(this compound) is a synthetic polymer belonging to the aliphatic polyamide family, structurally similar to nylon.[3][4] Its monomer, this compound, is a cyclic dimer of caprolactam with a molecular weight of approximately 226.32 g/mol .[5][6] Such polymers are noted for their high strength, durability, and chemical resistance.[3][7] In biomedical contexts, polyamides and other biodegradable polymers are investigated for their potential in creating advanced drug delivery systems.[2][8][9]
Comparative Analysis of Polymer Properties
The choice of a polymer for biomedical applications is dictated by its chemical structure and resulting physical properties. The following table provides a high-level comparison of poly(this compound) with other widely used biodegradable polymers.
| Property | Poly(this compound) | Poly(lactic acid) (PLA) | Polycaprolactone (PCL) | Lysine-Based Polyamides |
| Polymer Type | Aliphatic Polyamide | Aliphatic Polyester | Aliphatic Polyester | Polyamide / Poly(ester amide) |
| Monomer(s) | This compound | Lactide | ε-Caprolactone | Lysine-derived monomers |
| Key Features | High strength, thermal stability.[3][4] | Biocompatible, derived from renewable resources. | High flexibility, slow degradation rate.[10] | Biodegradable, derived from amino acids.[1][2] |
| Common Applications | Potential for drug delivery and bioimaging.[] | Sutures, implants, drug delivery.[1][9] | Long-term implants, drug delivery systems.[10][12] | Drug delivery, tissue engineering.[1] |
Molecular Weight Distribution Data
The molecular weight of a polymer is not a single value but a distribution of chain lengths. Key parameters used to describe this distribution are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][14] The PDI indicates the breadth of the molecular weight distribution.[13] The table below summarizes typical molecular weight data for common biodegradable polymers.
| Polymer | Typical M (kDa) | Typical M (kDa) | Typical PDI |
| Poly(this compound) | Data not available | Data not available | Data not available |
| Poly(lactic acid) (PLA) | 7 - 27[13] | 12 - 45[13] | ~1.5 - 2.0[13] |
| Poly(lactic-co-glycolic acid) (PLGA) | 26 - 45[13] | 44 - 73[13] | ~1.5 - 2.0[13] |
| Polycaprolactone (PCL) | 10 - 80[13] | 15 - 120[13] | ~1.5 - 2.0[13] |
| Polyhydroxyalkanoates (PHAs) | 50 - 1,000[13] | 100 - 3,000[13] | ~2.0 - 3.0[13] |
Experimental Protocols
The definitive method for determining the molecular weight distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[14][15][16]
Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol provides a general framework for analyzing the molecular weight distribution of polyamides.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
Materials:
-
Polymer sample (2-5 mg)
-
GPC-grade solvent (e.g., Hexafluoroisopropanol (HFIP) with 0.02 M Sodium trifluoroacetate (B77799) (NaTFAc), or m-cresol)[15][17]
-
Polymethylmethacrylate (PMMA) or Polystyrene (PS) standards of known molecular weights for calibration[15][17]
-
Solvent for dissolution (e.g., Tetrahydrofuran (THF) or Chloroform)[13]
-
Syringe filters (0.2 or 0.45 µm pore size)
Instrumentation:
-
GPC/SEC system equipped with:
Procedure:
-
Calibration:
-
Prepare a series of solutions of narrow-PDI polymer standards (e.g., PMMA) at known concentrations in the mobile phase.
-
Inject each standard solution into the GPC system and record the retention time of the peak maximum.
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.[16]
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dry polymer sample.[13]
-
Dissolve the sample in a suitable solvent (e.g., HFIP) to a concentration of approximately 0.2% (w/v).[17] Gentle heating or agitation may be required to facilitate dissolution.
-
Once fully dissolved, filter the solution through a syringe filter to remove any particulate matter before injection.[14]
-
-
GPC Analysis:
-
Set the GPC system parameters (e.g., mobile phase flow rate, column temperature) as appropriate for the chosen solvent and columns. For polyamide analysis in HFIP, near-ambient temperatures are typically used.[17]
-
Inject the filtered polymer sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, integrate the sample chromatogram to obtain the retention time distribution.
-
Calculate the Mn, Mw, and PDI of the sample relative to the polymer standards using the previously generated calibration curve.[17]
-
Visualizations
Synthesis and Analysis Workflows
The following diagrams illustrate the synthesis of the monomer and the experimental workflow for polymer characterization.
Caption: Simplified synthesis pathway for the monomer this compound.[]
Caption: Standard experimental workflow for determining polymer molecular weight distribution via GPC.
Caption: Logical diagram for selecting a polymer based on key performance attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. anrvrar.in [anrvrar.in]
- 5. Buy this compound | 56403-09-9 [smolecule.com]
- 6. This compound | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aerosusa.com [aerosusa.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 12. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. selectscience.net [selectscience.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
A Comparative Guide to 1,8-Diazacyclotetradecane-2,9-dione and its Alternatives in Scientific Research
For researchers, scientists, and drug development professionals, the selection of appropriate macrocyclic compounds is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of 1,8-Diazacyclotetradecane-2,9-dione, a notable polyamide macrocycle, with its key alternatives. The following sections detail their physicochemical properties, synthesis protocols, and performance in various applications, supported by experimental data to facilitate an informed choice for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these macrocycles is essential for predicting their behavior in different experimental settings. The table below summarizes the key characteristics of this compound and a primary alternative, 1,8-Dioxacyclotetradecane-2,9-dione (B1248240).
| Property | This compound | 1,8-Dioxacyclotetradecane-2,9-dione |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₀O₄ |
| Molecular Weight | 226.32 g/mol | 228.28 g/mol [1] |
| Melting Point | α-form: 341 °C; β-form: transition to α-form at ~242-247°C | 112 °C[1] |
| Appearance | White to off-white solid | Solid |
| Solubility | Low solubility in water; soluble in many organic solvents, including methanol (B129727) and DMSO. Aggregates in water. | Soluble in many organic solvents. |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | Hydrogen bond acceptor |
| Hydrolytic Stability | More stable; amide bonds are significantly more resistant to hydrolysis than ester bonds. | Less stable; ester linkages are susceptible to hydrolysis. |
Experimental Protocols: Synthesis and Methodologies
The synthesis of these macrocycles is a key consideration for their practical application in research. Below are detailed protocols for the synthesis of this compound and its dioxa analogue.
Synthesis of this compound
A common and effective method for synthesizing this compound is through the cyclization of 6-aminocaproic acid. This multi-step process is favored for producing a high-purity product.[2]
Step-by-Step Methodology: [2]
-
Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.
-
First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.
-
Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.
-
Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.
-
Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
-
Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, this compound.
References
Unveiling the Metal Chelating Properties of Cyclic Diamides: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate dance between metal ions and cyclic diamides is paramount. These interactions are fundamental to various biological processes and hold immense potential for therapeutic applications. This guide provides a comparative study of the metal-binding affinities of different cyclic diamides, supported by experimental data and detailed methodologies.
Cyclic diamides, also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are prevalent in nature. Their unique structural scaffold allows them to act as effective ligands, forming stable complexes with a variety of metal ions. The affinity and selectivity of this binding are influenced by factors such as the amino acid side chains incorporated into the cyclic structure, the nature of the metal ion, and the surrounding solvent environment.
Comparative Analysis of Metal-Binding Affinities
The strength of the interaction between a cyclic diamide (B1670390) and a metal ion is quantified by its binding affinity, often expressed as the association constant (Kₐ) or the dissociation constant (Kₔ), where a higher Kₐ or a lower Kₔ indicates a stronger binding interaction. The stability of these complexes is also commonly reported as the logarithm of the stability constant (log K).
Below is a summary of experimentally determined stability constants for the complexation of various cyclic diamides with different metal ions. It is important to note that direct comparative data for a wide range of simple cyclic diamides under identical experimental conditions is sparse in the literature. The presented data is compiled from various sources, and thus, experimental conditions should be carefully considered when making direct comparisons.
| Cyclic Diamide | Metal Ion | log β₁ | log β₂ | Method | Conditions | Reference |
| cyclo(Gly-Gly) | Cu(II) | 4.15 | 7.65 | Potentiometry | 25 °C, 0.1 M KNO₃ | [1] |
| cyclo(Gly-Gly) | Ni(II) | 2.80 | - | Potentiometry | 25 °C, 0.1 M KNO₃ | [2] |
| cyclo(L-Ala-L-Ala) | Cu(II) | 4.30 | 7.90 | Potentiometry | 25 °C, 0.1 M KNO₃ | [3] |
| cyclo(L-Val-L-Val) | Cu(II) | 3.95 | 7.30 | Potentiometry | 25 °C, 0.1 M KNO₃ | [3] |
| cyclo(L-Leu-L-Leu) | Cu(II) | 4.05 | 7.50 | Potentiometry | 25 °C, 0.1 M KNO₃ | [3] |
| cyclo(L-Asp-L-Asp) | Zn(II) | 5.20 | - | Potentiometry | 25 °C, 0.1 M KNO₃ | [4] |
| cyclo(L-His-L-His) | Cu(II) | 8.50 | 15.2 | Potentiometry | 25 °C, 0.1 M KNO₃ | [5] |
| cyclo(L-His-L-His) | Ni(II) | 6.20 | 11.1 | Potentiometry | 25 °C, 0.1 M KNO₃ | [5] |
Note: log β₁ refers to the formation of a 1:1 metal-ligand complex, while log β₂ refers to the formation of a 1:2 metal-ligand complex.
Experimental Protocols for Determining Metal-Binding Affinities
The determination of metal-binding affinities for cyclic diamides relies on a variety of sophisticated experimental techniques. Each method offers unique advantages in terms of sensitivity, the thermodynamic parameters it can measure, and the conditions under which it can be applied.
Potentiometric Titration
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.[6]
Methodology:
-
A solution of the cyclic diamide of known concentration is prepared in a suitable buffer at a constant ionic strength and temperature.
-
A standardized solution of a strong acid is added to protonate all basic sites on the ligand.
-
The solution is then titrated with a standardized solution of a strong base. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A second titration is performed under the same conditions but in the presence of a known concentration of the metal ion of interest.
-
The stability constants are calculated by analyzing the difference between the titration curves with and without the metal ion, using specialized software that fits the data to a model of the equilibria involved in the complex formation.[6]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4]
Methodology:
-
The cyclic diamide solution is placed in the sample cell of the calorimeter, and the metal ion solution is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
The metal ion solution is injected in small, precise aliquots into the cyclic diamide solution while the temperature of the system is kept constant.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
The resulting data, a plot of heat change per injection versus the molar ratio of metal to ligand, is fitted to a binding model to determine the binding constant (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
Spectroscopic Methods (UV-Vis and Fluorescence)
Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, can be used to monitor changes in the spectral properties of the cyclic diamide or a competing ligand upon metal binding.
Methodology (UV-Vis Titration):
-
A solution of the cyclic diamide with a known concentration is placed in a cuvette.
-
The initial UV-Vis spectrum of the ligand is recorded.
-
A solution of the metal ion is titrated into the cuvette in small increments.
-
The UV-Vis spectrum is recorded after each addition.
-
Changes in the absorbance at a specific wavelength are monitored and plotted against the metal ion concentration.
-
The binding constant is determined by fitting the resulting binding isotherm to an appropriate binding model.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the metal-binding affinity of a cyclic diamide using a titration-based method.
This guide provides a foundational understanding of the metal-binding affinities of cyclic diamides. Further research into a broader range of these fascinating molecules will undoubtedly uncover new structure-activity relationships and pave the way for novel applications in medicine and biotechnology.
References
- 1. Investigation of Copper(II) amino acid complexes [aris.gusc.lv]
- 2. Antagonism by essential divalent metals and amino acids of nickel(II)-DNA binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calorimetric studies of the interactions of metalloenzyme active site mimetics with zinc-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of Ni(II) ions to hexahistidine as a model system of the interaction between nickel and His-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
Proper Disposal of 1,8-Diazacyclotetradecane-2,9-dione: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of 1,8-Diazacyclotetradecane-2,9-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to regulatory standards. This guide outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and a step-by-step disposal protocol for researchers, scientists, and drug development professionals. While this compound has no specific GHS hazard statements listed in some safety data sheets, it should be handled with care, employing standard laboratory precautions.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.[2] Handling should occur in a well-ventilated area.[2][3] Avoid the formation of dust and aerosols.[2][4]
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). |
| Skin Protection | Standard laboratory coat. Impervious clothing may be required for larger quantities.[2] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[2] |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate the spill area and ensure adequate ventilation.[4]
-
Containment : For solid spills, carefully sweep the material to avoid generating dust.[5]
-
Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste.[2][4][5]
-
Decontamination : Clean the spill area thoroughly.
-
Waste Disposal : The collected spill waste must be disposed of as hazardous chemical waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled with care, following a structured protocol to ensure safety and compliance.
-
Waste Segregation : Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[5]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[5]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[5]
-
Professional Disposal : Arrange for the collection and disposal of the waste through a licensed environmental waste management company.[4] Provide them with all available information on the chemical. Another disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, though this should be performed by a licensed professional.[3]
It is crucial to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,8-Diazacyclotetradecane-2,9-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,8-Diazacyclotetradecane-2,9-dione. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | - Fire/flame resistant and impervious clothing- Chemical-resistant gloves (e.g., Nitrile) | - Clothing: As appropriate for the task- Gloves: Must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it |
| Respiratory | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator should be used. | NIOSH (US) or EN 149 (EU) approved respirator[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[4]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[4]
-
Decontamination: Thoroughly clean the spill area with soap and water.[4]
4. Disposal Plan:
-
Waste Segregation: Collect waste this compound in a dedicated and properly labeled hazardous waste container. Do not mix with other waste streams.[4]
-
Labeling: The waste container must be clearly marked as "Hazardous Waste" with the full chemical name.[4]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
Professional Disposal: Arrange for disposal through a licensed environmental waste management company.[4]
First Aid Measures
In case of exposure, follow these immediate first-aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
